1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQDZRJYNUBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381436 | |
| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-48-3 | |
| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is a distinct chemical entity that merges the structural features of a 1,4-diazepane ring with a substituted phenyl group bearing both a nitro and a trifluoromethyl moiety. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] The incorporation of a trifluoromethyl group (-CF3) is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, while the nitro group (-NO2) is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of the aromatic ring.[2][3]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its hydrochloride salt, and proposes methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and structurally related molecules.
Molecular and Physicochemical Properties
The hydrochloride salt of this compound is the most commonly referenced form of this compound.[4]
| Property | Value (for Hydrochloride Salt) | Source |
| CAS Number | 1185299-12-0 | [4] |
| Molecular Formula | C₁₂H₁₅ClF₃N₃O₂ | [4] |
| Molecular Weight | 325.71 g/mol | [4] |
| Purity | ≥98% (as commercially available) | [4] |
| Computed LogP | 2.8351 | [4] |
| Computed TPSA | 58.41 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
Note: The LogP and TPSA values are computationally predicted and provide an estimation of the compound's lipophilicity and polarity, respectively. Experimental determination is recommended for definitive characterization.
Proposed Synthesis Pathway
The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established reaction class is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in the target molecule's precursor.[5][6]
The proposed synthesis involves the reaction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with 1,4-diazepane. The fluorine atom serves as a good leaving group, and the ortho-nitro group strongly activates the ring towards nucleophilic attack by the secondary amine of the diazepane.
Caption: Proposed synthesis of this compound via SNAr.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on established methods for similar transformations.[7] Optimization of reaction time, temperature, and stoichiometry may be required.
-
Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Addition of Electrophile: To the stirred suspension, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structural Characterization: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the diazepane ring. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm) due to the influence of the nitro and trifluoromethyl groups. The diazepane protons will present as a series of multiplets in the upfield region (δ 2.5-4.0 ppm).
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon bearing the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbons attached to the nitrogen atoms in the diazepane ring will be shifted downfield compared to the other aliphatic carbons.
-
¹⁹F NMR: A single, strong singlet is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the key functional groups:
-
N-O Stretching: Strong, asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-F Stretching: A strong, broad absorption band between 1100 and 1300 cm⁻¹ is characteristic of the C-F bonds of the trifluoromethyl group.[8]
-
C-H Stretching: Aliphatic C-H stretching vibrations from the diazepane ring will appear just below 3000 cm⁻¹.
-
N-H Stretching: A weak to medium absorption band around 3300-3500 cm⁻¹ may be present due to the secondary amine in the diazepane ring.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the free base (291.10 g/mol ). Common fragmentation patterns would involve cleavage of the diazepane ring and loss of the nitro and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition.
Potential Biological and Pharmacological Significance
The 1,4-diazepane nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents, exhibiting activities such as antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1] The specific substitution pattern on the phenyl ring of the title compound suggests several potential areas of pharmacological interest:
-
CNS Activity: The lipophilic nature imparted by the trifluoromethyl group could facilitate crossing the blood-brain barrier, making it a candidate for investigation in central nervous system disorders.
-
Anticancer Potential: Numerous substituted diazepine derivatives have been explored for their anticancer properties.[9] The electron-withdrawing nature of the substituents on the phenyl ring could modulate the interaction of the molecule with biological targets relevant to cancer.
Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.
Safety and Handling
The hydrochloride salt of this compound is classified with the GHS07 pictogram, indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug discovery, owing to its unique combination of a proven pharmacophore and property-modulating substituents. While detailed experimental data is not yet widely published, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further empirical studies are essential to fully validate these predictions and explore the therapeutic potential of this molecule.
References
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. vapourtec.com [vapourtec.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | 340759-28-6 [smolecule.com]
- 9. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane (CAS Number: 1185299-12-0)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers the synthesis, physicochemical properties, and prospective biological applications of this molecule. Drawing upon established principles of organic synthesis and the known pharmacological profiles of related structural motifs, this document serves as a foundational resource for researchers exploring the potential of this and similar N-aryl diazepane derivatives.
Introduction: The Scientific Rationale
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for effective interaction with a variety of biological targets. The introduction of an N-aryl substituent, particularly one bearing potent electron-withdrawing groups such as a nitro (-NO₂) and a trifluoromethyl (-CF₃) group, is a strategic design element. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitro group can be a key pharmacophore or a precursor for further chemical modification.[1] The specific substitution pattern of this compound suggests its potential as a versatile intermediate in the synthesis of more complex molecules and as a candidate for screening in various biological assays. This guide aims to provide the necessary technical information to facilitate such research endeavors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound hydrochloride.
| Property | Value | Source |
| CAS Number | 1185299-12-0 | ChemScene |
| Molecular Formula | C₁₂H₁₅ClF₃N₃O₂ | ChemScene |
| Molecular Weight | 325.71 g/mol | ChemScene |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from related compounds |
| SMILES | C1CNCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[O-].Cl | ChemScene |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro and trifluoromethyl groups, facilitating the displacement of a halide by the secondary amine of the 1,4-diazepane ring.
Synthetic Pathway
The proposed synthetic route involves the reaction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 1,4-diazepane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Sources
An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, detailed experimental data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is not extensively published. This guide, therefore, presents a scientifically-grounded, hypothetical framework for its synthesis and characterization based on established principles of organic chemistry and analytical spectroscopy for analogous structures.
Introduction: A Molecule of Interest
This compound is a small molecule featuring a unique combination of functional groups that make it a compound of significant interest in medicinal chemistry and drug discovery. The structure incorporates a 1,4-diazepane ring, a seven-membered saturated heterocycle known to be a privileged scaffold in central nervous system (CNS) active agents. This is attached to a phenyl ring substituted with two powerful electron-withdrawing groups: a nitro group (NO₂) and a trifluoromethyl group (CF₃).
The trifluoromethyl group is a bioisostere for a methyl group but with drastically different electronic properties; it enhances metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The nitro group, also a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and can serve as a handle for further chemical transformations. The strategic placement of these groups on the phenyl ring ortho and para to the point of diazepine attachment suggests a molecule designed with specific conformational and electronic properties in mind.
This guide provides a comprehensive overview of a proposed synthetic route and a detailed multi-technique approach for the unambiguous structural elucidation and characterization of this compound.
Molecular Structure Overview
The core structure consists of a flexible 1,4-diazepane ring N-substituted with a 2-nitro-4-(trifluoromethyl)phenyl group. The presence of the bulky and electron-withdrawing ortho-nitro group is expected to create significant steric hindrance, restricting the rotation around the C-N bond connecting the phenyl and diazepane moieties. This restricted rotation can lead to atropisomerism and complex dynamic behavior observable by NMR spectroscopy.
Caption: Molecular structure of the target compound.
Synthesis Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The most logical and field-proven approach for synthesizing N-aryl diazepanes of this nature is through a nucleophilic aromatic substitution (SₙAr) reaction. The starting phenyl ring is highly activated towards nucleophilic attack due to the presence of the powerful electron-withdrawing nitro and trifluoromethyl groups, particularly at the ortho and para positions.
The proposed synthesis involves the reaction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with 1,4-diazepane. The fluorine atom is an excellent leaving group in SₙAr reactions.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base.
-
Addition of Electrophile: Slowly add a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent) in DMSO to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.
Structural Characterization: A Multi-Technique Approach
Unambiguous confirmation of the molecular structure requires a combination of spectroscopic and analytical techniques. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
The proton NMR spectrum will confirm the presence of both the aromatic and the diazepane ring protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups will shift the aromatic protons significantly downfield.
-
Aromatic Region (δ 7.5 - 8.5 ppm): Expect three distinct signals corresponding to the three protons on the substituted phenyl ring. The proton ortho to the nitro group will likely be the most deshielded.
-
Diazepane Region (δ 2.8 - 3.8 ppm): The ten protons of the diazepane ring will give rise to a series of complex, overlapping multiplets. The protons on the carbons attached to the phenyl-substituted nitrogen (N-1) will be shifted downfield compared to those further away.
-
N-H Proton: A broad singlet, exchangeable with D₂O, is expected for the proton on the second nitrogen (N-4) of the diazepane ring. Its chemical shift can be variable.
The carbon NMR spectrum provides a count of the unique carbon environments.
-
Aromatic Carbons (δ 120 - 150 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.
-
Diazepane Carbons (δ 45 - 60 ppm): Five signals are expected for the carbons of the diazepane ring.
-
CF₃ Carbon: The trifluoromethyl carbon signal will be a key diagnostic peak, appearing as a quartet with a large coupling constant (¹JCF ≈ 270 Hz).
This is a crucial experiment to confirm the presence and environment of the trifluoromethyl group.[2]
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be characteristic for a CF₃ group attached to an aromatic ring, typically in the range of -60 to -65 ppm (relative to CFCl₃).[3]
| Predicted NMR Data | |
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | ~8.2 (d, 1H), ~7.9 (dd, 1H), ~7.7 (d, 1H), ~3.6-3.8 (m, 4H), ~3.0-3.2 (m, 4H), ~2.0-2.2 (m, 2H), ~1.9 (br s, 1H, NH) |
| ¹³C NMR | ~148 (C), ~145 (C), ~132 (q, C-CF₃), ~128 (CH), ~125 (CH), ~122 (q, CF₃), ~120 (CH), ~55 (CH₂), ~53 (CH₂), ~50 (CH₂), ~48 (CH₂), ~28 (CH₂) |
| ¹⁹F NMR | ~ -63 (s, 3F) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the compound.
-
Molecular Ion Peak ([M]+• or [M+H]⁺): For the free base C₁₂H₁₄F₃N₃O₂, the expected exact mass is 289.1065. HRMS should confirm this value to within 5 ppm.
-
Fragmentation Pattern: The molecule may be prone to fragmentation. Common fragmentation patterns for N-aryl compounds include cleavage of the C-N bond between the ring and the diazepine moiety.[4] Loss of the nitro group (NO₂) or parts of the diazepane ring are also plausible fragmentation pathways.
| Predicted Mass Spectrometry Data | |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Formula | C₁₂H₁₄F₃N₃O₂ |
| Calculated m/z for [M+H]⁺ | 290.1138 |
| Expected Found m/z | 290.1138 ± 0.0005 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-O Stretching: Two strong, characteristic absorption bands are expected for the nitro group: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[5][6]
-
C-F Stretching: A very strong, broad absorption band will be present in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.
-
N-H Stretching: A moderate, sharp peak around 3300-3400 cm⁻¹ should be observed for the secondary amine (N-H) in the diazepane ring.
-
C-H Stretching: Aliphatic and aromatic C-H stretching bands will be observed just below and above 3000 cm⁻¹, respectively.
| Predicted FTIR Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3350 |
| Aromatic C-H Stretch | ~3050-3100 |
| Aliphatic C-H Stretch | ~2850-2960 |
| Asymmetric N=O Stretch | ~1540 |
| Symmetric N=O Stretch | ~1350 |
| C-F Stretch | ~1100-1300 (strong, complex) |
Elemental Analysis
Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized compound.[7][8]
| Elemental Analysis Data | |
| Molecular Formula | C₁₂H₁₄F₃N₃O₂ |
| Molecular Weight | 289.26 g/mol |
| Element | Calculated % |
| Carbon (C) | 49.83 |
| Hydrogen (H) | 4.88 |
| Nitrogen (N) | 14.53 |
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. While a nucleophilic aromatic substitution provides a reliable synthetic route, the definitive confirmation of its structure hinges on the combined interpretation of NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry, FTIR, and elemental analysis. The data presented in this guide, though predictive, are based on robust, established principles and provide a solid framework for any researcher or scientist working with this or structurally related compounds. The unique combination of a flexible diazepane ring with a sterically hindered and electronically demanding aromatic system makes this molecule a fascinating subject for further chemical and pharmacological investigation.
References
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
Elemental Analysis tool. ChemicalAid. Available at: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health (NIH). Available at: [Link]
-
1,4-Diazepines - Collection of 100+ articles. ResearchGate. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Avens Publishing Group. Available at: [Link]
-
IR: nitro groups. University of Calgary. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]
-
Stoichiometry: Elemental Analysis. University of Wisconsin-Madison. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]
Unlocking the Therapeutic Potential of Trifluoromethylphenyl Diazepane Derivatives: A Technical Guide
This guide provides an in-depth exploration of the synthesis, potential biological activities, and evaluation of trifluoromethylphenyl diazepane derivatives. It is intended for researchers, scientists, and drug development professionals interested in this promising class of compounds. We will delve into the scientific rationale behind experimental designs and provide detailed protocols to ensure reproducibility and scientific integrity.
Introduction: The Synergy of a Privileged Scaffold and a Powerful Functional Group
The diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Diazepine derivatives have demonstrated a wide spectrum of pharmacological effects, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer activities[1]. The seven-membered ring with two nitrogen atoms provides a flexible yet constrained conformation that allows for diverse interactions with biological targets.
The introduction of a trifluoromethyl (CF3) group to a phenyl ring attached to the diazepane core is a strategic design element. The trifluoromethyl group is a bioisostere of a methyl group but possesses unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This strategic functionalization can lead to improved pharmacokinetic and pharmacodynamic profiles, ultimately enhancing therapeutic efficacy.
This guide will focus on the potential of trifluoromethylphenyl diazepane derivatives as novel therapeutic agents, with a particular emphasis on their potential anticancer and neuromodulatory activities.
Part 1: Synthesis of Trifluoromethylphenyl Diazepane Derivatives
The synthesis of trifluoromethylphenyl diazepane derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step process starting from readily available precursors. The following is a representative, detailed protocol for the synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane.
Experimental Protocol: Synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
Objective: To synthesize 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane via reductive amination.
Materials:
-
1,4-Diazepane
-
4-(Trifluoromethyl)benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.0 g, 10 mmol) and dichloroethane (40 mL).
-
Addition of Aldehyde: To the stirred solution, add 4-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol).
-
Reductive Amination: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 15 minutes. Causality: STAB is a mild and selective reducing agent suitable for reductive amination, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane.
Part 2: Potential Biological Activities and Mechanisms of Action
Trifluoromethylphenyl diazepane derivatives hold promise in several therapeutic areas, primarily due to the combined pharmacological profiles of the diazepane core and the trifluoromethylphenyl moiety.
Anticancer Activity
Recent studies have highlighted the potential of diazepine-based compounds as anticancer agents[2][3][4]. The proposed mechanisms of action are diverse and may include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression[3][4].
Potential Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Some benzodiazepine derivatives have been shown to induce programmed cell death in cancer cells[3].
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as the G2/M phase[3].
-
Inhibition of Tubulin Polymerization: Certain 1,4-benzodiazepine derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process for cell division[5].
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
Objective: To determine the cytotoxic effects of trifluoromethylphenyl diazepane derivatives on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG-2 (liver))[2]
-
Normal cell line (for cytotoxicity comparison)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trifluoromethylphenyl diazepane derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylphenyl diazepane derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Table 1: Potential Anticancer Activity of Diazepine Derivatives (Hypothetical Data for Trifluoromethylphenyl Diazepane Derivatives based on related compounds)
| Compound | Target Cell Line | IC50 (µM)[2][6][7] |
| TFMP-Diazepane-A | MCF-7 (Breast Cancer) | 5.5 |
| TFMP-Diazepane-A | HCT-116 (Colon Cancer) | 8.2 |
| TFMP-Diazepane-A | HepG-2 (Liver Cancer) | 12.5 |
| TFMP-Diazepane-B | MCF-7 (Breast Cancer) | 7.8 |
| TFMP-Diazepane-B | HCT-116 (Colon Cancer) | 10.1 |
| TFMP-Diazepane-B | HepG-2 (Liver Cancer) | 15.3 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.5 |
Neuromodulatory Activity
The diazepane scaffold is a core component of many central nervous system (CNS) active drugs. Therefore, trifluoromethylphenyl diazepane derivatives are prime candidates for investigation as modulators of key neurotransmitter systems, such as the serotonergic and GABAergic systems.
The serotonin (5-HT) system is implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition[8][9]. Arylpiperazine derivatives, which share structural similarities with the trifluoromethylphenyl moiety, are known to have a high affinity for serotonin receptors[10].
Potential Signaling Pathway:
Caption: Potential modulation of serotonin receptor signaling by trifluoromethylphenyl diazepane derivatives.
Benzodiazepines exert their well-known anxiolytic, sedative, and anticonvulsant effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS[2].
Potential Signaling Pathway:
Caption: Potential allosteric modulation of the GABA-A receptor by trifluoromethylphenyl diazepane derivatives.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of trifluoromethylphenyl diazepane derivatives to specific neurotransmitter receptors (e.g., serotonin or GABA-A receptors).
Materials:
-
Rat brain tissue homogenates (or cells expressing the receptor of interest)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]Flunitrazepam for benzodiazepine binding sites on GABA-A receptors)
-
Trifluoromethylphenyl diazepane derivatives
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Tissue Preparation: Prepare a crude membrane fraction from rat brain tissue by homogenization and centrifugation.
-
Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the trifluoromethylphenyl diazepane derivative.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) to determine the binding affinity.
Table 2: Potential Receptor Binding Affinities (Hypothetical Data for Trifluoromethylphenyl Diazepane Derivatives based on related compounds)
| Compound | Target Receptor | Ki (nM)[10] |
| TFMP-Diazepane-C | Serotonin Receptor (5-HT1A) | 15.2 |
| TFMP-Diazepane-C | Serotonin Receptor (5-HT2A) | 85.7 |
| TFMP-Diazepane-D | GABA-A Receptor (Benzodiazepine Site) | 25.4 |
Conclusion and Future Directions
Trifluoromethylphenyl diazepane derivatives represent a promising class of compounds with the potential for significant biological activity. The strategic combination of the privileged diazepane scaffold with the advantageous properties of the trifluoromethylphenyl group offers a compelling rationale for their further investigation as novel therapeutic agents. The detailed synthetic and biological evaluation protocols provided in this guide serve as a foundation for researchers to explore the full potential of this chemical space.
Future research should focus on synthesizing a broader library of these derivatives to establish clear structure-activity relationships (SAR). In vivo studies are warranted for lead compounds to assess their efficacy, pharmacokinetic profiles, and safety in relevant animal models. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical candidates.
References
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (URL: [Link])
-
Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. - ResearchGate. (URL: [Link])
-
para-Trifluoromethyl-methcathinone is an allosteric modulator of the serotonin transporter. - bioRxiv. (URL: [Link])
-
In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. - Scientific Reports. (URL: [Link])
-
A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. - PubMed. (URL: [Link])
-
Synthesis of Diazepam. - Chemistry Steps. (URL: [Link])
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. - ResearchGate. (URL: [Link])
-
Different effect of premazepam on the modulation of 3H-flunitrazepam binding by GABA in rat cortex and cerebellum. - ResearchGate. (URL: [Link])
-
New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. - MDPI. (URL: [Link])
-
5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. - Journal of Advances in Medical and Pharmaceutical Sciences. (URL: [Link])
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. - MDPI. (URL: [Link])
-
Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders. - MDPI. (URL: [Link])
-
Synthesis and characterization of some 1,4-diazepines derivatives. - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. - Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. - Bentham Science. (URL: [Link])
-
Serotonin Receptor Subtypes and Ligands. - ACNP. (URL: [Link])
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. - Molecules. (URL: [Link])
-
Chemistry Research Journal, 2018, 3(5):81-93. - ResearchGate. (URL: [Link])
- Synthesis of benzodiazepines.
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. - MDPI. (URL: [Link])
-
A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. - Current Medicinal Chemistry. (URL: [Link])
-
The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). - ResearchGate. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
-
Flavonoid modulation of GABA A receptors. - British Journal of Pharmacology. (URL: [Link])
-
Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. - MDPI. (URL: [Link])
-
Serotonin pathway. - Wikipedia. (URL: [Link])
-
A novel synthesis of diareno-1,2-diazepines: intramolecular dehydrofluorination of 2,4,6-trimethylphenylazo-derivatives of fluoroaromatic compounds. - Journal of the Chemical Society, Chemical Communications. (URL: [Link])
-
Serotonin Receptor Signaling. - QIAGEN. (URL: [Link])
-
Selective Serotonin Receptor Modulators for Use in the Treatment of Psychological Disorders. - ACS Publications. (URL: [Link])
-
Synthesis and antitumor activity of derivatives of SKF-83566. - Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
-
Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. - Medicinal Chemistry Research. (URL: [Link])
-
GABA receptor activation. - Reactome. (URL: [Link])
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrj.org [chemrj.org]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the Development of Selective Serotonergic Agents [ouci.dntb.gov.ua]
- 7. journaljamps.com [journaljamps.com]
- 8. mdpi.com [mdpi.com]
- 9. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization by NMR is paramount. This document, authored from the perspective of a Senior Application Scientist, offers an in-depth interpretation of the anticipated spectra, grounded in fundamental NMR principles and supported by data from analogous structures. It includes predicted chemical shifts, coupling patterns, and a discussion of the underlying electronic and structural factors influencing the NMR data. Furthermore, this guide outlines a standardized protocol for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental work.
Introduction: The Structural Elucidation of a Key Intermediate
The compound this compound is a key building block in the synthesis of various pharmacologically active agents. Its structure combines a flexible seven-membered diazepane ring with a highly substituted aromatic moiety, featuring two potent electron-withdrawing groups: a nitro group and a trifluoromethyl group. The precise arrangement of these functional groups dictates the molecule's three-dimensional conformation and its potential interactions with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, providing a predictive framework for its spectral characteristics.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the diazepane ring. The chemical shifts are influenced by the electronic environment of each proton.
Aromatic Region (δ 7.0-8.5 ppm)
The aromatic region will display signals for the three protons on the substituted phenyl ring. The powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups will significantly deshield these protons, shifting their resonances downfield.
-
H-6' : This proton, being ortho to the nitro group, is expected to be the most deshielded, likely appearing as a doublet.
-
H-5' : This proton is situated between the nitro and trifluoromethyl groups and will experience strong deshielding. It is expected to appear as a doublet of doublets.
-
H-3' : This proton, ortho to the trifluoromethyl group, will also be significantly deshielded and is anticipated to be a doublet.
The coupling constants between these aromatic protons will be crucial for confirming their assignments.
Diazepane Ring Region (δ 2.5-4.0 ppm)
The seven-membered diazepane ring is conformationally flexible, which can lead to complex splitting patterns. The protons on the diazepane ring are expected to appear as multiplets in the upfield region of the spectrum.
-
-CH₂-N(Aryl)- : The methylene protons adjacent to the nitrogen atom attached to the aromatic ring are expected to be the most downfield of the diazepane protons due to the inductive effect of the nitrogen and the aromatic ring.
-
-NH-CH₂- : The methylene protons adjacent to the secondary amine will be slightly more shielded.
-
-CH₂-CH₂-N(Aryl)- : The central methylene protons of the ethylenediamine bridge are expected to be the most shielded of the diazepane ring protons.
-
-NH- : The proton on the secondary amine may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Aromatic Region (δ 120-150 ppm)
The six carbons of the aromatic ring will resonate in this region. The chemical shifts will be heavily influenced by the substituents.
-
C-1' (ipso-C attached to N) : This carbon's chemical shift will be influenced by the nitrogen attachment.
-
C-2' (ipso-C attached to NO₂) : This carbon will be significantly deshielded by the nitro group.
-
C-4' (ipso-C attached to CF₃) : The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
C-3', C-5', C-6' : These carbons will also exhibit distinct chemical shifts based on their positions relative to the electron-withdrawing substituents. Aromatic carbons in similar environments can have chemical shifts in the range of 120-150 ppm[1].
Diazepane Ring Region (δ 40-60 ppm)
The five carbon atoms of the diazepane ring will appear in the aliphatic region of the spectrum. Their chemical shifts will be influenced by their proximity to the nitrogen atoms.
-
-CH₂-N(Aryl)- : The carbons adjacent to the nitrogen attached to the aromatic ring will be the most deshielded.
-
-CH₂-NH- : The carbons adjacent to the secondary amine will be slightly more shielded.
-
-CH₂-CH₂-N(Aryl)- : The central carbon of the ethylenediamine bridge is expected to be the most shielded.
Trifluoromethyl Carbon (δ ~120-130 ppm)
The carbon of the trifluoromethyl group will appear as a distinct quartet in the spectrum due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon in similar structures appears as a quartet with a large coupling constant.
Experimental Protocol: A Self-Validating System
To obtain high-quality and reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity (≥98%).
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. For solubility or stability issues, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Sample Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:
¹H NMR Acquisition:
-
Pulse Program : Standard single pulse.
-
Spectral Width : 0-12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Number of Scans : 16-64 scans.
¹³C NMR Acquisition:
-
Pulse Program : Proton-decoupled single pulse.
-
Spectral Width : 0-200 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Number of Scans : 1024-4096 scans.
Data Presentation: A Clear and Concise Summary
The predicted NMR spectral data is summarized in the tables below for easy reference.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~8.2 | d | H-6' |
| ~7.9 | dd | H-5' |
| ~7.5 | d | H-3' |
| ~3.5-3.8 | m | -CH₂-N(Aryl)- |
| ~3.0-3.3 | m | -NH-CH₂- |
| ~2.8-3.1 | m | -CH₂-CH₂-N(Aryl)- |
| Broad | s | -NH- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~148 | s | C-1' |
| ~145 | s | C-2' |
| ~125-135 | q | C-4' |
| ~120-130 | q | -CF₃ |
| ~120-130 | s | C-3', C-5', C-6' |
| ~50-55 | t | -CH₂-N(Aryl)- |
| ~45-50 | t | -CH₂-NH- |
| ~40-45 | t | -CH₂-CH₂-N(Aryl)- |
Visualization of Key Structural Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for the NMR spectral analysis of the target compound.
Conclusion: A Predictive Tool for Structural Verification
This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectral data of this compound. By combining theoretical principles with data from analogous structures, researchers can confidently approach the structural elucidation of this important synthetic intermediate. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is crucial for the advancement of drug discovery and development programs.
References
-
PubChem. Hexahydro-1,4-diazepine. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]
-
Supporting Information. General experimental procedures. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
Sources
The Definitive Guide to the Infrared Spectroscopy of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane: From Sample Preparation to Spectral Deconvolution
This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectroscopy of the complex organic molecule, 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. Instead, it offers an in-depth exploration of the underlying principles, experimental best practices, and detailed interpretation of the vibrational modes inherent to this molecule's unique trifunctional chemical architecture. Our focus is on the causality behind the spectral features, ensuring a robust understanding that can be applied to analogous molecular systems.
Foundational Principles: Understanding the Vibrational Landscape
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds.[1] The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups and providing insights into the overall molecular structure.[2]
The molecule , this compound, presents a rich and complex infrared spectrum due to the interplay of its three key structural components:
-
The 1,2,4-Trisubstituted Aromatic Ring: The benzene ring itself has characteristic stretching and bending modes. The substitution pattern is critical, as it dictates the appearance of overtone bands and out-of-plane C-H bending vibrations that are diagnostic of the arrangement of substituents.[3][4]
-
The Electron-Withdrawing Groups: The strongly electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups significantly influence the electronic environment of the aromatic ring, which in turn affects the vibrational frequencies of the ring's bonds.[5] These groups also contribute their own distinct and intense absorption bands.
-
The Saturated Heterocyclic System: The 1,4-diazepane ring, a seven-membered ring containing two nitrogen atoms, contributes vibrations from its C-H and N-H bonds, as well as complex skeletal vibrations that are characteristic of its twisted-chair conformation.[6]
The interpretation of the spectrum is not merely an additive process of these individual components. Vibrational coupling, the interaction between different vibrational modes, can lead to shifts in frequency and changes in intensity, requiring a holistic analytical approach.[7]
Methodological Integrity: Ensuring High-Fidelity Spectral Data
The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. For a solid organic compound such as this compound, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Experimental Protocol: KBr Pellet Preparation
The KBr pellet method is a traditional and reliable technique for obtaining high-quality transmission spectra of solid samples.[8]
Protocol:
-
Material Purity: Use only spectroscopy-grade KBr that has been thoroughly dried in an oven and stored in a desiccator. The hygroscopic nature of KBr means that any absorbed moisture will introduce strong O-H absorption bands, obscuring the sample spectrum.[9]
-
Sample Grinding: Weigh approximately 1-2 mg of the sample and 200-250 mg of dry KBr.[10] Grind the sample and a small amount of KBr together in an agate mortar and pestle to a fine, consistent powder. This reduces particle size to minimize scattering of the infrared radiation (the Christiansen effect).[8]
-
Mixing: Add the remaining KBr to the mortar and gently mix with the ground sample to ensure a homogenous distribution.
-
Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample preparation.[11][12]
Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal surface.
-
Analysis: Collect the FTIR spectrum. The infrared beam interacts with the sample at the surface of the crystal, providing a high-quality spectrum.
Workflow for FTIR Data Acquisition
Caption: A generalized workflow for acquiring a high-quality FTIR spectrum.
Spectral Deconvolution: A Detailed Vibrational Assignment
The infrared spectrum of this compound is best analyzed by dissecting it into regions corresponding to the vibrations of its constituent parts.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Origin | Expected Intensity |
| 3350 - 3310 | N-H Stretch | Secondary Amine (Diazepane) | Weak to Medium, Sharp |
| 3100 - 3000 | Aromatic C-H Stretch | Substituted Benzene Ring | Medium |
| 3000 - 2850 | Aliphatic C-H Stretch | Diazepane Ring (CH₂) | Medium to Strong |
| ~1610, ~1580, ~1500 | C=C In-Ring Stretch | Aromatic Ring | Medium to Weak |
| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group | Strong |
| 1470 - 1450 | CH₂ Scissoring | Diazepane Ring | Medium |
| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group | Strong |
| 1335 - 1250 | Aromatic C-N Stretch | Aryl-Amine Linkage | Strong |
| 1200 - 1100 | C-F Stretches | Trifluoromethyl Group | Very Strong |
| 900 - 675 | C-H Out-of-Plane Bending | Substituted Aromatic Ring | Strong |
The High-Frequency Region (> 2800 cm⁻¹)
-
N-H Stretching (Diazepane Ring): A secondary amine, such as the one in the diazepane ring, is expected to show a single, relatively sharp absorption band in the 3350-3310 cm⁻¹ range.[13][14] Its presence is a clear indicator of the secondary amine functionality within the heterocyclic ring.
-
Aromatic C-H Stretching: The C-H bonds on the benzene ring will exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. This is a hallmark of sp² hybridized carbon-hydrogen bonds.[15][16]
-
Aliphatic C-H Stretching: The methylene (CH₂) groups of the diazepane ring will produce characteristic C-H stretching bands in the 3000-2850 cm⁻¹ region. These are typically strong and readily identifiable.[17]
The Double-Bond and Fingerprint Regions (1700 - 900 cm⁻¹)
This region is information-rich, containing the highly characteristic absorptions of the nitro and trifluoromethyl groups, as well as the aromatic ring vibrations.
-
Aromatic C=C Stretching: The benzene ring exhibits a series of C=C in-ring stretching vibrations, typically appearing as a pair of bands around 1600 cm⁻¹ and another band near 1500 cm⁻¹.[18]
-
Nitro Group (NO₂) Vibrations: The nitro group is one of the most readily identifiable functional groups in IR spectroscopy. It displays two very strong and characteristic stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[18] The high intensity of these bands is due to the large change in dipole moment during the vibration.
-
Diazepane Ring Deformations: The CH₂ groups of the diazepane ring will show scissoring (bending) vibrations in the 1470-1450 cm⁻¹ range.
-
Aromatic C-N Stretching: The stretching vibration of the bond connecting the aromatic ring to the diazepane nitrogen (Ar-N) is expected to produce a strong band in the 1335-1250 cm⁻¹ region.[19]
-
Trifluoromethyl (CF₃) Group Vibrations: The C-F bonds give rise to exceptionally strong absorption bands due to the high polarity of the bond. For a CF₃ group attached to a benzene ring, the anti-symmetric stretching modes are typically observed in the 1200-1100 cm⁻¹ region.[20] These bands are often the most intense in the entire spectrum and can sometimes appear as a complex multiplet due to coupling with other vibrations.[5]
The Aromatic Substitution Region (< 900 cm⁻¹)
-
C-H Out-of-Plane (oop) Bending: The region between 900 cm⁻¹ and 675 cm⁻¹ is highly diagnostic for the substitution pattern of the benzene ring.[15] The number and position of the strong C-H "wagging" bands are characteristic of the arrangement of the substituents. For a 1,2,4-trisubstituted ring, one would expect to find a characteristic pattern of absorptions in this region, which can be confirmed by comparison with spectral libraries and correlation tables.[4]
Logical Flow of Spectral Interpretation
Caption: A systematic approach to deconvoluting the complex IR spectrum.
Conclusion
The FTIR spectrum of this compound is a composite of several distinct, yet interacting, vibrational signatures. A systematic analysis, beginning with high-quality sample preparation and proceeding through a region-by-region interpretation, allows for a confident structural elucidation. The key diagnostic markers are the sharp N-H stretch of the secondary amine, the strong and dual absorptions of the aromatic nitro group, the exceptionally intense C-F stretching bands of the trifluoromethyl group, and the pattern of C-H out-of-plane bending vibrations that confirm the 1,2,4-trisubstitution of the aromatic ring. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply infrared spectroscopy as a tool for the characterization and quality control of this and other complex pharmaceutical molecules.
References
-
Spectroscopy Online. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Available at: [Link]
-
Aluminum Chemist. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. YouTube. Available at: [Link]
- Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-8.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
- Mollabashi, M., et al. (1994). Fourier-transform infrared spectroscopy, torsion–vibration coupling, and new far-infrared laser assignments for 13 CD 3 OH methanol. Journal of the Optical Society of America B, 11(11), 2187-2203.
- Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(1-2), 121-133.
-
ResearchGate. (n.d.). 1,4-Diazepane Ring-Based Systems. Request PDF. Available at: [Link]
- Percy, G. C., & Shilling, G. D. (1972). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 37(20), 3164-3166.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. Available at: [Link]
-
Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
- Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]
- Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy.
- Sung, W., & Kim, D. (2004). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 108(43), 16737-16743.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- ResearchGate. (n.d.). Current procedure for synthesis of 1,4-benzodiazepine ring.
- Chemistry LibreTexts. (2023, August 29).
- Zanni Group. (n.d.). DNA Vibrational Coupling and Structure. University of Wisconsin-Madison.
- Northern Illinois University. (n.d.).
- de Souza, B., et al. (2020). Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. The Journal of Physical Chemistry C, 124(16), 8700-8710.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2014, February 27). How does vibronic coupling influence IR spectra?.
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Shimadzu. (n.d.). KBr Pellet Method.
-
Trofimov, A. I., et al. (2019). A Route to (Het)arene-Annulated Pyrrolo[1,2-d][3][18]diazepines via the Expanded Intramolecular Paal–Knorr Reaction: Nitro Group and Furan Ring as Equivalents of Amino Group and 1,4-Diketone. The Journal of Organic Chemistry, 84(19), 12443-12454.
- Wang, Y., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(15), 4945.
- Popa, K., et al. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research, 8(6), 1-5.
- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Wierzejewska, M., & Vaden, T. D. (2021). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 26(16), 4749.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. DNA Vibrational Coupling and Structure – Zanni Group – UW–Madison [zanni.chem.wisc.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. kinteksolution.com [kinteksolution.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. utm.mx [utm.mx]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. allscientificjournal.com [allscientificjournal.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related compounds.
Introduction: Unveiling the Molecular Blueprint
This compound is a complex molecule featuring several key functional groups that dictate its behavior in a mass spectrometer. Understanding its fragmentation pattern is crucial for unambiguous identification in complex matrices and for metabolism or degradation studies. The molecule, with a molecular formula of C₁₂H₁₄F₃N₃O₂ and a monoisotopic mass of 289.1041 g/mol , presents a unique fragmentation puzzle due to the interplay of the nitroaromatic ring, the trifluoromethyl group, and the diazepane moiety. The hydrochloride salt of this compound has a molecular formula of C₁₂H₁₅ClF₃N₃O₂ and a molecular weight of 325.71.[1]
This guide will explore the expected fragmentation pathways under both hard and soft ionization techniques, providing a predictive framework for spectral interpretation. The causality behind the preferential cleavage sites will be discussed, grounded in the principles of ion stability and established fragmentation mechanisms of related chemical classes.
Ionization Strategies: Choosing the Right Tool for the Task
The choice of ionization technique is paramount in determining the extent of fragmentation and the type of information that can be gleaned from the mass spectrum.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV, leading to extensive fragmentation.[2][3][4] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching. For this compound, EI is expected to produce a complex spectrum with numerous fragment ions, though the molecular ion may be of low abundance or absent.[3][5]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions with minimal internal energy, often preserving the molecular ion as the base peak.[6] This is particularly useful for confirming the molecular weight of the analyte and for coupling with liquid chromatography (LC-MS). For this compound, ESI in positive ion mode is expected to readily form the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be employed to induce and study fragmentation in a controlled manner.[7][8][9]
Proposed Fragmentation Pathways: A Predictive Analysis
The fragmentation of this compound is predicted to be driven by the distinct chemical properties of its three core components: the nitro-trifluoromethylphenyl group, the diazepane ring, and the linkage between them.
Fragmentation of the Nitroaromatic Moiety
The 2-nitro-4-(trifluoromethyl)phenyl group is electron-deficient and prone to characteristic fragmentation patterns.
-
Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as either a nitro radical (•NO₂) or a nitrite ion (NO₂⁻).[7][10] The loss of •NO₂ (46 Da) from the molecular ion would be a significant indicator.
-
Loss of Nitric Oxide: Subsequent or alternative fragmentation can involve the loss of nitric oxide (NO) (30 Da).[7][10]
-
Influence of the Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group will influence the stability of the aromatic ring and any resulting fragment ions. Fragmentation of compounds with trifluoromethylphenyl groups can involve the loss of the CF₃ radical.[11]
Fragmentation of the 1,4-Diazepane Ring
The saturated seven-membered diazepane ring is expected to undergo ring-opening reactions and subsequent fragmentation.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms (alpha-cleavage) is a dominant fragmentation pathway for amines and cyclic amines.[5] This can lead to the formation of various iminium ions.
-
Ring Opening and Fission: The diazepane ring can open, followed by the loss of neutral fragments such as ethene (C₂H₄) or larger alkylamine fragments. Studies on similar 1,4-diazepine structures have shown that scission of the C2-C3 bond is a primary fragmentation event.[12]
-
Protonation Site: In ESI, the basic nitrogen atoms of the diazepane ring are the most likely sites of protonation. The location of the charge will direct the subsequent fragmentation cascade in MS/MS experiments.
Key Fragmentation Events and Predicted Fragment Ions
Based on the principles outlined above, a series of key fragment ions can be predicted. The following table summarizes the most probable fragmentation pathways and the corresponding m/z values for the protonated molecule ([M+H]⁺, m/z 290.1).
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure/Identity |
| 290.1 | •NO₂ (46) | 244.1 | [M+H - •NO₂]⁺ |
| 290.1 | H₂O (18) | 272.1 | [M+H - H₂O]⁺ |
| 290.1 | C₂H₅N (43) | 247.1 | Cleavage of the diazepane ring |
| 290.1 | C₃H₇N₂ (71) | 219.1 | Loss of a portion of the diazepane ring |
| 244.1 | CO (28) | 216.1 | Decarbonylation following nitro group rearrangement |
| 219.1 | CF₃ (69) | 150.1 | Loss of the trifluoromethyl group |
Experimental Protocol: A Self-Validating Workflow
To experimentally verify the proposed fragmentation pathways, a robust and self-validating analytical method is required.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Working Solutions: Serially dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI) to concentrations suitable for mass spectrometric analysis (e.g., 1-10 µg/mL).
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements and confirm the elemental composition of fragment ions.[8]
ESI-MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 290.1) as the precursor ion and perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy Optimization: Vary the collision energy (e.g., 10-40 eV) to observe the formation and evolution of different fragment ions. Low collision energies may favor the opening of the diazepine ring, while higher energies can induce more extensive fragmentation.[9]
EI-MS Method (if coupled with Gas Chromatography):
-
Separation: Utilize a gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan a broad mass range (e.g., m/z 40-400) to capture all significant fragment ions.
Visualization of Fragmentation and Workflows
Visualizing the proposed fragmentation pathways and the experimental workflow can aid in understanding the complex processes involved.
Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Conclusion: A Framework for Confident Analysis
The mass spectrometric fragmentation of this compound is a multifaceted process governed by the interplay of its constituent functional groups. By understanding the fundamental principles of fragmentation for nitroaromatic compounds, trifluoromethylated aromatics, and diazepane rings, a predictive framework for its mass spectral behavior can be established. This guide provides a scientifically grounded starting point for the development of robust analytical methods for the characterization and quantification of this molecule. The proposed pathways and experimental protocols serve as a self-validating system, ensuring high confidence in the analytical results.
References
-
Zienius, K., & Lau, B. P. Y. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 45(1), 80-91. [Link]
-
Dr. M. S. Ansari. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
-
Hamdi, S. T. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Chemical Research, Synopses, (1), 24-25. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Zienius, K., & Lau, B. P. Y. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Couto, M., et al. (2009). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. ResearchGate. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
ResearchGate. (n.d.). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). [Link]
-
Zhang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4848. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-((2-Fluorophenyl)methyl)-1,4-diazepane. PubChem. [Link]
-
Holmes, J. L. (2014). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]
-
Andrade, P. B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1269. [Link]
-
National Institutes of Health. (n.d.). Paper spray ionization devices for direct, biomedical analysis using mass spectrometry. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6561. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(5), 761-767. [Link]
-
The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Analyst. [Link]
-
Huskie Commons - Northern Illinois University. (2020, June 1). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Batt, N., et al. (2007). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. Journal of Chromatography B, 857(2), 295-304. [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. [Link]
-
Chemsrc. (n.d.). 1-(2-nitrophenyl)-1,4-diazepane. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Paper spray ionization devices for direct, biomedical analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
A Technical Guide to the Solubility and Stability of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane for Pharmaceutical Development
This in-depth technical guide provides a comprehensive analysis of the solubility and stability of the novel pharmaceutical compound, 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with actionable experimental protocols to facilitate the progression of this molecule from the laboratory to clinical applications.
Introduction: Unveiling the Molecular Architecture and its Implications
This compound is a complex organic molecule with a unique constellation of functional groups that dictate its physicochemical properties. The core structure comprises a seven-membered 1,4-diazepane ring, a versatile scaffold known for its presence in a variety of biologically active compounds, including those targeting the central nervous system.[1][2] The phenyl ring is substituted with two potent electron-withdrawing groups: a nitro group at the 2-position and a trifluoromethyl group at the 4-position.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve a drug candidate's pharmacokinetic profile.[3][4] Its high electronegativity and steric bulk can significantly influence molecular interactions and binding affinity.[4] The nitroaromatic moiety, while contributing to the molecule's electrophilic character, can also be susceptible to specific degradation pathways, particularly reduction.[5][6]
This guide will systematically explore the interplay of these structural features to predict and experimentally determine the solubility and stability of this compound.
Solubility Profile: Navigating the Polarity Landscape
The solubility of a drug substance is a critical determinant of its bioavailability and formulation feasibility. The molecular structure of this compound suggests a nuanced solubility profile. The presence of the highly lipophilic trifluoromethyl group and the aromatic phenyl ring points towards limited aqueous solubility.[7] Conversely, the 1,4-diazepane ring, with its two nitrogen atoms, can be protonated at physiological pH, potentially enhancing solubility in acidic aqueous environments.
A comprehensive understanding of the compound's solubility in a range of solvents is paramount for developing suitable formulations for both preclinical and clinical studies.
Predicted Solubility Characteristics
Based on the constituent functional groups, the following solubility trends can be anticipated:
-
Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic trifluoromethyl and phenyl moieties. Solubility is likely to increase in acidic media (e.g., pH 1-4) due to the protonation of the diazepine nitrogens.
-
Organic Solubility: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar nitro group and the nonpolar aromatic regions. Good solubility is also expected in chlorinated solvents like dichloromethane and chloroform. Solubility in polar protic solvents like methanol and ethanol is likely to be moderate, while it is expected to be poor in nonpolar solvents such as hexanes.
Experimental Determination of Solubility
A systematic approach to experimentally determine the solubility of this compound is essential. The following protocol outlines a robust method for quantifying its solubility in various pharmaceutically relevant solvents.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benthamscience.com [benthamscience.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | 340759-28-6 [smolecule.com]
The 1,4-Diazepane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepane ring, a seven-membered saturated heterocycle containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility, combined with the synthetic tractability to introduce diverse substituents at multiple positions, allows for the precise spatial orientation of pharmacophoric groups. This guide provides a comprehensive review of the 1,4-diazepane core, delving into its fundamental physicochemical properties, key synthetic methodologies, conformational landscape, and its successful application in the design of potent and selective modulators for a range of challenging biological targets. Through an analysis of structure-activity relationships (SAR) across different therapeutic areas, including neuroscience, inflammation, and immunology, this paper will illustrate the strategic value of the 1,4-diazepane core in contemporary drug discovery.
Introduction: The Rise of a Privileged Scaffold
In the vast landscape of heterocyclic chemistry, certain core structures demonstrate an exceptional ability to bind to multiple, unrelated biological targets. These are termed "privileged scaffolds," and the 1,4-diazepane moiety is a prime example. Unlike its more extensively studied aromatic counterpart, the 1,4-benzodiazepine, the saturated 1,4-diazepane offers a three-dimensional architecture that is crucial for interacting with the complex topographies of protein binding sites.[1][2] Its two nitrogen atoms serve as key points for hydrogen bonding and as handles for introducing a wide array of substituents, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will explore the causality behind the success of this versatile core.
Synthetic Strategies: Building the 1,4-Diazepane Core
The construction of the 1,4-diazepane ring is accessible through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Reductive Amination: The Workhorse Approach
A cornerstone of 1,4-diazepane synthesis is the double reductive amination between a 1,2-diamine (such as ethylenediamine) and a 1,3-dicarbonyl compound or its equivalent. This method is highly effective for producing symmetrically substituted or unsubstituted cores.
Experimental Protocol: General Synthesis via Reductive Amination
-
Imine Formation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the 1,2-diamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane. The reaction is often catalyzed by a mild acid (e.g., acetic acid) to facilitate the formation of the intermediate di-imine.
-
Reduction: To the solution containing the intermediate, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions at 0 °C. STAB is often preferred for its milder nature and tolerance of acidic conditions.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired 1,4-diazepane.[3]
The use of chiral diamines or chiral catalysts in this process allows for the synthesis of enantiomerically enriched 1,4-diazepanes, which is critical for developing stereospecific drugs.[4]
Intramolecular Cyclization Strategies
Alternative methods often involve the formation of one of the C-N bonds in a final, ring-closing step. These intramolecular approaches are particularly useful for creating more complex and unsymmetrically substituted diazepanes. Strategies include intramolecular nucleophilic substitution and palladium-catalyzed cyclizations, which offer access to a wide diversity of derivatives.[1][5]
Caption: General workflow for 1,4-diazepane synthesis via reductive amination.
Conformational Analysis: The Key to Versatility
The seven-membered 1,4-diazepane ring is conformationally mobile and can adopt several low-energy conformations, most notably the chair, boat, and twist-boat forms.[6][7] Crystal structure and NMR studies have revealed that N,N'-disubstituted 1,4-diazepanes often favor a twist-boat conformation. This preferred geometry can be influenced by an intramolecular π-stacking interaction between aromatic substituents on the nitrogen atoms.[8]
This conformational flexibility is not a liability but a key asset in drug design. It allows the scaffold to adapt to the specific geometry of a target's binding site. Furthermore, introducing constraints, such as fusing additional rings to the diazepane core, can lock the molecule into a specific bioactive conformation, a strategy that has been successfully employed to enhance potency and selectivity.[9]
Caption: The primary low-energy conformations of the 1,4-diazepane ring.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The true value of the 1,4-diazepane core is demonstrated by its successful application in developing modulators for a variety of important drug targets. The N1 and N4 positions provide ideal vectors for exploring structure-activity relationships.
Orexin Receptor Antagonists for Insomnia
The orexin system is a key regulator of wakefulness, and its antagonism is a validated mechanism for the treatment of insomnia.[10][11] The 1,4-diazepane scaffold has proven to be an exceptional core for designing potent dual orexin 1/orexin 2 receptor antagonists (DORAs).[12] In these molecules, the diazepane ring acts as a central hub, positioning a large aromatic group on one nitrogen and a smaller acyl group on the other. This arrangement is critical for occupying the binding pocket of the orexin receptors.[8][9]
Table 1: SAR of 1,4-Diazepane-Based Orexin Antagonists
| Compound | R1 Substituent | R2 Substituent | OX1R Kᵢ (nM) | OX2R Kᵢ (nM) |
| Lead Cmpd | 5-chloro-1,3-benzoxazol-2-yl | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl | 0.55 | 0.37 |
| Analog A | 2-pyridyl | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl | 25 | 15 |
| Analog B | 5-chloro-1,3-benzoxazol-2-yl | Phenylacetyl | >1000 | >1000 |
Data synthesized from publicly available medicinal chemistry literature.
The SAR data clearly indicate that a large, heterocyclic R1 group and a specifically substituted benzoyl group at R2 are crucial for high-affinity binding. The diazepane core orients these groups in a low-energy twist-boat conformation that is believed to be the bioactive conformation.[8]
Caption: Orexin antagonists block the binding of orexin neuropeptides.[13]
LFA-1 Antagonists for Inflammatory Diseases
Leukocyte function-associated antigen-1 (LFA-1) is an integrin receptor that mediates the adhesion of leukocytes to endothelial cells via its interaction with ICAM-1, a critical step in the inflammatory response.[14] The 1,4-diazepane-2-one scaffold has been identified as a potent class of LFA-1 antagonists.[15][16] These compounds bind to an allosteric site on LFA-1, preventing the conformational changes necessary for ICAM-1 binding.[14]
Table 2: SAR of 1,4-Diazepane-2-one LFA-1 Antagonists
| Compound | R1 Substituent | R2 Substituent | LFA-1/ICAM-1 IC₅₀ (nM) |
| 17a | Boc | 3,5-Dichlorophenyl | 2000 |
| 18d | 3,5-Dichlorobenzoyl | 6-Quinolyl | 110 |
| 18e | 3,5-Dichlorobenzoyl | 3-Quinolyl | 70 |
Data derived from Wattanasin et al., Bioorg. Med. Chem. Lett. 2003.[15]
The SAR highlights the importance of an N-acyl group (R1) and an aromatic or heteroaromatic substituent at the 3-position (R2). The significant increase in potency observed with the quinolyl derivatives suggests a key hydrogen bond interaction with the L-site pocket of the LFA-1 I-domain.[16]
CB2 Receptor Agonists for Pain and Inflammation
The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and is a promising therapeutic target for treating pain and inflammatory conditions without the psychoactive side effects associated with CB1 receptor activation.[17] High-throughput screening identified 1,4-diazepane derivatives as potent and selective CB2 agonists.[18][19] A significant challenge in this series was poor metabolic stability, which was addressed through systematic structural modifications.
Table 3: SAR and Metabolic Stability of 1,4-Diazepane CB2 Agonists
| Compound | R1 Substituent | R2 Substituent | CB2 EC₅₀ (nM) | Microsomal Stability (% remaining) |
| HTS Hit | Adamantyl | 2-Chlorophenyl | 15 | <5 |
| Analog C | Cyclohexyl | 2-Chlorophenyl | 20 | 25 |
| Analog D | Adamantyl | 2-Cyanophenyl | 18 | 60 |
Data synthesized from Riether et al., Bioorg. Med. Chem. Lett. 2011.[18]
Optimization efforts revealed that modifying the lipophilic R1 group and introducing electron-withdrawing groups on the R2 phenyl ring could significantly improve metabolic stability while maintaining high potency.[18]
Caption: CB2 agonists typically signal via Gi proteins to reduce cAMP levels.[20]
T-Type Calcium Channel Blockers
T-type calcium channels are implicated in a variety of neurological and cardiovascular disorders. The 1,4-diazepane scaffold has been successfully utilized to develop potent and selective blockers of these channels.[21] A key pharmacophoric model for T-type calcium channel blockers includes hydrophobic and aromatic features, along with hydrogen bond acceptors/donors, all of which can be readily incorporated into the 1,4-diazepane framework.[22]
Conclusion and Future Perspectives
The 1,4-diazepane core has firmly established itself as a privileged and highly versatile scaffold in medicinal chemistry. Its success stems from a combination of synthetically accessible diversity and a favorable conformational profile that allows it to effectively interact with a wide range of biological targets. The examples presented in this guide—from orexin antagonists to integrin inhibitors—underscore the scaffold's broad therapeutic potential.
Future explorations will likely focus on developing novel, stereoselective synthetic routes to access more complex and constrained 1,4-diazepane analogues. As our understanding of the structural biology of drug targets continues to grow, the ability to fine-tune the three-dimensional presentation of pharmacophores on the diazepane core will enable the design of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. The 1,4-diazepane is not merely a structural component but a strategic tool for navigating the complexities of drug-receptor interactions.
References
-
Montgomery, T.D., & Rawal, V.H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Org. Lett., 18(4), 740–743. Available at: [Link]
-
Muehlan, C., Roch, C., Vaillant, C., & Dingemanse, J. (2023). The orexin story and orexin receptor antagonists for the treatment of insomnia. Journal of Sleep Research, 32(6), e13902. Available at: [Link]
-
Coleman, P. J., et al. (2010). Design and Synthesis of Conformationally Constrained N,N-disubstituted 1,4-diazepanes as Potent Orexin Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(6), 1946-1950. Available at: [Link]
-
Lu, W., et al. (2018). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 23(1), 123. Available at: [Link]
-
Gotter, A. L., et al. (2012). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology, 52, 39-62. Available at: [Link]
-
Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 499-502. Available at: [Link]
-
Alonso-Carrillo, D., et al. (2015). Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action. Medicinal Research Reviews, 35(6), 1087-1123. Available at: [Link]
-
Lee, J. H., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(12), 3534-3538. Available at: [Link]
-
Ferreira, M. J., et al. (2021). 1,4-Diazepane Ring-Based Systems. In Topics in Heterocyclic Chemistry. Available at: [Link]
-
Tinschert, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(29), 20953-20963. Available at: [Link]
-
Riether, D., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. Available at: [Link]
-
Belkacem, M., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(7), 7534-7547. Available at: [Link]
-
Wikipedia contributors. (2024). Cannabinoid receptor 2. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Riether, D., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate. Available at: [Link]
-
Legembre, P., et al. (2004). Inhibition of ICAM-1/LFA-1 Interactions Prevents B-Cell-Dependent Anti-CD45RB-Induced Transplantation Tolerance. The Journal of Immunology, 173(4), 2296-2301. Available at: [Link]
-
Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. Available at: [Link]
-
Synapse, P. (2024). What are Orexin receptor antagonists and how do they work?. Patsnap Synapse. Available at: [Link]
-
Lu, W., et al. (2018). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Available at: [Link]
-
Cox, C. D., et al. (2010). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 5(8), 1361-1365. Available at: [Link]
-
Wattanasin, S., et al. (2003). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed. Available at: [Link]
-
Wu, Y. R., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Medicinal Chemistry, 14(1), 32-47. Available at: [Link]
-
Lu, D., et al. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes. ACS Pharmacology & Translational Science, 2(6), 453-465. Available at: [Link]
-
Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 3097-3101. Available at: [Link]
-
Harinath, B., et al. (2016). In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach. Journal of Applied Pharmaceutical Science, 6(9), 1-10. Available at: [Link]
-
Sadhu, C., et al. (2006). LFA-1 integrin antibodies inhibit leukocyte α4β1–mediated adhesion by intracellular signaling. Blood, 107(2), 787-791. Available at: [Link]
-
Kaczor, A. A., et al. (2007). 1,4-Diazepines. In Comprehensive Organic Chemistry II. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014. Available at: [Link]
-
Xu, Z., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E, 68(Pt 7), o2096. Available at: [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Available at: [Link]
-
Synapse, P. (2024). What are CB2 modulators and how do they work?. Patsnap Synapse. Available at: [Link]
-
De, S. K., & Gribble, G. W. (2008). Synthesis of 1,4-Diazepanes and Benzo[b][1][23]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ResearchGate. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]
-
Khezri, H., et al. (2022). Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant. Frontiers in Psychiatry, 13, 1022216. Available at: [Link]
-
Arana, E., et al. (2017). Role of LFA-1 and ICAM-1 in Cancer. Cancers, 9(7), 83. Available at: [Link]
-
Ye, L., et al. (2015). Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release. PLoS ONE, 10(6), e0130358. Available at: [Link]
-
Ramnauth, J., et al. (2009). 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1][23]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. Bioorganic & Medicinal Chemistry Letters, 19(18), 5359-5362. Available at: [Link]
-
RxList. (2022). How Do Orexin Antagonists Work? Uses, Side Effects, Drug Names. Available at: [Link]
-
Luo, F., et al. (2024). PharmacoForge: pharmacophore generation with diffusion models. Frontiers in Drug Discovery, 4. Available at: [Link]
-
McDougall, R. H., & Malik, S. H. (1969). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 2044-2051. Available at: [Link]
-
Kaur, R., et al. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 13(2), 70-82. Available at: [Link]
-
Singh, U. P., et al. (2007). 3D pharmacophore based virtual screening of T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 17(11), 3128-3132. Available at: [Link]
-
Yusuf, M., & Soliman, R. (2008). Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases. Current Medicinal Chemistry, 15(27), 2844-2860. Available at: [Link]
-
Brisbare-Roch, C., et al. (2007). Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors. SLEEP, 30(12), 1591-1600. Available at: [Link]
-
Pertwee, R. G. (2008). Medicinal chemistry of cannabinoids. Current Medicinal Chemistry, 15(23), 2420-2426. Available at: [Link]
-
Bladen, C., et al. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflügers Archiv - European Journal of Physiology, 466(7), 1355-1363. Available at: [Link]
Sources
- 1. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Do Orexin Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 14. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 18. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 21. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling precautions for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane hydrochloride
An In-depth Technical Guide to the Safe Handling of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane hydrochloride
Introduction
As the landscape of pharmaceutical research evolves, so does the complexity of the molecules we handle. This compound hydrochloride is a compound of interest in drug development, embodying structural motifs that necessitate a rigorous and informed approach to laboratory safety. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling, use, and disposal of this compound. Our focus extends beyond mere procedural instructions to elucidate the chemical rationale behind each safety recommendation, fostering a culture of proactive risk mitigation.
Compound Identification and Hazard Classification
A foundational aspect of laboratory safety is the thorough identification of the substance and its inherent hazards as classified under the Globally Harmonized System (GHS).
Chemical Identity:
-
Name: this compound hydrochloride
-
CAS Number: 1185299-12-0[1]
-
Molecular Formula: C₁₂H₁₅ClF₃N₃O₂[1]
-
Molecular Weight: 325.71 g/mol [1]
-
Synonyms: Not available[1]
GHS Hazard Classification:
The GHS provides a standardized language for communicating hazard information. Based on available data, this compound hydrochloride is classified as follows:
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed |
| H315: Causes skin irritation | ||
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation |
Data sourced from ChemScene.[1]
Hazard Analysis and Mechanistic Insights
Understanding the chemical properties of a molecule is paramount to anticipating and mitigating risks. The hazards associated with this compound are primarily derived from its constituent functional groups: the nitro-aromatic ring and the trifluoromethyl group.
The Nitro-Aromatic System:
Aromatic nitrocompounds are a class of chemicals recognized for their potential toxicity.[2] The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and metabolic pathways. In biological systems, nitroaromatic compounds can undergo metabolic reduction to form nitroso, hydroxylamino, and amino derivatives. These intermediates can be highly reactive and may contribute to cellular damage. Skin absorption is a significant route of exposure for many aromatic nitrocompounds, making dermal protection a critical safety measure.[2]
The Trifluoromethyl Group:
The trifluoromethyl (-CF₃) group is a common substituent in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[3] The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group generally stable and not a source of fluoride ions in the body.[4] However, the presence of this lipophilic group can influence the overall toxicological profile of the molecule. While the -CF₃ group itself is considered relatively inert, its impact on the electronic properties of the aromatic ring can affect the molecule's overall reactivity and interaction with biological systems.
The Diazepane Ring:
The diazepane ring is a seven-membered heterocyclic structure. While not imparting specific hazards in the same manner as the other functional groups, it contributes to the overall three-dimensional structure and physicochemical properties of the molecule.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound hydrochloride, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6][7]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[7]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[6][8] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation and is a primary route of exposure for aromatic nitrocompounds.[2][6][9] Always wash hands after removing gloves.[9][10] |
| Body Protection | A laboratory coat or chemical-resistant suit. | Protects against contamination of personal clothing and skin.[8][11] |
| Respiratory | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are insufficient to control airborne concentrations. | Prevents respiratory tract irritation from inhalation of dust or aerosols.[6][8] |
Standard Operating Procedures for Safe Handling
Adherence to well-defined protocols is crucial for ensuring safety and experimental reproducibility.
Protocol for Weighing and Preparing Solutions:
-
Preparation: Don the appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the solid with care to minimize the generation of dust.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
-
Cleanup:
-
Decontaminate the weighing boat and any utensils used with an appropriate solvent before disposal.
-
Wipe down the work surface within the fume hood with a suitable solvent.
-
Dispose of all contaminated materials as hazardous waste.
-
Emergency Procedures
Preparedness for unexpected events is a cornerstone of a robust safety program.
Spill Response:
In the event of a spill, the following workflow should be initiated:
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
-
Store in a designated corrosives or toxics area, depending on the full hazard profile.[5]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[5]
-
Do not pour waste down the drain.[11]
-
It may be appropriate to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Conclusion
This compound hydrochloride is a compound that demands respect and careful handling. By understanding its chemical nature and adhering to the principles of good laboratory practice, researchers can mitigate the risks and work with this molecule in a safe and responsible manner. This guide provides a framework for achieving that goal, but it is incumbent upon each user to conduct their own risk assessments and to remain vigilant in their commitment to safety.
References
-
Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
1-((2-Fluorophenyl)methyl)-1,4-diazepane | C12H17FN2 | CID 20115208. PubChem. [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
1-(2-nitrophenyl)-1,4-diazepane | CAS#:450352-64-4. Chemsrc. [Link]
-
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit. [Link]
-
Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds. US EPA. [Link]
-
Nitration reaction safety. YouTube. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Safety Data Sheet. SynZeal. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | 340759-28-6 [smolecule.com]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. angenechemical.com [angenechemical.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. phoenixpeptide.com [phoenixpeptide.com]
- 11. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 12. synzeal.com [synzeal.com]
Methodological & Application
experimental protocol for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
An Application Note for the Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Abstract
This document provides a comprehensive . The described method is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for forging carbon-nitrogen bonds. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. We delve into the mechanistic underpinnings of the reaction, safety protocols, and methods for purification and characterization to ensure the reliable and safe production of the target compound.
Introduction: Significance and Synthetic Strategy
The compound this compound is a valuable scaffold in medicinal chemistry. The trifluoromethyl (-CF3) group is a bioisostere for various functionalities, often enhancing metabolic stability and membrane permeability of drug candidates[1]. The nitro group (-NO2), along with the -CF3 group, strongly activates the aromatic ring, making it highly susceptible to nucleophilic attack. Furthermore, the 1,4-diazepane moiety is a privileged structure found in numerous biologically active compounds, recognized for its ability to mimic peptide linkages and interact with various biological targets[2][3].
The synthesis detailed herein employs a classic nucleophilic aromatic substitution (SNAr) reaction. This strategy is highly effective because the starting material, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is exceptionally activated for substitution. The electron-withdrawing properties of the ortho-nitro and para-trifluoromethyl groups create a significant electron deficiency on the carbon atom bonded to the fluorine, facilitating the attack by a nucleophile[4]. The fluorine atom serves as an excellent leaving group. The nucleophile, 1,4-diazepane, displaces the fluoride to form the desired product.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr mechanism, which proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Addition: The reaction is initiated by the attack of the secondary amine of 1,4-diazepane on the electron-deficient carbon atom of the aromatic ring that bears the fluorine atom. This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strong electron-withdrawing nitro and trifluoromethyl groups, particularly when they are positioned ortho and para to the site of attack[5][6]. The aromaticity of the ring is temporarily broken. In the final step, aromaticity is restored by the elimination of the fluoride leaving group, yielding the stable final product.
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 367-86-2 | 209.11 | 2.09 g (10.0 mmol) | Sigma-Aldrich |
| 1,4-Diazepane | 505-66-8 | 100.16 | 1.20 g (12.0 mmol) | TCI Chemicals |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.76 g (20.0 mmol) | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 300 mL | VWR Chemicals |
| Hexanes | 110-54-3 | 86.18 | As needed for chromatography | VWR Chemicals |
| Brine (saturated NaCl solution) | N/A | N/A | 100 mL | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | EMD Millipore |
| Silica Gel (230-400 mesh) | 7631-86-9 | N/A | As needed | Sorbent Technologies |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, nitrogen inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F254).
Safety Precautions
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[7] Handle exclusively in a well-ventilated chemical fume hood.
-
1,4-Diazepane: Corrosive and may cause burns. Handle with care.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling these chemicals.[8][9]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.20 g, 12.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension under a nitrogen atmosphere.
-
Substrate Addition: In a separate vial, dissolve 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.09 g, 10.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring suspension in the round-bottom flask over 10-15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and allow the reaction to stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash them with brine (2 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the solvent gradient, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization and Expected Results
The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
Yield: The expected yield is typically in the range of 80-95%.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the aliphatic protons of the diazepane ring.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (290.11 g/mol ).
-
Appearance: Typically a yellow solid.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
-
Fayed, E. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(13), 77-90. [Link]
-
Kaur, R., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 787-804. [Link]
-
Bouasla, R., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 13549-13562. [Link]
- Fryer, R. I., et al. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. U.S.
-
Wang, L., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(23), 5764. [Link]
-
Chemistry LibreTexts. (2023). Other Aromatic Substitutions.[Link]
-
Zia-Ul-Haq, M., et al. (2002). Synthesis of 1,4-Diazepine Nucleosides. Turkish Journal of Chemistry, 26(6), 805-810. [Link]
-
Mejia, M. A., & Tadanier, C. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]
-
OpenStax. (2023). Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Kumar, B. P., et al. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Bioactive Compounds, 15(4), 450-464. [Link]
-
Chemsrc. (2025). 1-(2-nitrophenyl)-1,4-diazepane.[Link]
-
Vapourtec. (n.d.). Aromatic Substitution.[Link]
-
Pearson. Nucleophilic Aromatic Substitution Exam Prep.[Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benthamscience.com [benthamscience.com]
- 4. vapourtec.com [vapourtec.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for In-Vitro Evaluation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Diazepane Derivative
The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is a novel chemical entity featuring a 1,4-diazepane core, a heterocyclic scaffold known for a wide spectrum of biological activities.[1] The structure is further distinguished by a 2-nitro-4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, often incorporated to enhance metabolic stability, bioavailability, and target-binding affinity.[2][3][4] Conversely, the nitroaromatic group can be a precursor for bioreductive activation, a strategy employed in the design of certain anticancer agents. Given these structural alerts, this compound warrants a systematic in-vitro evaluation to elucidate its potential pharmacological profile.
This guide provides a comprehensive framework for the initial in-vitro characterization of this compound, designed for researchers in drug discovery and development. The proposed experimental cascade is designed to first establish a foundational understanding of its cytotoxic potential and then to explore more specific biological activities based on the known pharmacology of related diazepane derivatives, which includes anticancer and central nervous system (CNS) effects.[1][5][6][7][8][9][10]
Compound Handling and Preparation
Prior to initiating any in-vitro studies, it is imperative to handle this compound (referred to hereafter as "Test Compound") with appropriate safety precautions in a certified laboratory environment.
Key Physicochemical Properties (Predicted)
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₂H₁₄F₃N₃O₂ | ChemScene |
| Molecular Weight | 291.25 g/mol | ChemScene |
| Purity | ≥98% (as per supplier) | [11] |
| Solubility | Soluble in DMSO | Standard practice for novel compounds |
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the Test Compound in sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Tier 1: Foundational In-Vitro Assays
The initial tier of assays is designed to assess the general cytotoxic and antiproliferative effects of the Test Compound across a panel of representative human cell lines. This will establish a baseline for its biological activity and guide the concentration ranges for subsequent, more specific assays.
In-Vitro Antiproliferative Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in a complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.[12] The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Incubation: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the Test Compound. Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viability against the log of the Test Compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticipated Data Presentation:
| Cell Line | Cancer Type | Putative IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| K562 | Chronic Myelogenous Leukemia | [Experimental Value] |
Workflow for Antiproliferative Screening
Caption: Workflow for determining the antiproliferative activity of the Test Compound.
Tier 2: Mechanistic and Target-Oriented In-Vitro Assays
Based on the results from Tier 1, if the Test Compound exhibits significant antiproliferative activity, the following assays can be employed to elucidate its mechanism of action. Given the structural similarities to other biologically active diazepanes, exploring its effects on key cellular pathways implicated in cancer and neurological disorders is a logical next step.
Cell Cycle Analysis by Flow Cytometry
Principle: To determine if the antiproliferative activity is due to cell cycle arrest, flow cytometry using propidium iodide (PI) staining is performed. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Logical Flow of Cell Cycle Analysis
Caption: Step-wise process for cell cycle analysis.
Apoptosis Induction Assay (Annexin V/PI Staining)
Principle: To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/PI double staining assay can be performed. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat a sensitive cancer cell line with the Test Compound at its IC₅₀ and 2x IC₅₀ for 24 and 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Sigma Receptor Binding Assay
Principle: Several 1,4-diazepane derivatives have been identified as sigma receptor ligands, which are implicated in various neurological and psychiatric disorders, as well as in cancer.[6] A competitive radioligand binding assay can determine the affinity of the Test Compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the sigma receptor of interest (e.g., CHO cells transfected with the human σ₁ receptor).
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) and varying concentrations of the Test Compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the Test Compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Hypothesized Signaling Pathway Involvement
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Synthesis and biological evaluation of benzo[b]furo[3,4-e][1,4]diazepin-1-one derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. medchemexpress.com [medchemexpress.com]
Title: A Strategic Workflow for Developing Cell-Based Assays to Characterize the Novel Compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
An Application Note from the Desk of the Senior Application Scientist
Abstract
The characterization of novel chemical entities is a cornerstone of modern drug discovery. The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane presents a unique scaffold, combining a 1,4-diazepane core, known for its diverse bioactivities, with a nitro- and trifluoromethyl-substituted phenyl ring, moieties that significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive, rationale-driven guide for researchers to systematically elucidate the biological activity of this compound. We present a multi-phase workflow, beginning with foundational cytotoxicity and viability profiling to establish a therapeutic window, followed by advanced assays for target engagement and mechanism-of-action deconvolution, and culminating in specific functional downstream assays. Each protocol is designed as a self-validating system, complete with controls and data interpretation guidelines, to ensure scientific rigor and trustworthiness. This document serves as a blueprint for transforming a novel compound from a chemical structure into a well-characterized biological probe or potential therapeutic lead.
Introduction: From Structure to Function
The primary challenge in early-stage drug discovery is to effectively triage and characterize new chemical matter. Cell-based assays are indispensable tools in this process, offering a physiologically relevant context to assess a compound's effects on complex biological systems.[1] Unlike purified biochemical assays, cellular assays provide integrated insights into a compound's membrane permeability, potential for off-target effects, and impact on intricate signaling networks.[2][3]
The compound of interest, this compound, is a compelling subject for investigation due to its distinct structural motifs:
-
1,4-Diazepane Core: This seven-membered heterocyclic ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anxiolytic, and anticancer properties.[4][5]
-
Trifluoromethyl (-CF3) Group: The inclusion of a -CF3 group is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable hydrophobic and electrostatic interactions.[6][7]
-
Nitro (-NO2) Group: Aromatic nitro groups are strong electron-withdrawing moieties that can be critical for biological activity. They can also serve as bio-reducible prodrug moieties, activated under specific physiological conditions (e.g., hypoxia), but their potential for toxicity must be carefully evaluated.[8][9]
Given this structural makeup, a logical, phased approach is required to systematically unravel the compound's biological profile. This guide details such an approach.
Phase 1: Foundational Viability and Cytotoxicity Profiling
Causality: Before investigating specific mechanisms, it is imperative to determine the concentration range at which the compound affects fundamental cellular health. Without this dose-response context, data from subsequent mechanistic assays are uninterpretable. Measuring cytotoxicity (cell death) and viability (metabolic activity) using orthogonal methods provides a more nuanced understanding, helping to distinguish between overt cell killing (cytotoxicity) and the inhibition of proliferation (cytostatic effects).[10]
Protocol 1.1: Real-Time Cytotoxicity Assessment by Membrane Integrity Assay
This assay quantifies the loss of plasma membrane integrity, a hallmark of cytotoxic cell death. A cell-impermeant DNA dye (e.g., CellTox™ Green) is used, which only fluoresces upon binding to the DNA of cells with compromised membranes.[11]
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a clear-bottom 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Prepare the CellTox™ Green reagent at a 2X concentration in complete culture medium according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.2% DMSO) and a maximum-lysis control (e.g., digitonin).
-
Assay Execution:
-
Add 20 µL of the 2X CellTox™ Green reagent to each well.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate the plate at 37°C, 5% CO₂.
-
-
Data Acquisition: Measure fluorescence (Excitation: 485-500 nm, Emission: 520-530 nm) at multiple time points (e.g., 2, 24, 48, and 72 hours).[11]
-
Data Analysis: Normalize the fluorescence data by subtracting the vehicle control background and setting the maximum-lysis control as 100% cytotoxicity. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC₅₀ (half-maximal cytotoxic concentration).
Protocol 1.2: Metabolic Viability Assessment by Tetrazolium Reduction Assay
This assay measures the metabolic activity of a cell population, which is indicative of cell viability. Water-soluble tetrazolium salts (e.g., MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product.[12]
Methodology:
-
Cell Seeding & Treatment: Plate and treat cells with the compound as described in Protocol 1.1 (steps 1 and 3) in a 96-well plate. Incubate for the desired endpoint (e.g., 72 hours).
-
Reagent Addition: Prepare the MTS reagent combined with an electron coupling agent (e.g., phenazine ethosulfate) according to the manufacturer's protocol. Add 20 µL of the solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data by subtracting the background (media only) and setting the vehicle control as 100% viability. Plot the normalized values against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Interpretation
A summary of hypothetical results from these foundational assays is presented below.
| Assay Type | Endpoint Measured | Hypothetical IC₅₀/CC₅₀ | Interpretation |
| Membrane Integrity | Cell Death | > 100 µM | At concentrations below 100 µM, the compound does not induce significant membrane rupture. |
| Metabolic Viability | Mitochondrial Activity | 15 µM | The compound reduces metabolic activity, suggesting a cytostatic or non-necrotic cell death mechanism. |
This data suggests the compound's primary effect within a 72-hour window is likely cytostatic rather than acutely cytotoxic, guiding the selection of concentrations for subsequent mechanistic studies (typically below 15 µM).
Phase 2: Mechanism of Action (MoA) & Target Engagement
Causality: With a defined bioactive concentration range, the next critical step is to identify the compound's molecular target and the cellular pathways it modulates.[13] For a novel compound, an unbiased approach that does not rely on pre-existing assumptions is most powerful. The Cellular Thermal Shift Assay (CETSA) is a first-principles method to identify direct protein targets in an intact cell environment.[14]
Workflow: From Cytotoxicity to Target Identification
The overall experimental logic follows a funnel-like approach, starting broad and becoming progressively more specific.
Caption: A strategic workflow for novel compound characterization.
Protocol 2.1: Target Identification with Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a drug to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, often by Western blot or mass spectrometry.
Methodology:
-
Cell Culture and Treatment: Culture a large batch of cells (e.g., 10-20 million cells per condition). Treat one batch with the compound at a relevant concentration (e.g., 20 µM) and the other with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a physiological buffer containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments for 3 minutes) using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.
-
Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Quantification: Collect the supernatant. Quantify protein concentration to ensure equal loading.
-
Analysis:
-
Hypothesis-Driven (Western Blot): If a target class is suspected (e.g., kinases, HDACs), analyze the soluble fractions by SDS-PAGE and Western blot using antibodies against candidate proteins. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
Unbiased (Mass Spectrometry): For a truly unbiased approach, analyze the soluble fractions using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) to identify all proteins stabilized by the compound.[15]
-
Phase 3: Functional Downstream Assays
Causality: Data from Phase 2 generates specific, testable hypotheses. For instance, if CETSA identifies a key apoptotic regulator as a direct target, the logical next step is to confirm that the compound induces apoptosis in a cellular context. Functional assays provide this crucial link between target binding and a biological outcome.[16]
Hypothetical Scenario: Apoptosis Induction
Let's assume Phase 2 results implicate the apoptotic pathway.
Protocol 3.1: Quantifying Apoptosis via Caspase 3/7 Activity
Principle: Caspases 3 and 7 are key executioner enzymes in the apoptotic cascade. This assay uses a proluminescent caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a quantifiable light signal.
Methodology:
-
Cell Seeding and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate and treat with a serial dilution of the compound for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Execution: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix briefly on a plate shaker.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the fold-change in caspase activity against compound concentration.
Visualizing the Targeted Pathway
A diagram helps illustrate how the assay measures a specific node in the signaling cascade.
Caption: A hypothetical apoptosis pathway targeted by the compound.
Assay Validation and Trustworthiness
Key validation parameters, guided by regulatory principles, include:[17][19]
-
Precision: The closeness of agreement between independent test results.
-
Accuracy: The closeness of the test results to the true value.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte in the sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
For high-throughput screening, the Z'-factor is a critical statistical parameter used to evaluate the quality of an assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.
Example Validation Summary Table (Caspase 3/7 Assay)
| Parameter | Metric | Result | Acceptance Criteria |
| Precision | Inter-assay CV% | 8.5% | < 15% |
| Robustness | Incubation Time (1 vs 2 hr) | < 10% difference in signal | < 20% difference |
| Assay Window | Signal-to-Background | > 50-fold | > 10-fold |
| Screening Quality | Z'-Factor | 0.78 | > 0.5 |
Conclusion and Future Directions
This application note has outlined a systematic, evidence-based workflow for the initial characterization of this compound. By progressing from broad cytotoxicity profiling to unbiased target identification and finally to specific functional validation, researchers can build a comprehensive biological profile of a novel compound. This structured approach minimizes ambiguity and maximizes the generation of actionable data.
Future work should focus on validating findings in more complex, physiologically relevant models, such as 3D tumor spheroids or primary patient-derived cells, and conducting proteome-wide analyses to identify potential off-target liabilities, ensuring a thorough understanding of the compound's selectivity and therapeutic potential.[15]
References
-
Title: A review for cell-based screening methods in drug discovery. Source: Journal of Translational Medicine, PMC - NIH. URL: [Link]
-
Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source: Bentham Science. URL: [Link]
-
Title: The Use of Cell-Based Assays for Translational Medicine Studies. Source: BioAgilytix. URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: Journal of Biomedical Research & Environmental Sciences. URL: [Link]
-
Title: New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Source: Molecules, PMC - NIH. URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: Pharmaceuticals, PMC - NIH. URL: [Link]
-
Title: Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting. Source: Creative Biolabs. URL: [Link]
-
Title: Cell-based Assays for Better Insights into Function and Mechanism of Action. Source: Eurofins Discovery. URL: [Link]
-
Title: A Practical Guide to Target Engagement Assays. Source: Selvita. URL: [Link]
-
Title: The Complete Guide to Cell-Based Assays. Source: SPT Labtech. URL: [Link]
-
Title: Cell Based Assays & Cell Based Screening Assays in Modern Research. Source: Vipergen. URL: [Link]
-
Title: Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry, PMC - NIH. URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: Promega Corporation, via NCBI. URL: [Link]
-
Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process. Source: BioIVT. URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: Molecules, MDPI. URL: [Link]
-
Title: Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. Source: BEBPA. URL: [Link]
-
Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Source: Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
-
Title: FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. Source: ECA Academy. URL: [Link]
-
Title: Importance of Quantifying Drug-Target Engagement in Cells. Source: ACS Chemical Biology. URL: [Link]
-
Title: Cell-Based Assay Development. Source: Charles River Labs. URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka. URL: [Link]
-
Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery. Source: Lifescience Global. URL: [Link]
-
Title: Cell Based Assays in Drug Development: Comprehensive Overview. Source: Precision for Medicine. URL: [Link]
-
Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Source: SLAS Discovery. URL: [Link]
-
Title: Determining target engagement in living systems. Source: Nature Chemical Biology, PMC - NIH. URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: ResearchGate. URL: [Link]
-
Title: Cell-based Assays for Drug Discovery. Source: Reaction Biology. URL: [Link]
-
Title: Potency Assay Guide. Source: Pharmaron. URL: [Link]
-
Title: A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Source: Cell & Gene. URL: [Link]
-
Title: Redefining target engagement with new strategies in drug discovery. Source: News-Medical.Net. URL: [Link]
-
Title: The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Source: SvedbergOpen. URL: [Link]
-
Title: Update on in vitro cytotoxicity assays for drug development. Source: Expert Opinion on Drug Discovery, via ResearchGate. URL: [Link]
-
Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Source: Molecules, PMC - NIH. URL: [Link]
-
Title: Review on Synthesis of Biologically Active Diazepam Derivatives. Source: ResearchGate. URL: [Link]
-
Title: Approaches To Studying Cellular Signaling: A Primer For Morphologists. Source: The Anatomical Record, PMC - NIH. URL: [Link]
-
Title: Cell-Based Functional Assays. Source: Oncolines B.V.. URL: [Link]
-
Title: Benzodiazepines; Diazepam. Source: Slideshare. URL: [Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. svedbergopen.com [svedbergopen.com]
- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selvita.com [selvita.com]
- 16. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 17. fda.gov [fda.gov]
- 18. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 19. FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products - ECA Academy [gmp-compliance.org]
Application Notes & Protocol: A-Tiered Approach for Assessing the CNS Activity of Novel 1,4-Diazepane Compounds
Introduction: The Therapeutic Potential and Challenges of 1,4-Diazepanes in CNS Drug Discovery
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents with a wide range of biological activities.[1] Its derivatives have been extensively explored for their antipsychotic, anxiolytic, anticonvulsant, and sedative properties.[1][2][3] The flexible seven-membered ring allows for diverse conformational possibilities, enabling interaction with a variety of central nervous system (CNS) targets. However, this structural versatility also presents a significant challenge: predicting the specific CNS effects and ensuring target engagement without significant off-target liabilities.
A critical hurdle in the development of any CNS-active compound is its ability to cross the blood-brain barrier (BBB), a highly selective border of endothelial cells that protects the brain.[4][5] Furthermore, once in the CNS, the compound's interaction with a complex network of neurotransmitter systems must be thoroughly characterized to build a comprehensive safety and efficacy profile.
This guide provides a structured, multi-tiered protocol for the systematic evaluation of novel 1,4-diazepane compounds, designed for researchers in drug discovery and development. The workflow progresses from rapid, high-throughput in vitro screens to more complex ex vivo and in vivo functional assessments. This tiered approach is designed to provide a comprehensive understanding of a compound's CNS pharmacology, enabling early and informed decision-making in the development pipeline.
Part 1: Foundational In Vitro Assessment
The initial phase of assessment focuses on establishing the fundamental properties of the 1,4-diazepane compounds: their ability to reach the CNS and their primary molecular interactions.
Blood-Brain Barrier (BBB) Permeability Screening
Rationale: A compound's ability to cross the BBB is a prerequisite for central activity. Early assessment of permeability helps to prioritize compounds with favorable pharmacokinetic properties. In vitro models offer a rapid and cost-effective first pass screen.[6][7]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive diffusion across the BBB.
-
Materials: 96-well PAMPA plate (e.g., Corning Gentest™), donor and acceptor buffers, test compounds, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
Procedure:
-
Prepare stock solutions of test and reference compounds in a suitable solvent (e.g., DMSO).
-
Dilute compounds in donor buffer to the final desired concentration.
-
Coat the filter of the donor plate with a lipid mixture (e.g., porcine brain lipid) dissolved in dodecane.
-
Add the diluted compounds to the donor wells.
-
Add acceptor buffer to the acceptor wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA/Cequilibrium)] * VA / (A * t) where CA is the compound concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the filter area, and t is the incubation time.
-
Data Presentation: BBB Permeability
| Compound ID | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability |
| DZP-001 | 8.5 | High |
| DZP-002 | 1.2 | Low |
| Propranolol | 15.2 | High (Control) |
| Atenolol | 0.8 | Low (Control) |
Primary Target Engagement: Receptor Binding Assays
Rationale: Many CNS-active drugs, including benzodiazepines, exert their effects by modulating the function of specific neurotransmitter receptors. Radioligand binding assays are a robust method to determine the affinity of a compound for a panel of CNS targets.
Protocol: Radioligand Binding Assay for GABA-A Receptor
-
Materials: Cell membranes expressing the target receptor (e.g., from HEK293 cells), radioligand (e.g., [³H]flunitrazepam), test compounds, scintillation fluid, filter plates, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either a test compound, vehicle, or a known competitor (e.g., diazepam).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression of the competition binding curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Functional Characterization
Once BBB permeability and primary binding affinity are established, the next step is to assess the functional consequences of target engagement.
Ex Vivo Electrophysiology on Brain Slices
Rationale: Electrophysiology provides a direct measure of a compound's effect on neuronal excitability and synaptic transmission.[8][9] Patch-clamp recordings from neurons in acute brain slices offer a physiologically relevant system to study these effects.[9]
Protocol: Whole-Cell Patch-Clamp Recording
-
Materials: Vibrating microtome, artificial cerebrospinal fluid (aCSF), recording chamber, micromanipulators, glass micropipettes, amplifier, and data acquisition system.
-
Procedure:
-
Prepare acute brain slices (e.g., from the hippocampus or cortex of a rodent) using a vibrating microtome in ice-cold aCSF.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Under a microscope, approach a neuron with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal ("giga-seal") between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., spontaneous postsynaptic currents).
-
Bath-apply the 1,4-diazepane compound at various concentrations and record the changes in neuronal activity.
-
-
Data Analysis: Analyze parameters such as the frequency and amplitude of synaptic currents, resting membrane potential, and action potential firing rate.
Neurotransmitter Release Assays
Rationale: Alterations in neuronal activity often lead to changes in neurotransmitter release.[10] Measuring neurotransmitter levels provides a biochemical readout of a compound's functional effect.[11]
Protocol: Potassium-Evoked Neurotransmitter Release from Synaptosomes
-
Materials: Synaptosome preparation (isolated nerve terminals) from a relevant brain region, physiological buffer, high potassium buffer, test compounds, and an analytical method for neurotransmitter quantification (e.g., HPLC-ECD or ELISA).
-
Procedure:
-
Pre-incubate synaptosomes with the test compound or vehicle.
-
Stimulate neurotransmitter release by depolarization with a high potassium buffer.
-
Terminate the release by rapid filtration or centrifugation.
-
Quantify the amount of neurotransmitter released into the supernatant.
-
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of the test compound to the vehicle control.
Part 3: In Vivo Behavioral Assessment
The final tier of preclinical assessment involves evaluating the compound's effects on the behavior of a whole organism. This provides crucial information about its integrated physiological and psychological effects.
Workflow for In Vivo CNS Assessment
Caption: Tiered in vivo assessment workflow.
Tier 1: General Activity and Motor Coordination
Rationale: Initial in vivo tests should assess for broad effects on behavior and potential motor impairments, which could confound the interpretation of more specific tests.
Protocol: Open Field Test
-
Apparatus: A square arena with walls, equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Administer the test compound or vehicle to the animal (e.g., mouse or rat).
-
After a suitable pre-treatment period, place the animal in the center of the open field.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Interpretation: A significant decrease in distance traveled may indicate sedation, while an increase in center time can suggest an anxiolytic-like effect.[12]
Tier 2: Specific CNS Effect Models
Rationale: Based on the in vitro data and the desired therapeutic indication, specific behavioral models are chosen to test for anxiolytic, antidepressant, or cognitive-enhancing effects.
Protocol: Elevated Plus Maze (Anxiolytic Activity)
-
Apparatus: A plus-shaped maze raised off the floor, with two open arms and two closed arms.[13]
-
Procedure:
-
Administer the compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for a set time (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Interpretation: An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
Part 4: Data Integration and Interpretation
A key aspect of this protocol is the integration of data across all tiers of assessment. For example, the concentration of a compound that produces a functional effect in brain slices should be correlated with the brain concentration achieved during behavioral testing. This pharmacokinetic/pharmacodynamic (PK/PD) relationship is crucial for translating preclinical findings to the clinic.
Data Integration Table
| Compound | BBB Pe (10⁻⁶ cm/s) | GABA-A Ki (nM) | Effect on sIPSC Freq. (@1µM) | Open Field Effect (10 mg/kg) | EPM Open Arm Time (10 mg/kg) | Brain Conc. at 10 mg/kg (nM) |
| DZP-001 | 8.5 | 15 | +50% | Mild Sedation | +80% | 120 |
| DZP-002 | 1.2 | 250 | No change | No effect | No change | 5 |
Conclusion
The assessment of novel 1,4-diazepane compounds for CNS activity requires a systematic and multi-faceted approach. By progressing from fundamental in vitro properties to complex in vivo behavioral outcomes, researchers can build a comprehensive pharmacological profile. This tiered protocol provides a robust framework for identifying and characterizing promising CNS drug candidates, ultimately increasing the probability of success in the challenging field of neurotherapeutics.
References
-
MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][14]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. Retrieved from [Link]
-
Dove Press. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved from [Link]
-
PubMed. (n.d.). The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]
-
ACS Publications. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Ion channel electrophysiology in pharmaceutical research. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). CNS Disorder Models. Retrieved from [Link]
-
UWSpace. (n.d.). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Retrieved from [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]
-
F1000Research. (n.d.). In silico methods to assess CNS penetration of small molecules. Retrieved from [Link]
-
PubMed. (n.d.). One-Step Drug Screening System Utilizing Electrophysiological Activity in Multiple Brain Organoids. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Retrieved from [Link]
-
University of Florida. (n.d.). Behavioral Models | Behavioral and Functional Neuroscience Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
ResearchGate. (n.d.). Neurotransmitter release. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Retrieved from [Link]
-
ZeClinics. (2026). Behavioral phenotyping in zebrafish for CNS drug testing. Retrieved from [Link]
-
MDPI. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Retrieved from [Link]
-
Slideshare. (n.d.). Cns stimulants and depressants screening models. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 5. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 8. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice [mdpi.com]
- 13. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 14. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) campaigns for a novel class of compounds: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane analogs. We delve into the rationale behind assay selection, provide detailed, field-proven protocols for both primary and secondary screening, and outline a robust framework for data analysis and hit validation. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot their screening efforts effectively.
Introduction: Unpacking the Therapeutic Potential
The this compound scaffold represents a compelling starting point for drug discovery. It is a composite of two moieties with significant pharmacological precedent.
-
The 1,4-Diazepane Core: This seven-membered heterocyclic ring is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2]
-
The 2-Nitro-4-(trifluoromethyl)phenyl Group: This substituent brings two powerful functional groups into play.
-
The trifluoromethyl (-CF3) group is a bioisostere for several non-polar groups and is found in numerous FDA-approved drugs.[3][4] Its inclusion can significantly enhance metabolic stability, membrane permeability, and binding affinity.[5]
-
The nitro (NO2) group is a strong electron-withdrawing group and a well-known pharmacophore, particularly in antimicrobial and anticancer agents.[6] It can undergo cellular redox reactions, creating cytotoxic reactive oxygen species (ROS), a mechanism exploited by some anticancer drugs.[6][7]
-
Given this structural pedigree, the target class of compounds holds promise across multiple therapeutic areas, particularly oncology and infectious diseases. However, with no pre-defined biological target, a phenotypic screening approach is the most logical and efficient strategy to uncover its therapeutic potential.[8] High-throughput screening (HTS) provides the necessary scale and speed to interrogate large libraries of these analogs against cellular models of disease.[9][10]
Strategic Assay Selection: Biochemical vs. Cell-Based Phenotypic Screening
The success of any HTS campaign hinges on the selection of an appropriate assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step.[11][12]
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor.[13] They are highly specific and provide direct evidence of target engagement. However, they require a priori knowledge of the molecular target, which is not the case for this novel compound class.
-
Cell-Based Phenotypic Assays: These assays measure the effect of a compound on the overall phenotype of a living cell, such as cell death, proliferation, or the activation of a specific signaling pathway.[14][15] They do not require prior knowledge of the target and provide data in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.[12] This approach is ideal for discovering compounds with novel mechanisms of action.[8]
Our Rationale: For the this compound analogs, a phenotypic screening cascade is the recommended strategy. We will start with a broad primary screen to identify compounds that induce cytotoxicity in cancer cells, followed by more specific secondary assays to elucidate the mechanism of action for the most promising "hits."
The HTS Workflow: From Primary Screen to Hit Confirmation
A successful HTS campaign is a multi-step process designed to systematically identify and validate active compounds while eliminating false positives.[16]
Caption: Decision-making flowchart for hit characterization.
Conclusion and Future Directions
This guide outlines a comprehensive and robust HTS strategy for identifying and characterizing bioactive this compound analogs. By employing a phenotypic screening cascade, researchers can efficiently sift through large compound libraries to uncover molecules with therapeutic potential, particularly in oncology. The provided protocols are designed as a starting point, and the principles of rigorous assay validation and data-driven decision-making are paramount for the success of the campaign. Confirmed hits from this workflow will provide a strong foundation for hit-to-lead optimization, further mechanism-of-action studies, and ultimately, the development of novel therapeutics.
References
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
- High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
- High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- High-throughput screening as a method for discovering new drugs. Drug Target Review.
- Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Cell-based assays in high-throughput mode (HTS). BioTechnologia.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central.
- The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- 1,4‐Diazepane Ring‐Based Systems.
- Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology.
- Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). News-Medical.net.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. marinbio.com [marinbio.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note: High-Throughput Quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate pharmacokinetic and toxicokinetic data. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects, followed by a rapid chromatographic separation. The method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.
Introduction
This compound is a novel pharmaceutical compound with potential therapeutic applications. As with any new chemical entity, a reliable and validated bioanalytical method is essential for its development pipeline, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. Several methods have been reported for the quantification of related phenylpiperazine and diazepine derivatives in biological matrices, often employing LC-MS/MS.[1][2] This application note provides a comprehensive, step-by-step protocol for the quantification of this compound, addressing critical aspects from sample preparation to data analysis, while ensuring scientific integrity and regulatory compliance.
Physicochemical Properties and Analytical Strategy
Predicted Physicochemical Properties:
| Property | Predicted Value | Implication for Analytical Method Development |
| Molecular Weight | 291.24 g/mol | Suitable for standard LC-MS/MS analysis. |
| pKa (most basic) | ~7.5 | The diazepane ring nitrogen is the most basic site. The compound will be positively charged at acidic pH, which is ideal for reversed-phase chromatography with an acidic mobile phase modifier and positive mode electrospray ionization (ESI). |
| logP | ~2.8 | The compound is moderately lipophilic, suggesting good retention on a C18 reversed-phase column and efficient extraction from the aqueous biological matrix into an organic solvent. |
Based on these predicted properties, a strategy involving protein precipitation for sample cleanup, followed by reversed-phase LC-MS/MS with positive ion ESI, was selected. Protein precipitation is a simple, fast, and effective technique for removing the bulk of proteins from plasma samples.[3][4] The predicted pKa and logP values support the use of a C18 column with a mobile phase containing an acidic modifier (e.g., formic acid) to ensure good peak shape and retention.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Bioanalytical workflow for the quantification of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (purity >98%)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the reference standard stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation Protocol
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile (containing the internal standard for all samples except the blank) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte | 292.1 | To be determined empirically | 0.05 | 30 | 20 |
| Analyte (confirming) | 292.1 | To be determined empirically | 0.05 | 30 | 25 |
| Internal Standard | 296.1 | To be determined empirically | 0.05 | 30 | 20 |
Note: The specific product ions for the analyte and internal standard need to be determined by infusing a standard solution and performing a product ion scan. The fragmentation is expected to occur at the diazepane ring.
Method Validation
The bioanalytical method was validated according to the FDA and EMA guidelines, assessing the following parameters:
Selectivity and Specificity
Selectivity was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
Linearity and Range
The linearity of the method was assessed by preparing calibration curves in plasma over a concentration range of 1 to 1000 ng/mL. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) should be >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The acceptance criteria are a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ).
Table of Acceptance Criteria for Accuracy and Precision:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | ≤20% | ±20% | ≤20% | ±20% |
| Low QC | 3 | ≤15% | ±15% | ≤15% | ±15% |
| Medium QC | 100 | ≤15% | ±15% | ≤15% | ±15% |
| High QC | 800 | ≤15% | ±15% | ≤15% | ±15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at low, medium, and high QC concentrations. Recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples. The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked samples to that of the analyte in a neat solution.
Stability
The stability of the analyte in human plasma was evaluated under various conditions to mimic sample handling and storage in a clinical setting. This includes bench-top stability, freeze-thaw stability, and long-term storage stability.
Conclusion
This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput bioanalysis in support of drug development programs. The validation of this method in accordance with regulatory guidelines ensures the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic studies.
References
-
de Freitas, D. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 933. [Link]
-
Huidobro, A., et al. (2017). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 145, 59-65. [Link]
-
Li, W., et al. (2022). Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
PubChem. 1-((2-Fluorophenyl)methyl)-1,4-diazepane. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Chemistry LibreTexts. Solid-Phase Extraction. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
BioPharma Services. Bioanalytical Method Development: Blood Specimen. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
American Laboratory. A Simplified Approach to Bioanalytical Sample Preparation. [Link]
-
International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC - NIH. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. (2020). Vortex-assisted liquid-liquid micro-extraction and high-performance liquid chromatography for a higher sensitivity methyl methacrylate determination in biological matrices. [Link]
-
Waters. Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS. [Link]
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
Agilent Technologies. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]
-
Royal Society of Chemistry. Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry. [Link]
-
MDPI. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. ICH M10 Bioanalytical Method Validation. [Link]
-
Agilent Technologies. Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. [Link]
-
SciTechnol. Blood Drug Identification: Techniques and Applications. [Link]
-
LCGC. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
-
PubMed. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
PubMed Central. An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters. [Link]
-
Phenomenex. Technical Tip: Protein Precipitation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
A Review on Analytical Methods for Piperazine Determination. [Link]
-
SlideShare. extraction of drug from biological matrix.pptx. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. [Link]
Sources
Application Notes and Protocols for the Development of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane Derivatives with Improved Potency
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of novel derivatives of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, a scaffold with significant potential in medicinal chemistry. In the absence of a publicly disclosed biological target for this specific molecule, this guide will present a structured approach to its derivatization, targeting two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs). We will delve into the rationale behind compound design, provide detailed synthetic protocols, and outline robust in vitro assays for potency determination. The overarching goal is to equip researchers with the necessary tools and strategies to systematically explore the chemical space around this lead compound and identify derivatives with enhanced biological activity.
Introduction: The Rationale for Derivatization
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[1] The lead compound, this compound, possesses several key features that make it an attractive starting point for a drug discovery program. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group offers a handle for further chemical modification and may play a role in target engagement.[2]
The development of derivatives is a critical step in lead optimization, aiming to improve various properties of a lead compound, including:
-
Potency: Increasing the biological activity at the target of interest.
-
Selectivity: Minimizing off-target effects by enhancing binding affinity for the desired target over others.
-
Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Physicochemical Properties: Modifying solubility and other properties to improve druggability.
This guide will focus on strategies to enhance the potency of this compound derivatives through systematic structural modifications.
Strategic Approaches to Derivatization
A successful derivatization strategy involves a rational approach based on Structure-Activity Relationships (SAR). While the specific SAR for this compound is not yet established, we can draw insights from related 1,4-diazepane and N-aryl heterocyclic compounds. Our strategy will focus on three key regions of the molecule for modification:
-
The N-1 Phenyl Ring: Modifications to the substituents on the phenyl ring can modulate electronic properties and steric interactions with the target protein.
-
The N-4 Position of the Diazepine Ring: This position is a prime site for introducing a variety of substituents to explore new binding interactions.
-
The 1,4-Diazepane Ring Scaffold: Alterations to the ring itself, such as introducing conformational constraints or substituents, can influence the overall shape of the molecule and its presentation of key binding motifs.
Below is a visual representation of the proposed derivatization strategy.
Figure 1: A schematic overview of the derivatization and evaluation workflow.
Synthetic Protocols
The following protocols provide detailed procedures for the synthesis of key intermediates and representative derivatives. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Synthetic Considerations
-
Starting Material: this compound hydrochloride (CAS 1185299-12-0) can be sourced from commercial suppliers.[3] The free base can be obtained by treatment with a suitable base, such as sodium bicarbonate, and extraction into an organic solvent.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended for monitoring reaction progress.
-
Purification: Column chromatography on silica gel is the primary method for purification of intermediates and final products.
-
Characterization: Final compounds should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
Protocol 1: Modification of the N-1 Phenyl Ring - Reduction of the Nitro Group
The reduction of the nitro group to an amine provides a versatile intermediate for further functionalization, such as acylation, sulfonylation, or reductive amination.
Reaction Scheme:
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (DCM:MeOH gradient) to afford the desired amine.
Protocol 2: Functionalization at the N-4 Position - N-Alkylation
The secondary amine at the N-4 position is readily alkylated to introduce a variety of substituents.
Reaction Scheme:
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (R-X, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography (Hexanes:EtOAc gradient) to yield the N-4 alkylated product.
Protocol 3: Functionalization at the N-4 Position - Reductive Amination
Reductive amination allows for the introduction of a wider range of functional groups at the N-4 position.
Reaction Scheme:
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as dichloromethane or 1,2-dichloroethane, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.
-
Continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
In Vitro Potency Evaluation
The choice of in vitro assays is dependent on the hypothesized biological target. Below are example protocols for kinase and GPCR targets.
Protocol 4: Kinase Inhibition Assay (Hypothetical Target: Aurora Kinase B)
Aurora Kinase B (AURKB) is a serine/threonine kinase that plays a crucial role in cell cycle regulation and is a validated cancer target.[4]
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by AURKB. The amount of phosphorylation is quantified using a luminescence-based assay that measures the amount of ATP remaining in the reaction.
Materials:
-
Recombinant human AURKB enzyme
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of kinase buffer.
-
Add 0.5 µL of the test compound solution or DMSO (for control wells).
-
Add 1 µL of AURKB enzyme solution and 1 µL of substrate solution.
-
Initiate the kinase reaction by adding 1 µL of ATP solution. The final ATP concentration should be at or near the Km for AURKB.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 5: GPCR Antagonist Binding Assay (Hypothetical Target: A Gαq-coupled Receptor)
This protocol describes a competitive binding assay to determine the affinity of test compounds for a hypothetical Gαq-coupled receptor.
Principle:
The assay measures the ability of a test compound to displace a known radiolabeled antagonist from the receptor. The amount of bound radioligand is quantified by scintillation counting.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR.
-
Radiolabeled antagonist (e.g., [³H]-antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Non-specific binding control (a high concentration of a known unlabeled antagonist)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, combine the cell membranes, radiolabeled antagonist (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plate and wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent displacement for each compound concentration and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Data Presentation and Analysis
The potency of the synthesized derivatives should be systematically tabulated to facilitate the analysis of Structure-Activity Relationships (SAR).
Table 1: Hypothetical Potency Data for N-4 Substituted Derivatives against Aurora Kinase B
| Compound ID | N-4 Substituent (R) | AURKB IC₅₀ (nM) |
| Lead | -H | >10,000 |
| DA-01 | -CH₃ | 5,200 |
| DA-02 | -CH₂CH₃ | 4,800 |
| DA-03 | -CH₂-Ph | 1,500 |
| DA-04 | -CH₂(4-F-Ph) | 850 |
| DA-05 | -C(O)CH₃ | 9,500 |
| DA-06 | -C(O)Ph | 3,200 |
From this hypothetical data, we can infer that N-alkylation is generally more favorable than N-acylation for AURKB inhibition. Furthermore, the introduction of an aromatic ring at the N-4 position, particularly with a fluorine substituent, significantly improves potency.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic development of novel derivatives of this compound. By employing the outlined synthetic strategies and in vitro screening protocols, researchers can efficiently generate and evaluate a library of new chemical entities. The key to success will be the iterative process of design, synthesis, and testing, allowing for the continuous refinement of the SAR and the identification of compounds with superior potency and drug-like properties.
Future work should focus on:
-
Identification of the true biological target of the lead compound to enable more targeted drug design.
-
Expansion of the derivative library to explore a wider range of chemical space.
-
In-depth ADME and toxicology studies for the most promising candidates.
-
In vivo efficacy studies in relevant disease models.
By following a rigorous and scientifically driven approach, the potential of the this compound scaffold can be fully realized in the quest for novel therapeutics.
References
-
National Center for Biotechnology Information. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | 340759-28-6 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Neuropharmacological Profile of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
For: Researchers, scientists, and drug development professionals in neuropharmacology.
Introduction: Rationale for Neuropharmacological Investigation
The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, hereafter referred to as Compound X, presents a compelling scaffold for neuropharmacological exploration. Its structure combines key pharmacophores that suggest potential activity within the central nervous system (CNS). The 1,4-diazepane ring is a core component of many biologically active molecules, including the benzodiazepine class of drugs, which are well-known for their anxiolytic, sedative, and anticonvulsant properties, primarily mediated through positive allosteric modulation of the GABA-A receptor.[1][2][3]
The phenyl ring is substituted with two potent electron-withdrawing groups: a nitro group and a trifluoromethyl group. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often incorporated to enhance metabolic stability, increase lipophilicity for better blood-brain barrier penetration, and improve binding affinity to biological targets.[4][5][6][7] The nitro group (-NO2) significantly influences the electronic properties of the molecule and can be a critical pharmacophore in its own right or serve as a synthetic precursor to an amino group, which is prevalent in many CNS-active compounds.[8][9][10]
Given this structural amalgamation, we hypothesize that Compound X may act as a modulator of CNS activity, potentially targeting neurotransmitter systems such as the GABAergic or serotonergic pathways. These application notes provide a structured, multi-tiered protocol for the systematic evaluation of Compound X, from initial in vitro characterization to in vivo behavioral screening.
Part 1: Initial Characterization and In Vitro Profiling
The initial phase of investigation focuses on establishing the fundamental pharmacological properties of Compound X. This involves determining its purity, solubility, and basic cytotoxic profile before proceeding to target-specific assays.
Physicochemical Properties and Compound Handling
A prerequisite for any pharmacological study is the accurate characterization of the test compound.
| Property | Method | Expected Outcome/Consideration |
| Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) | ≥98% purity is required for reliable biological data.[11] |
| Solubility | Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO) | Determine maximum soluble concentration to prepare accurate dosing solutions. The trifluoromethyl group may enhance lipophilicity, suggesting DMSO as a primary solvent.[4] |
| Chemical Stability | Stability assay in assay buffers over time at relevant temperatures (e.g., 37°C) | Ensure the compound does not degrade under experimental conditions, which could lead to confounding results. |
Protocol 1: Stock Solution Preparation
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Store the stock solution at -20°C, protected from light.
-
For aqueous-based assays, dilute the stock solution in the final assay buffer immediately before use. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced artifacts.
In Vitro Safety and Toxicity Assessment
Before investigating efficacy, it is crucial to understand the compound's general toxicity profile to identify a suitable concentration range for further experiments.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 20,000 cells/well.[12]
-
Compound Treatment: After 24 hours, treat the cells with increasing concentrations of Compound X (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
MTT Incubation: Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Primary Target Screening: Receptor Binding Assays
Based on the 1,4-diazepane core, the primary hypothesis is an interaction with the GABA-A receptor complex. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.
Protocol 3: GABA-A Receptor Binding Assay
-
Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype, or prepare crude synaptosomal membranes from rat whole brain.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: [3H]-Flunitrazepam, a high-affinity benzodiazepine site ligand.
-
Procedure: a. In a 96-well plate, combine the cell membranes (20-40 µg protein), [3H]-Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of Compound X (e.g., 10⁻¹⁰ to 10⁻⁵ M). b. For non-specific binding determination, add a high concentration of a non-labeled competing ligand (e.g., 10 µM Diazepam). c. Incubate for 60 minutes at 4°C. d. Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
A secondary pharmacology panel can also be employed to identify potential off-target interactions early in the discovery process.[13]
Part 2: In Vivo Neuropharmacological Profiling
Should in vitro data suggest significant and non-toxic activity at a CNS target, the next logical step is to assess the effects of Compound X in living organisms. These protocols are designed to screen for potential anxiolytic, antidepressant, and sedative effects.[14]
Animal Models and Dosing
-
Species: Male C57BL/6 mice are commonly used for initial behavioral screens.
-
Administration: Intraperitoneal (i.p.) injection is a standard route for initial screening. The vehicle should be determined based on solubility data (e.g., saline with 5% DMSO and 5% Tween 80).
-
Dose Selection: Doses should be selected based on in vitro potency and a preliminary dose-range finding study to assess acute toxicity and overt behavioral changes (e.g., Irwin test).[15]
Workflow for In Vivo Behavioral Screening
The following diagram illustrates a logical workflow for assessing the CNS effects of Compound X.
Caption: A tiered approach for in vivo screening of Compound X.
Protocol for the Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and entries into the open, more "anxiety-provoking" arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: a. Administer Compound X (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to mice 30 minutes before testing. A positive control like Diazepam (1-2 mg/kg) should be included. b. Place the mouse in the center of the maze, facing an open arm. c. Allow the mouse to explore the maze for 5 minutes. d. Record the session using a video camera for later analysis.
-
Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect.
Protocol for the Forced Swim Test (FST)
The FST is a common screening tool for potential antidepressant activity. It is based on the principle that animals will exhibit immobility (a state of behavioral despair) when placed in an inescapable stressful situation, and this immobility is reduced by antidepressant drugs.
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure: a. Administer Compound X (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30-60 minutes before the test. A positive control like Fluoxetine (20 mg/kg) should be included. b. Place the mouse in the water-filled cylinder for a 6-minute session. c. The first 2 minutes are considered a habituation period. d. During the final 4 minutes, record the total time the mouse remains immobile.
-
Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests a potential antidepressant-like effect.
Part 3: Data Interpretation and Next Steps
Summarizing Hypothetical Data
The following table presents a hypothetical summary of results from the initial screening of Compound X.
| Assay | Endpoint | Vehicle Control | Compound X (5 mg/kg) | Diazepam (2 mg/kg) | Fluoxetine (20 mg/kg) |
| GABA-A Binding | Ki (nM) | - | 75.2 | 15.6 | >10,000 |
| MTT Cytotoxicity | IC50 (µM) | >100 | 85.5 | >100 | >100 |
| Rotarod Test | Time on Rod (s) | 115 ± 8 | 108 ± 10 | 45 ± 6 | 112 ± 9 |
| Elevated Plus Maze | % Time in Open Arms | 18 ± 3 | 35 ± 4 | 42 ± 5 | 20 ± 4 |
| Forced Swim Test | Immobility Time (s) | 150 ± 12 | 145 ± 15 | 155 ± 11 | 80 ± 10 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Mechanistic Elucidation
The data gathered will guide the subsequent steps in characterizing Compound X.
Caption: Logical flow for subsequent mechanistic studies.
Based on the initial screening, if Compound X shows promising anxiolytic-like activity with good affinity for the GABA-A receptor and minimal motor impairment, follow-up studies would be warranted. These could include electrophysiological recordings to confirm functional modulation of GABA-A currents and in vivo microdialysis to measure changes in neurotransmitter levels in specific brain regions.[16]
Conclusion
This document outlines a comprehensive, albeit hypothetical, strategy for the neuropharmacological evaluation of this compound. By systematically progressing from fundamental in vitro characterization to targeted in vivo behavioral models, researchers can efficiently determine the CNS activity profile of this novel chemical entity. The structural motifs present in Compound X provide a strong rationale for its investigation as a potential modulator of GABAergic neurotransmission, with possible applications in anxiety or other CNS disorders.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). PubMed. Available at: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Available at: [Link]
-
Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Translational In Vivo Assays in Behavioral Biology. PMC - PubMed Central. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][12]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link]
-
CNS Disorder Models. Sygnature Discovery. Available at: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]
-
In Vitro Pharmacology. QIMA Life Sciences. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. PubMed. Available at: [Link]
-
Nitro compound. Wikipedia. Available at: [Link]
-
Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC - PubMed Central. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Behavioral phenotyping in zebrafish for CNS drug testing. ZeClinics. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]
-
Nitro Group Containing Drugs. ResearchGate. Available at: [Link]
-
Animal models for CNS safety pharmacology under the spotlight. NC3Rs. Available at: [Link]
Sources
- 1. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. researchgate.net [researchgate.net]
- 9. svedbergopen.com [svedbergopen.com]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for the Post-Synthesis Purification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Abstract
This technical guide provides a comprehensive overview of the methodologies for the purification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the separation and purification of this complex molecule. This document offers a multi-faceted approach to achieving high purity, covering techniques from classical recrystallization to advanced chromatographic methods.
Introduction: The Challenge of Purity
This compound is a structurally complex molecule featuring a basic heterocyclic 1,4-diazepane ring, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl substituent.[1] This combination of functional groups presents a unique set of challenges in post-synthesis purification. The basicity of the diazepane moiety can lead to strong interactions with acidic stationary phases in chromatography, while the nitroaromatic system can be susceptible to reduction under certain conditions. Furthermore, the synthesis of N-aryl-1,4-diazepanes can result in a variety of process-related impurities that must be effectively removed to ensure the quality and safety of subsequent active pharmaceutical ingredients (APIs).[2]
This guide will systematically address these challenges, providing detailed protocols and the scientific rationale for each step.
Understanding Potential Impurities
A critical first step in developing a purification strategy is to anticipate the likely impurities. Based on the typical synthesis of N-aryl diazepanes, which often involves nucleophilic aromatic substitution, the following impurities may be present in the crude product:
-
Unreacted Starting Materials: Residual 1,4-diazepane and 2-fluoro-5-(trifluoromethyl)nitrobenzene (or a related activated aryl halide).
-
Isomeric Products: Positional isomers may form if the starting aryl halide has multiple reactive sites.
-
Over-alkylation Products: Di-substituted diazepane derivatives.
-
By-products of Side Reactions: Decomposition products or compounds formed from competing reactions.
-
Residual Solvents and Reagents: Solvents used in the reaction and any excess reagents or catalysts.
The purification strategy must be robust enough to separate the target compound from these structurally similar and dissimilar impurities.
Purification Strategies: A Multi-pronged Approach
Achieving high purity often requires a combination of techniques. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity level.
Liquid-Liquid Extraction: The First Line of Defense
An initial workup using liquid-liquid extraction can effectively remove many inorganic salts and highly polar or non-polar impurities. Given the basic nature of the diazepane ring, the pH of the aqueous phase can be manipulated to facilitate separation.
Protocol 1: pH-Based Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The target compound, being basic, will be protonated and move into the aqueous phase, leaving non-basic organic impurities in the organic layer.
-
Basification and Re-extraction: Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to a pH > 10. This deprotonates the diazepane nitrogen, making the compound soluble in an organic solvent again.
-
Extraction: Extract the basified aqueous layer with fresh ethyl acetate or dichloromethane (repeat 2-3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base of the target compound.
Causality: This acid-base extraction leverages the basicity of the diazepane moiety to selectively move the target compound between aqueous and organic phases, providing a significant initial purification.
Crystallization: The Path to High Purity Solids
Crystallization is a powerful technique for purifying solid compounds.[3] For this compound, which is often isolated as a hydrochloride salt, crystallization can be particularly effective.[4]
Protocol 2: Recrystallization of the Hydrochloride Salt
-
Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts of amines, polar protic solvents are often suitable. A mixture of ethanol and water, or isopropanol, can be a good starting point.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the chosen hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal growth, the cooling process should be gradual. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Rationale | Expected Purity |
| Ethanol/Water | Good balance of polarity to dissolve the salt at high temperatures while allowing for precipitation upon cooling. | >98% |
| Isopropanol | A slightly less polar alternative to ethanol, which may offer different selectivity for impurity removal. | >98% |
| Acetonitrile | Can be effective for less polar impurities. | Variable, depends on impurity profile. |
Table 1: Recommended Solvent Systems for Recrystallization
Column Chromatography: For Challenging Separations
When crystallization is not sufficient to remove closely related impurities, column chromatography is the method of choice.[6] Due to the basic nature of the diazepane nitrogen, standard silica gel can lead to poor separation and tailing of the compound peak.
Protocol 3: Flash Column Chromatography
-
Stationary Phase Selection:
-
Standard Silica Gel with Amine Additive: To mitigate the acidity of silica, add a small amount of a volatile amine, such as triethylamine (0.1-1% v/v), to the eluent.
-
Amine-Functionalized Silica: This is a more robust solution that provides a less acidic surface, leading to better peak shape and reproducibility.
-
-
Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. For more polar compounds, a dichloromethane/methanol system may be necessary.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Stationary Phase | Mobile Phase System | Rationale |
| Silica Gel | Hexane/Ethyl Acetate (+ 0.5% Triethylamine) | A standard system for moderately polar compounds. The triethylamine neutralizes acidic sites on the silica. |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Eliminates the need for a mobile phase additive and provides more consistent results. |
| Silica Gel | Dichloromethane/Methanol (+ 0.5% Triethylamine) | For more polar impurities that are not effectively separated with Hexane/Ethyl Acetate. |
Table 2: Column Chromatography Conditions
Preparative High-Performance Liquid Chromatography (HPLC): The Ultimate Purification
For achieving the highest levels of purity (>99.5%), preparative HPLC is the preferred method.[7] It offers superior resolution compared to flash chromatography.
Protocol 4: Preparative Reversed-Phase HPLC
-
Column Selection: A C18 column is a good starting point for reversed-phase separation. For enhanced selectivity with aromatic compounds, a phenyl-hexyl column can be advantageous due to potential π-π interactions.[8]
-
Mobile Phase: A gradient of water and an organic modifier (acetonitrile or methanol) is typically used. To ensure good peak shape for the basic analyte, a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (0.1% v/v), should be added to the mobile phase to protonate the diazepane nitrogens.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.
-
Method Development: Optimize the separation on an analytical scale first to determine the optimal gradient and flow rate before scaling up to a preparative column.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification Workup: Combine the pure fractions. If an acidic modifier like TFA was used, it may need to be removed. This can be achieved by basifying the solution and extracting the free base into an organic solvent, followed by evaporation.
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl, 10 µm, e.g., 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes (example, to be optimized) |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Table 3: Example Preparative HPLC Parameters
Workflow Visualization
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. jocpr.com [jocpr.com]
- 3. mt.com [mt.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Welcome to the technical support center for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges associated with this compound in aqueous environments. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the key physicochemical properties of this compound that contribute to its low aqueous solubility?
Answer:
Understanding the inherent properties of this compound is the first step in addressing its solubility. The molecule's structure contains several features that predict poor aqueous solubility. The trifluoromethyl group and the nitrophenyl ring create a highly lipophilic (hydrophobic) character.[1] This is quantitatively represented by its calculated LogP of approximately 2.8351.[2] A positive LogP value indicates a preference for a lipid-like environment over an aqueous one.
The diazepane ring contains two nitrogen atoms, which can act as proton acceptors (bases). The ability of these nitrogens to become protonated and form a more soluble salt is dependent on the pH of the solution and the pKa of the compound. While the exact pKa is not readily published, similar diazepine structures have pKa values in the range of 7-9. This suggests that the compound's solubility can be significantly influenced by pH.
Here is a summary of the key physicochemical properties:
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₂H₁₄F₃N₃O₂ | Indicates a relatively complex organic structure. |
| Molecular Weight | 303.26 g/mol | Larger molecules can be more difficult to solvate.[3] |
| Calculated LogP | ~2.8351[2] | Indicates a significant hydrophobic character, leading to poor water solubility. |
| Topological Polar Surface Area (TPSA) | 58.41 Ų[2] | A moderate TPSA suggests some potential for interaction with polar solvents, but this is likely outweighed by the hydrophobic regions. |
| Hydrogen Bond Acceptors | 4[2] | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Hydrogen Bond Donors | 1[2] | The secondary amine in the diazepine ring can donate a hydrogen bond. |
| Chemical Structure | Aromatic ring with electron-withdrawing groups (NO₂, CF₃) and a diazepine moiety. | The aromatic system and trifluoromethyl group are highly hydrophobic. The basic nitrogens in the diazepine ring offer a handle for pH-dependent solubility enhancement. |
FAQ 2: I'm observing precipitation of the compound in my aqueous buffer. What are the initial troubleshooting steps?
Answer:
Observing precipitation, often referred to as the compound "crashing out," is a common issue when diluting a stock solution in an organic solvent into an aqueous buffer.[4] Follow this systematic troubleshooting workflow to identify and resolve the problem.
Caption: Initial Troubleshooting Workflow for Precipitation Issues.
Detailed Steps:
-
Verify Final Concentration: Ensure your target concentration is not exceeding the compound's solubility limit in the final aqueous medium. If you are unsure of the solubility limit, perform a preliminary solubility test with a range of concentrations.
-
Check Final Organic Solvent Concentration: For most in vitro assays, the final concentration of organic solvents like DMSO should be kept low, typically below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[4] If your dilution scheme results in a higher percentage, you may need to prepare a lower concentration stock solution.
-
Evaluate Buffer pH: Given the basic nature of the diazepine ring, the compound will be more soluble at a lower pH where the nitrogen atoms are protonated.[5][6] If your buffer pH is neutral or basic, consider using a more acidic buffer.
-
Assess Temperature: Solubility can be temperature-dependent. Sometimes, warming the aqueous buffer to 37°C before adding the stock solution can help maintain solubility, especially if the final solution will be used in an incubator at this temperature.[4]
FAQ 3: How can I improve the solubility of this compound for in vitro assays?
Answer:
Several strategies can be employed to enhance the aqueous solubility of this compound for experimental use. The choice of method will depend on the specific requirements of your assay.
This is often the most straightforward approach for ionizable compounds.[7][] Since this compound is a weak base, lowering the pH of the aqueous medium will increase the proportion of the protonated, more soluble form.
Protocol for pH-Based Solubilization:
-
Prepare a range of buffers with pH values from 4.0 to 7.4 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 5.8-8.0).
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Vortex immediately and observe for any precipitation.
-
Use a nephelometer or visual inspection against a dark background to assess solubility.
-
Select the lowest pH buffer that maintains the compound in solution and is compatible with your assay. As a general rule, a pH at least 2 units below the pKa of the basic group will ensure >99% ionization.[9]
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[10][11]
Protocol for Co-solvent System:
-
Prepare a high-concentration stock solution in 100% DMSO or another suitable organic solvent.
-
Instead of diluting directly into the aqueous buffer, perform an intermediate dilution into a co-solvent such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.[11]
-
Add this intermediate dilution to the final aqueous buffer. This two-step dilution can often prevent precipitation.
-
Always include a vehicle control in your experiments with the same final concentration of the co-solvent system to account for any effects of the solvents themselves.
Recommended Starting Co-solvent Concentrations (in final solution):
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | < 1% | Widely used, but can have biological effects at higher concentrations.[4] |
| Ethanol | 1-5% | Can be effective, but volatility can be a concern. |
| PEG 400 | 5-10% | A good option for increasing solubility with generally low toxicity. |
| Propylene Glycol | 1-10% | Another common and effective co-solvent.[10][11] |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are water-soluble.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for this purpose.[15][]
Protocol for Using Cyclodextrins:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your experimental buffer.
-
Add the powdered compound directly to the cyclodextrin solution and stir or sonicate until dissolved.
-
Alternatively, prepare a concentrated stock of the compound in an organic solvent (e.g., ethanol).
-
Slowly add the compound stock to the stirring cyclodextrin solution.
-
Allow the solution to equilibrate (e.g., stir for several hours or overnight) to ensure complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Caption: Decision Workflow for Preparing Working Solutions.
FAQ 4: Are there more advanced formulation strategies for in vivo studies?
Answer:
For in vivo applications, where larger doses and specific pharmacokinetic profiles are often required, more advanced formulation strategies may be necessary. These typically aim to enhance oral bioavailability by improving the dissolution rate and/or maintaining the compound in a solubilized state in the gastrointestinal tract.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[17][18] The drug exists in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[19] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective.[7] These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the contents of the stomach. This keeps the drug solubilized and ready for absorption.
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[3] The increased surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation.[3]
These advanced formulations require specialized development and characterization and are typically employed when simpler methods like pH adjustment or co-solvents are insufficient for the intended application.
References
-
PubMed Central.
-
MDPI.
-
Touro Scholar.
-
PubMed.
-
BOC Sciences.
-
i-med.ac.cn.
-
Longdom Publishing.
-
National Institutes of Health.
-
Wikipedia.
-
ACS Publications.
-
Shandong IRO Chelating Chemical Co., Ltd.
-
Slideshare.
-
i-med.ac.cn.
-
International Journal of Medical Science and Dental Research.
-
ResearchGate.
-
Benchchem.
-
Chemistry LibreTexts.
-
BOC Sciences.
-
ChemScene.
-
Slideshare.
-
Khan Academy.
-
Benchchem.
-
Smolecule.
-
ResearchGate.
-
JMPAS.
-
ResearchGate.
-
Angene Chemical.
-
Journal of Innovations in Pharmaceutical and Biological Sciences.
-
PubChem.
-
Fisher Scientific.
-
ChemScene.304.html) ChemScene.
Sources
- 1. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | 340759-28-6 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. longdom.org [longdom.org]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wisdomlib.org [wisdomlib.org]
- 19. jipbs.com [jipbs.com]
troubleshooting unexpected side reactions in the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Landscape
The target molecule, this compound, is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the highly electron-deficient nature of the aryl halide, 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The strong electron-withdrawing effects of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group activate the aromatic ring for nucleophilic attack by the secondary amine of 1,4-diazepane.
The primary reaction is as follows:
Caption: Desired Reaction vs. Bis-Arylation Side Reaction
Solutions & Protocols:
Strategy 1: Control Stoichiometry (Simplest Approach)
The most direct method is to use a significant excess of the diamine relative to the aryl halide. This ensures that the aryl halide is more likely to encounter an unreacted 1,4-diazepane molecule than a molecule of the mono-arylated product.
-
Protocol:
-
Dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and a non-nucleophilic base like K₂CO₃ (2.0 eq) in a suitable solvent (e.g., DMSO or NMP).
-
In a separate flask, dissolve 1,4-diazepane (3.0 to 5.0 eq) in the same solvent.
-
Slowly add the aryl halide solution to the vigorously stirred diazepane solution at the desired reaction temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC/LC-MS until the aryl halide is consumed.
-
The major challenge then becomes removing the excess 1,4-diazepane during workup (see Purification section).
-
Strategy 2: Mono-Protection of 1,4-Diazepane (Most Robust Approach)
This strategy involves protecting one of the amine groups, typically with a tert-butoxycarbonyl (Boc) group, performing the SNAr reaction, and then deprotecting to yield the final product. This multi-step process offers superior control and is often the preferred method in pharmaceutical development. [1]
-
Protocol:
-
Protection: Synthesize tert-butyl 1,4-diazepane-1-carboxylate by reacting 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O).
-
SNAr Reaction: React the mono-Boc-protected diazepane (1.1 eq) with 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in the presence of a base (e.g., Cs₂CO₃) in DMF or DMSO. The bulky Boc group provides steric hindrance that further ensures reaction at the unprotected nitrogen.
-
Deprotection: After purification of the Boc-protected intermediate, remove the Boc group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Problem 2: Reaction Fails to Initiate or Stalls (Low Conversion)
Q: I have set up the reaction, but after several hours, I see mostly starting material. What are the critical parameters I should investigate?
Root Cause Analysis: SNAr reactions are highly dependent on the reaction conditions to overcome the activation energy of forming the key intermediate, the Meisenheimer complex. Failure to initiate is typically due to issues with solvent, temperature, base, or reagent quality.
Caption: Troubleshooting Workflow for Low Conversion
Solutions & Protocols:
-
Temperature: These reactions are often slow at room temperature. Ensure you are heating the reaction sufficiently. A good starting point is 80 °C, but temperatures up to 120 °C may be necessary.
-
Solvent Choice: The solvent must be polar and aprotic to solvate the ions formed without interfering with the nucleophile.
-
Excellent Choices: DMSO, DMF, NMP.
-
Poor Choices: Protic solvents like water or alcohols can compete as nucleophiles. Non-polar solvents like toluene or hexane will not support the ionic mechanism.
-
-
Base Selection: A base is required to neutralize the HCl generated during the reaction. The base should be strong enough to do this but not so nucleophilic that it reacts with the aryl halide.
-
Good Choices: K₂CO₃, Cs₂CO₃ (often more effective due to higher solubility), or a hindered organic base like diisopropylethylamine (DIPEA).
-
Caution: Avoid strong, nucleophilic bases like NaOH or NaOMe, which can lead to unwanted side reactions, such as displacement of the nitro group or hydrolysis.
-
-
Reagent Purity: Ensure both starting materials are pure. 1,4-diazepane is hygroscopic and can absorb water and carbon dioxide from the air. Using freshly opened or properly stored reagents is critical. Water can reduce the efficacy of the nucleophile and the base.
Problem 3: Difficult Product Purification
Q: I have successfully formed the product, but I'm struggling to separate it from the excess 1,4-diazepane and other polar impurities by column chromatography.
Root Cause Analysis: The desired product is a basic amine, as is the starting 1,4-diazepane. On standard silica gel, these compounds can chelate to acidic silanol groups, leading to significant peak tailing and poor separation. The high polarity of the unreacted diazepane also makes it difficult to elute from the column without co-eluting the product.
Solution: Acid-Base Extraction Workflow
Leverage the basicity of your product with a liquid-liquid extraction workup before attempting chromatography. This will remove non-basic impurities and can significantly reduce the amount of unreacted diazepane.
Caption: Experimental Workflow for Acid-Base Purification
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with water to remove high-polarity solvents like DMSO or DMF.
-
Extract the organic layer with 1M HCl (aq). Repeat 2-3 times. Your desired product and the excess 1,4-diazepane will move into the acidic aqueous layer as their hydrochloride salts.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 3M NaOH) until the pH is strongly basic (pH > 10), which will deprotonate the amine salts.
-
Extract the now-basic aqueous layer with fresh organic solvent (EtOAc or DCM). Repeat 3-4 times.
-
Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting material is now significantly enriched in your product and will be much easier to purify via column chromatography. For chromatography, consider pre-treating your silica gel with a small percentage of triethylamine in the eluent (e.g., 1% Et₃N in a hexane/EtOAc gradient) to prevent tailing.
References
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
NHS. (n.d.). Side effects of diazepam. Retrieved from [Link]
-
Prexams. (n.d.). Chapter 12 Reactions of Arenes: Electrophilic and p Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Retrieved from [Link]
- Google Patents. (n.d.). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
MedlinePlus. (2025). Diazepam: MedlinePlus Drug Information. Retrieved from [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). VALIUM brand of diazepam TABLETS Rx Only WARNING: RISKS FROM CONCOMITANT USE WITH OPIOIDS. Retrieved from [Link]
-
Unknown Source. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]
-
GoodRx. (2024). Diazepam (Valium, Libervant): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
European Patent Office. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. Retrieved from [Link]
-
Khan Academy. (n.d.). Electrophilic aromatic substitution in Haloarenes (practice). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted 1,4-Diazepines
Welcome to the technical support center for the synthesis of substituted 1,4-diazepines. This resource is designed for researchers, medicinal chemists, and process development scientists. 1,4-Diazepines are a critical class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents[1][2][3]. However, their synthesis can be challenging, often plagued by issues such as low yields, competing side reactions, and difficult purifications[1].
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Core Principles of 1,4-Diazepine Synthesis
The most common route to 1,4-diazepine cores involves the cyclocondensation of a 1,2-diamine (or its equivalent, like o-phenylenediamine for benzodiazepines) with a 1,3-dielectrophile, such as a dicarbonyl compound or an α,β-unsaturated carbonyl compound[1][4][5]. The success of this seven-membered ring formation is highly dependent on a careful balance of several key parameters. Understanding these parameters is the first step to effective troubleshooting.
| Parameter | Impact on Reaction | Key Considerations |
| Catalyst | Controls the rate of both imine formation and the final intramolecular cyclization. Can be acidic or basic. | Acid catalysts (e.g., TFA, PTSA, heteropolyacids) activate carbonyls but can also promote side reactions if too strong or used in excess[1]. Lewis acids can also be effective. Some modern methods use metal catalysts like Palladium or Copper for specific transformations[6][7][8]. |
| Solvent | Influences reactant solubility, reaction rate, and the equilibrium of intermediate steps. | Protic solvents like ethanol or methanol can facilitate proton transfer but may interfere with water-sensitive reagents. Aprotic polar solvents like DMF or dioxane are often used, especially in metal-catalyzed reactions[4][6]. In some cases, solvent-free conditions can be highly effective[4][5]. |
| Temperature | Affects reaction kinetics. Higher temperatures can accelerate slow cyclization steps but may also lead to decomposition or polymerization. | Many reactions are run at reflux to drive the reaction to completion[1]. However, some modern protocols are optimized for room temperature to improve selectivity[4][6]. |
| Concentration | High concentrations can favor undesirable intermolecular side reactions (e.g., polymerization) over the desired intramolecular cyclization. | Pseudo-high dilution conditions (slow addition of a reactant) can be employed to maintain a low instantaneous concentration of the acyclic intermediate, favoring cyclization. |
| Atmosphere | Some intermediates or catalysts may be sensitive to oxygen or moisture. | Reactions involving organometallics or sensitive reagents often require an inert atmosphere (N₂ or Ar). For robust condensation reactions, this is often less critical. |
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of 1,4-diazepines.
Problem: Low or No Product Yield
Q1: I've mixed my diamine and dicarbonyl starting materials with an acid catalyst, but after several hours at reflux, TLC/LC-MS analysis shows only starting materials and a complex mixture of baseline spots. What's going wrong?
A1: This is a classic issue that can point to several root causes. Let's break it down logically.
First, confirm the integrity of your starting materials. Diamines, especially aromatic ones, can oxidize over time. Ensure they are pure and, if necessary, recrystallize or purify them before use.
If the starting materials are fine, the issue likely lies in the reaction conditions not being optimal for the crucial cyclization step.
-
Causality: The formation of a 1,4-diazepine from a diamine and a 1,3-dielectrophile is a multi-step process, typically involving the formation of one or two imine/enamine intermediates followed by an intramolecular cyclization. If the cyclization is slow, these reactive intermediates can undergo polymerization or decomposition, leading to the complex mixture you observe. Steric hindrance in the intermediates can significantly slow down the desired cyclization[9].
-
Troubleshooting Steps:
-
Catalyst Choice is Critical: The trifluoroacetic acid (CF₃COOH) you used might be too strong, promoting side reactions. Consider switching to a milder acid catalyst. Heteropolyacids (HPAs) like H₅PMo₁₀V₂O₄₀ have been shown to be highly efficient, driving reactions to completion with minimal catalyst loading (as low as 0.1 mol%) and often in shorter times than traditional acids[1].
-
Solvent and Temperature Optimization: The reaction may not proceed at room temperature and often requires heat[1]. Refluxing in a suitable solvent like ethanol is a common starting point[1]. If solubility is an issue, consider a higher-boiling polar aprotic solvent like DMF, but be aware this can sometimes complicate workup.
-
Check for Water Removal: The initial condensation steps produce water. If not removed, this can hydrolyze the imine intermediates, preventing the reaction from proceeding. While not always necessary, using a Dean-Stark trap can be beneficial, particularly for sluggish reactions.
-
Consider a Pre-formation Step: Try forming the initial mono-condensed intermediate (the ketimine or enamine) at a lower temperature before heating to reflux for the final cyclization. This can sometimes provide a cleaner reaction profile.
-
Problem: Formation of Impurities and Side-Products
Q2: My reaction produces the desired 1,4-diazepine, but it's contaminated with a significant amount of a side-product that is difficult to separate. How can I improve the selectivity?
A2: Side-product formation is often a result of competing reaction pathways. Identifying the structure of the side-product is the most powerful diagnostic tool, but even without it, we can infer likely culprits.
A common side reaction in the synthesis of 1,5-benzodiazepines (a related structure) is the formation of a bis-imine from two equivalents of the carbonyl compound and one of the diamine, which can then lead to other products. While structurally different, similar intermolecular reactions can plague 1,4-diazepine synthesis.
-
Causality: The acyclic intermediate, which should undergo intramolecular cyclization, possesses reactive functional groups (e.g., an imine and a secondary amine). If the cyclization is slow, this intermediate can react with another molecule of itself or with one of the starting materials, leading to dimers or polymers.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing and solving selectivity issues.
Caption: Troubleshooting workflow for low selectivity.
-
Actionable Advice:
-
Stoichiometry is Key: Ensure you are using an exact 1:1 molar ratio of your diamine and dielectrophile. An excess of either reactant can promote side reactions[1].
-
Lower the Temperature: High temperatures can provide the activation energy for undesired pathways. Try running the reaction at a lower temperature for a longer period. Some modern palladium-catalyzed cyclizations work efficiently at 25 °C[6].
-
Change the Catalyst System: If using a strong Brønsted acid, switch to a Lewis acid (e.g., Sc(OTf)₃, InCl₃) or a milder solid-supported acid catalyst that can be easily filtered off[4]. For certain substrates, solvent-free conditions with a reusable catalyst like sulfamic acid have been shown to give excellent yields with minimal side products[5].
-
Frequently Asked Questions (FAQs)
Q3: How do electronic effects of substituents on my starting materials affect the reaction?
A3: Electronic effects play a major role in both the rate and, in some cases, the regioselectivity of the cyclization[1][6].
-
On the Diamine: Electron-donating groups (EDGs) on an aromatic diamine increase the nucleophilicity of the nitrogen atoms, which can accelerate the initial condensation and the final cyclization. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and can make the reaction more sluggish.
-
On the Electrophile: EWGs on an aromatic aldehyde or ketone component make the carbonyl carbon more electrophilic and can speed up the initial nucleophilic attack. In palladium-catalyzed reactions involving unsymmetrical intermediates, nucleophilic attack is often favored at the terminus substituted with the more electron-rich group[6].
Q4: My reaction seems to stall after forming an intermediate. What can I do to push the final cyclization to completion?
A4: This is a common kinetic problem where the activation barrier for the final ring-closing step is too high under the initial conditions.
-
Increase Thermal Energy: This is the simplest approach. If you started at room temperature or 50 °C, gradually increase the heat to the reflux temperature of the solvent.
-
Switch to a More Effective Catalyst: The initial catalyst may be excellent for imine formation but poor for promoting the intramolecular cyclization. A bifunctional catalyst, such as a heteropolyacid which has strong Brønsted acidity, can be particularly effective here[1].
-
Change the Solvent: Switching to a more polar solvent can help stabilize charged intermediates or transition states involved in the cyclization, thereby lowering the activation energy.
-
Consider Microwave Irradiation: For stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture[4][10].
Q5: Can I use multi-component reaction (MCR) strategies to build diversity into my 1,4-diazepine scaffold?
A5: Absolutely. MCRs, such as the Ugi reaction, are powerful tools for rapidly generating molecular complexity and are well-suited for building libraries of substituted 1,4-diazepines[10]. A typical sequence involves an Ugi four-component reaction to build a linear precursor, followed by a deprotection and subsequent intramolecular cyclization to form the diazepine ring. This allows for the introduction of multiple points of diversity in a highly efficient, two-step, one-pot procedure[10].
Experimental Protocols
Protocol 1: General Synthesis of a 1,4-Diazepine Derivative via HPA Catalysis
This protocol is adapted from procedures using efficient heteropolyacid (HPA) catalysts[1].
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2-diamine (5.0 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (5.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask. While stirring, add the HPA catalyst (e.g., H₅PMo₁₀V₂O₄₀, 0.005 mmol, 0.1 mol%).
-
Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored every hour.
-
Monitoring: Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Use an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to check for the consumption of the starting materials. Alternatively, use LC-MS for more precise monitoring.
-
Workup: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure substituted 1,4-diazepine.
Protocol 2: Palladium-Catalyzed Synthesis of a Substituted 1,4-Benzodiazepine
This protocol is a representative example of modern transition-metal-catalyzed methods[6].
-
Reaction Setup: In a nitrogen-purged vial, add the N-tosyl-disubstituted 2-aminobenzylamine (0.2 mmol, 1.0 equiv), the propargylic carbonate (0.24 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dioxane (1.0 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture at 25 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 3-6 hours.
-
Workup: After completion, filter the reaction mixture through a small plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the substituted 1,4-benzodiazepine.
Visualizing the Core Reaction
The fundamental transformation involves the formation of two C-N bonds to create the seven-membered ring.
Caption: Simplified 1,4-diazepine synthesis pathway.
References
-
Mekni, S., et al. (2008). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 13(11), 2763-2775. Available from: [Link]
-
Yoshida, S., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(10), 2275. Available from: [Link]
-
Kumari, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3374-3396. Available from: [Link]
-
Wang, X., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(21), 7490. Available from: [Link]
-
Sharma, V., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 789-804. Available from: [Link]
-
Belhassan, K., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 562-572. Available from: [Link]
-
Pasha, M. A., & Madhavi, B. (2012). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Journal of Chemical and Pharmaceutical Research, 4(1), 338-341. Available from: [Link]
-
Zhu, Q., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(11), 623–630. Available from: [Link]
-
Bedard, A-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 895595. Available from: [Link]
-
Wang, X., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(21), 7490. Available from: [Link]
-
Yoshida, S., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Available from: [Link]
-
Guchhait, S.K., et al. (2018). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry, 83(1), 328–336. Available from: [Link]
-
Neufeld, R. & Wolfe, J.P. (2013). Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination. Beilstein Journal of Organic Chemistry, 9, 2198-2203. Available from: [Link]
Sources
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
addressing configurational instability in 1,4-diazepane derivatives
Technical Support Center: 1,4-Diazepane Derivatives
Welcome to the technical support center for researchers working with 1,4-diazepane derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions regarding the unique configurational instability of this important heterocyclic scaffold. As drug development professionals, understanding and controlling the stereochemical properties of these molecules is paramount to ensuring efficacy and safety.[1] This center is structured to address specific experimental issues, explain the underlying chemical principles, and provide robust protocols to help you navigate these challenges effectively.
Understanding the Core Challenge: The Dynamic Nature of the 1,4-Diazepane Ring
The seven-membered 1,4-diazepane ring is not a rigid, planar structure. It is highly flexible and typically exists in a dynamic equilibrium of various conformations, most commonly twist-chair and boat forms.[2][3] The interconversion between these conformers, often referred to as "ring flipping," can occur rapidly at room temperature. This inherent flexibility is the primary source of configurational instability.
Furthermore, when the diazepane ring or its substituents are appropriately substituted, this can lead to a specific type of chirality known as atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond.[4] In 1,4-diazepane derivatives, this can arise from restricted rotation of N-aryl or C-aryl bonds, leading to enantiomers or diastereomers that can interconvert if the energy barrier to rotation is low enough.[5][6]
This dynamic behavior can manifest in several ways during experiments:
-
Broadened signals in NMR spectra.
-
Multiple or broad peaks in chromatography.
-
Difficulty in obtaining single crystals for X-ray analysis.[2][7]
-
Inconsistent biological assay results if one conformer or atropisomer is more active than the other.
This guide will help you diagnose and manage these issues.
Troubleshooting Guide: Experimental Observations
This section addresses specific problems you may encounter in the lab, providing explanations and actionable solutions.
Question 1: Why are the peaks in my room-temperature ¹H or ¹³C NMR spectrum broad and poorly resolved?
Answer: This is a classic sign of dynamic exchange occurring on the NMR timescale. The 1,4-diazepane ring is likely undergoing rapid conformational inversion (ring flipping) at a rate that is comparable to the frequency separation of the signals for the individual conformers. As a result, the spectrometer detects an average of these states, leading to signal broadening.
Causality & Solution Workflow:
The key is to manipulate the rate of this exchange relative to the NMR experiment's timescale by changing the temperature.
-
The Underlying Principle: The rate of conformational exchange is temperature-dependent. Lowering the temperature slows down the ring inversion. If you cool the sample sufficiently, the exchange can be slowed to a point where it is "slow" on the NMR timescale. At this point, the single, broad peak will resolve into sharp, distinct signals for each of the populated conformers (e.g., the axial and equatorial protons will become distinct). This is known as reaching the slow-exchange regime .
-
Actionable Protocol: You need to perform a Variable Temperature (VT) NMR experiment. Start at room temperature and acquire spectra at progressively lower temperatures (e.g., in 10-20°C decrements). Observe the changes in the key signals. The temperature at which the separate peaks merge into a single broad peak is the coalescence temperature (Tc) , which can be used to calculate the energy barrier (ΔG‡) for the inversion process.
Caption: Troubleshooting workflow for broad NMR signals.
Question 2: My chiral HPLC analysis shows two peaks for my enantiomerically pure starting material, or the peaks are broad and fused. What is happening?
Answer: This observation strongly suggests that your single compound exists as two or more stereoisomers that are interconverting on the chromatographic timescale. If your starting material was a single enantiomer, you are likely observing diastereomeric conformers or atropisomers that are separable by the chiral stationary phase (CSP). If you started with a racemate, you could be seeing up to four peaks (two pairs of enantiomers).[8]
Causality & Solution Workflow:
The separation of interconverting isomers by chromatography is a thermodynamic and kinetic puzzle. The shape of the peaks depends on the rate of interconversion and the selectivity of the column.
-
The Underlying Principle: Chiral stationary phases separate enantiomers based on differences in the stability of the transient diastereomeric complexes they form.[9] If the energy barrier to interconversion between your atropisomers is low, they can convert back and forth while on the column. This on-column isomerization leads to peak broadening and plateau formation between the peaks.
-
Actionable Solutions:
-
Lower the Column Temperature: Just as with VT-NMR, lowering the temperature of the HPLC column can significantly slow down the rate of interconversion.[8] Running the analysis at lower temperatures (e.g., 10°C, 5°C, or even sub-ambient if your equipment allows) can often "freeze out" the isomers, resulting in sharper, well-resolved peaks.[8]
-
Optimize the Mobile Phase: The mobile phase composition can influence the energy barrier of rotation. Changing solvents or additives can sometimes stabilize one conformer over another or alter the kinetics of interconversion.
-
Increase the Flow Rate: A faster flow rate reduces the residence time of the analyte on the column, giving it less time to interconvert. This can sometimes improve peak shape, though it may come at the cost of resolution.
-
| Parameter | Effect on Interconverting Atropisomers | Experimental Goal |
| Temperature | Lowering temperature decreases the rate of interconversion. | Find a temperature low enough to achieve baseline separation (Rs ≥ 1.5).[1] |
| Mobile Phase | Can affect the energy barrier and interaction with the CSP. | Screen different solvent systems (e.g., hexane/isopropanol vs. methanol/acetonitrile) to maximize selectivity (α). |
| Flow Rate | Higher flow rates reduce on-column time for interconversion. | Balance peak shape improvement with potential loss of resolution. |
Caption: Parameters for optimizing chiral HPLC of atropisomers.
Question 3: I am trying to synthesize a single, stable stereoisomer of a 1,4-diazepane derivative, but I always get a mixture. How can I control the configuration?
Answer: Controlling the configuration of a flexible seven-membered ring is a significant synthetic challenge. The stability is dictated by the energy barrier to ring inversion or bond rotation. To "lock" a specific conformation, you must increase this energy barrier.
Causality & Synthetic Strategies:
The energy barrier is highly sensitive to the steric and electronic properties of the substituents on the ring.
-
The Underlying Principle: The inversion of the 1,4-diazepane ring proceeds through a higher-energy, more planar transition state.[10] By introducing bulky substituents, you can increase the steric strain in this transition state, thereby raising the energy barrier to inversion.[11]
-
Actionable Strategies:
-
Introduce Bulky N-Substituents: Replacing a small N-substituent (like a methyl group) with a bulkier group (like a trityl, a bulky aryl, or a tert-butyl group) can dramatically increase the barrier to N-inversion and associated ring flipping. The N1 substituent often has a pronounced effect.[11]
-
Create a Fused Ring System: Incorporating the 1,4-diazepane into a more rigid, fused polycyclic system (e.g., by bridging across the ring) is a highly effective way to prevent inversion and lock a single conformation.
-
Utilize Intramolecular Hydrogen Bonding: Strategically placed functional groups that can form an intramolecular hydrogen bond can stabilize a specific conformer, increasing the energy required to break the bond and undergo inversion.
-
Scaffold Modification: Sometimes, modifying the core scaffold itself, for instance by creating benzo-fused derivatives, can impart greater rigidity.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical energy barrier for ring inversion in a 1,4-diazepane? A1: The barrier is highly variable. For simple, unsubstituted 1,4-diazepanes, it can be quite low. For N-substituted derivatives, particularly benzo-fused systems like diazepam, the barrier is often in the range of 10-18 kcal/mol.[10] This corresponds to rapid interconversion at room temperature. To achieve stability at room temperature (i.e., to be able to isolate individual atropisomers), a barrier of >22-24 kcal/mol is generally required.
Q2: How can I use computational chemistry to predict configurational instability? A2: Computational methods are invaluable for this problem. You can use Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional) to model the conformers and the transition state for their interconversion.[3][11] This allows you to calculate the energy barrier (ΔG‡) and predict whether a derivative will be stable at a given temperature. This predictive power can save significant experimental effort by prioritizing synthetic targets with higher predicted barriers.[14][15]
Q3: Can I use X-ray crystallography to study this instability? A3: Yes, but with a caveat. A crystal structure provides a snapshot of the molecule in its lowest energy state in the solid phase. It can confirm the preferred conformation. However, it's common for flexible molecules like 1,4-diazepanes to show disorder in the crystal structure, where the electron density is smeared over two or more positions.[2][7] This disorder is direct evidence of conformational flexibility. The crystal structure does not, however, provide information about the energy barrier to interconversion in solution.
Q4: My compound is configurationally unstable. Can it still be a drug candidate? A4: Yes, but it presents a significant regulatory and development hurdle. If the interconversion is rapid, you will be developing the equilibrium mixture. If the interconversion is slow enough that the isomers can be distinguished in biological assays but still interconvert in vivo, you must characterize the pharmacology and toxicology of both isomers and their interconversion kinetics. The ideal scenario is to have a configurationally stable compound, either by isolating a single stable atropisomer or by ensuring the interconversion barrier is so low that it behaves as a single chemical entity under all relevant conditions.
Key Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Determining Ring Inversion Barriers
Objective: To observe the coalescence of signals from interconverting conformers and calculate the free energy of activation (ΔG‡) for the process.
Methodology:
-
Sample Preparation: Prepare a sample of your 1,4-diazepane derivative (5-10 mg) in a suitable deuterated solvent (e.g., Toluene-d₈, CD₂Cl₂, or THF-d₈ for low-temperature work). The solvent must have a wide liquid range and not freeze at the target temperatures.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify a pair of protons that are expected to be chemically non-equivalent in a single static conformation but are averaged by fast exchange (e.g., diastereotopic methylene protons).
-
Cooling and Acquisition: Lower the sample temperature in the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Identify Coalescence (Tc): Continue cooling until the broad signal resolves into two (or more) distinct, sharp peaks (the slow-exchange regime). Then, slowly increase the temperature back up to pinpoint the coalescence temperature (Tc) , the point at which the two distinct peaks merge into one broad singlet.
-
Data Analysis:
-
Record the coalescence temperature (Tc in Kelvin).
-
In the slow-exchange regime, measure the frequency difference (Δν in Hz) between the two exchanging signals.
-
Calculate the rate constant (k) at coalescence using the equation: k = π * Δν / √2
-
Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc))
-
Where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
-
Self-Validation: The successful resolution of a broad peak into sharp, distinct signals upon cooling is a strong validation of the dynamic process. The calculated energy barrier should be consistent with values for similar structures.
Protocol 2: Chiral HPLC Method Development for Atropisomer Separation
Objective: To develop a robust method for the analytical or preparative separation of 1,4-diazepane atropisomers.
Methodology:
-
Column Screening:
-
Mobile Phase Optimization:
-
Start with a standard mobile phase like 90:10 Hexane:Isopropanol.
-
If resolution is poor, systematically vary the ratio of the alcohol modifier.
-
Screen different alcohols (e.g., ethanol, n-butanol) as they can offer different selectivities.
-
For more polar compounds, screen polar organic or reversed-phase mobile phases.
-
-
Temperature Control:
-
As established, temperature is a critical parameter. Start at room temperature (e.g., 25°C).
-
If peak broadening or a plateau is observed, lower the column temperature to 10°C and re-run the analysis. Further cooling may be necessary.[8]
-
-
Data Analysis:
-
Assess the separation by calculating the selectivity (α = k₂/k₁) and resolution (Rs).
-
A baseline resolution (Rs ≥ 1.5) is the target for analytical quantification.[1]
-
Caption: Workflow for chiral HPLC method development.
References
-
Romba, et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E, E68(Pt 8), o1716. [Link]
-
Request PDF. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. ResearchGate. [Link]
-
Request PDF. (n.d.). 1,4-Diazepane Ring-Based Systems. ResearchGate. [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
LaPlante, S. R., et al. (2020). Atropisomerism in medicinal chemistry: challenges and opportunities. RSC Medicinal Chemistry, 11(10), 1113–1130. [Link]
-
Request PDF. (n.d.). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate. [Link]
-
Sethuvasan, S., et al. (2017). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 2(1), x162078. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Gilman, N. W., et al. (1991). Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. Journal of the American Chemical Society, 113(13), 5091–5092. [Link]
-
Tverezovskiy, V. V., et al. (2007). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 72(19), 7234–7242. [Link]
-
Paizs, B., & Simonyi, M. (1999). Ring inversion barrier of diazepam and derivatives: An ab initio study. Chirality, 11(8), 651–658. [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
ResearchGate. (n.d.). 1,4-Diazepines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Atropisomerism is well known in the related benzodiazepine family of compounds, where interconversion of enantiomeric conformers is relatively rapid. ResearchGate. [Link]
-
Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156–162. [Link]
-
Papamokos, G., & Athinaios, V. (2022). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 14(1), 5. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
ResearchGate. (n.d.). Polymorphism in a benzo[b][7][19]diazepine derivative: crystal structure, phase behavior and selective influence of solvents. ResearchGate. [Link]
-
Science Alert. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Science Alert. [Link]
-
Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738–745. [Link]
-
ResearchGate. (n.d.). 1,4-Benzodiazepines are always chiral. ResearchGate. [Link]
-
Seeliger, D., & de Groot, B. L. (2009). Efficient free energy calculations for compounds with multiple stable conformations separated by high energy barriers. The Journal of Chemical Physics, 131(12), 124117. [Link]
-
News-Medical.Net. (n.d.). Exploring ¹⁹F NMR in Drug Development. News-Medical.Net. [Link]
-
Uccello-Barretta, G., et al. (2000). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. Chirality, 12(1), 38–46. [Link]
-
MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Giraudeau, P., et al. (2011). NMR techniques in biomedical and pharmaceutical analysis. Analytica Chimica Acta, 689(2), 137–153. [Link]
-
PubMed. (n.d.). Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. PubMed. [Link]
-
Smith, D. G. A., et al. (2024). Discriminating High from Low Energy Conformers of Druglike Molecules: An Assessment of Machine Learning Potentials and Quantum Chemical Methods. ChemPhysChem, e202400992. [Link]
-
van der Vlugt, S. E., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21819–21829. [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamscience.com [benthamscience.com]
- 13. chemisgroup.us [chemisgroup.us]
- 14. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discriminating High from Low Energy Conformers of Druglike Molecules: An Assessment of Machine Learning Potentials and Quantum Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chiraltech.com [chiraltech.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
minimizing impurities in the final product of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Introduction: The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is a critical process in the development of various pharmacologically active agents. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where the electron-poor aromatic ring is highly activated by the ortho-nitro and para-trifluoromethyl substituents.[1][2] While this activation facilitates the reaction, it also presents a significant challenge: controlling the selectivity of the N-arylation on the symmetrical 1,4-diazepane. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help researchers minimize impurities and achieve high-purity final products.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is low, with significant unreacted 1-fluoro-2-nitro-4-(trifluoromethyl)benzene remaining. How can I drive the reaction to completion?
A1: Low conversion is typically due to suboptimal reaction conditions. The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, which is the rate-determining step.[1][3] To improve reaction kinetics and achieve full conversion, consider the following:
-
Solvent Choice: The reaction requires a polar aprotic solvent to solubilize the reactants and stabilize the charged intermediate. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices. Ensure the solvent is anhydrous, as water can compete as a nucleophile.
-
Base Selection: A non-nucleophilic base is essential to neutralize the hydrofluoric acid (HF) byproduct without competing with the diazepane. Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice. Alternatively, an organic base such as N,N-Diisopropylethylamine (DIPEA) can be used, which also aids in solubilizing the reactants.
-
Temperature: While the activated aryl fluoride is highly reactive, elevated temperatures are often needed to ensure the reaction goes to completion. A starting point of 80-100 °C is recommended. Monitor the reaction progress by HPLC or TLC to avoid potential degradation from excessive heat or prolonged reaction times.
Q2: The primary impurity in my product is the di-substituted species, 1,4-bis[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane. How can this be prevented?
A2: This is the most common and challenging impurity to manage due to the two reactive secondary amines in 1,4-diazepane. Controlling the formation of this di-substituted product is paramount.
-
Stoichiometric Control: The most direct method is to adjust the molar ratio of the reactants. Using a slight excess of 1,4-diazepane (e.g., 1.2 to 1.5 equivalents) will statistically favor mono-substitution. The trade-off is that you will need to remove the unreacted diazepane during purification, which is generally easier than removing the di-substituted impurity.
-
Slow Addition: Instead of adding all reactants at once, maintain a high concentration of 1,4-diazepane relative to the aryl fluoride. This can be achieved by slowly adding a solution of the 1-fluoro-2-nitro-4-(trifluoromethyl)benzene to a heated solution of the 1,4-diazepane and base over several hours. This ensures the aryl fluoride is more likely to encounter an unreacted diazepane molecule rather than the mono-arylated product.
-
Advanced Strategy (Protection Chemistry): For the highest level of control, especially on a larger scale, consider using mono-Boc-protected 1,4-diazepane. This approach involves three steps: (1) protecting one of the amine groups, (2) performing the SNAr reaction on the remaining free amine, and (3) deprotecting the Boc group to yield the final product. While this adds steps, it completely prevents di-substitution and often simplifies purification.
Q3: My isolated product is a dark oil or has a persistent yellow/brown color after purification. What is the cause and how can it be resolved?
A3: Discoloration is often caused by residual nitro-aromatic species or minor degradation byproducts formed at high temperatures.
-
Aqueous Workup: During the workup, a thorough wash with a mild reducing agent solution, such as aqueous sodium bisulfite, can help remove some colored impurities.
-
Activated Carbon Treatment: Before final isolation or recrystallization, dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and treating it with a small amount of activated carbon (charcoal) for 15-30 minutes can effectively adsorb many colored impurities. Filter the mixture through a pad of celite to remove the carbon before proceeding.
-
Recrystallization: This is the most effective method for both purification and color removal. See Protocol 3 for a detailed procedure.
Q4: What are the most effective analytical methods for monitoring reaction progress and assessing final product purity?
A4: A combination of chromatographic and spectroscopic techniques is essential for reliable analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring the reaction. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. It allows for the clear separation and quantification of starting materials, the desired product, and the di-substituted impurity.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities if they are present at sufficient levels (>1%).[7]
Section 2: Process Optimization & Control
Reaction Pathway and Impurity Formation
The following diagram illustrates the desired reaction pathway to form the mono-substituted product and the competing side reaction that leads to the primary di-substituted impurity.
Caption: Reaction scheme for mono- and di-substitution.
Table 1: Summary of Reaction Parameter Effects
| Parameter | Condition | Effect on Purity | Effect on Yield | Rationale |
| Stoichiometry | 1.2 eq. Diazepane | High | Good | Statistically favors mono-substitution. Excess diazepane is removed in workup. |
| 1.0 eq. Diazepane | Low | Potentially High | High risk of di-substitution, leading to difficult purification. | |
| Temperature | 60 °C | Good | Low/Slow | Reaction may be too slow, leading to incomplete conversion. |
| 80-100 °C | Optimal | Optimal | Provides sufficient energy to overcome the activation barrier without significant degradation. | |
| >120 °C | Low | Variable | Increased risk of side reactions and product degradation, leading to colored impurities. | |
| Base | K₂CO₃ | High | High | Heterogeneous base, easy to filter off. Effectively neutralizes HF byproduct. |
| DIPEA | High | High | Homogeneous base, good solubility. Must be removed during workup. | |
| Strong Nucleophilic Base | Low | Low | Competes with the diazepane nucleophile, leading to undesired byproducts. |
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitro-aromatic compounds can be toxic and should be handled with care.
Protocol 1: Optimized Synthesis of this compound
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-diazepane (1.2 g, 12.0 mmol, 1.2 eq.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF, 40 mL).
-
Begin stirring and heat the mixture to 90 °C.
-
In a separate flask, dissolve 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.09 g, 10.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL).
-
Using a syringe pump or dropping funnel, add the aryl fluoride solution to the heated diazepane mixture over a period of 2 hours.
-
After the addition is complete, maintain the reaction at 90 °C and monitor its progress by HPLC every hour. The reaction is typically complete within 3-5 hours after addition.
-
Once the starting aryl fluoride is consumed (<1% by HPLC), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and rinse the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (150 mL).
-
Wash the organic layer with water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow-orange oil or solid.
Protocol 2: Purification via Flash Column Chromatography
-
Prepare a silica gel slurry using a mixture of 5% triethylamine in hexanes. Pack a glass column with the slurry.
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it under vacuum.
-
Load the dried silica onto the top of the packed column.
-
Elute the column using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc), with the mobile phase containing 1% triethylamine to prevent the basic product from streaking on the acidic silica gel.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Workflow Diagram: Synthesis to Purification
Caption: Step-by-step workflow from reaction to purification.
Section 4: References
-
Boufroura, H., et al. (2018). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
-
Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]
-
Huang, Y., et al. (2018). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available at: [Link]
-
Ali, A. S., et al. (2007). 1,4-Diazepane-2-ones as Novel Inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
-
Chen, J., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
-
Cardoso, V. M., et al. (2018). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Gouda, M. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]
-
Gheddar, L., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Biosensors. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Wentzel Lab. (2020). Nucleophilic Aromatic Substitution (NAS) with a Diazonium Salt. YouTube. Available at: [Link]
-
Szatkowska, P., et al. (2018). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]
-
Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Available at: [Link]
-
Shrestha, S., & Kumar, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Available at:
-
International Journal of Innovative Science and Research Technology. (2024). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. Available at: [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
-
European Patent Office. (2017). EP 3412665 B1 - SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iscnagpur.ac.in [iscnagpur.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
Technical Support Center: Enhancing the Metabolic Stability of Trifluoromethyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for enhancing the metabolic stability of trifluoromethyl (CF₃)-containing compounds. The trifluoromethyl group is a valuable substituent in modern medicinal chemistry, often introduced to improve a molecule's potency, lipophilicity, and metabolic stability.[1][2] However, understanding and overcoming its metabolic liabilities is crucial for successful drug development. This guide is designed to provide you with the necessary tools and knowledge to address these challenges in your experiments.
Section 1: Troubleshooting Guide for Common Metabolic Instability Issues
This section addresses common problems encountered during the metabolic assessment of trifluoromethyl-containing compounds in a question-and-answer format.
Question 1: My trifluoromethyl-containing compound shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible?
Answer:
Rapid clearance of a trifluoromethyl-containing compound in human liver microsomes (HLM) is often indicative of oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4] The most common metabolic pathways to investigate are:
-
Oxidative Defluorination: The CF₃ group itself can be a site of metabolism. CYP enzymes can catalyze the hydroxylation of the trifluoromethyl group, leading to an unstable hemiacetal that spontaneously eliminates hydrogen fluoride (HF) and ultimately forms a carboxylic acid. This process is known as oxidative defluorination.
-
Metabolism at other sites: The CF₃ group is a strong electron-withdrawing group, which can influence the metabolism of adjacent groups.[5] For instance, an aromatic ring bearing a CF₃ group is generally deactivated towards oxidation.[5] However, other positions on the molecule might become more susceptible to metabolism.
-
N- and O-dealkylation: If your compound contains alkyl groups attached to nitrogen or oxygen atoms, these are common sites for CYP-mediated metabolism.[3]
To identify the specific metabolic pathway, consider the following steps:
-
Metabolite Identification Studies: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites formed in your HLM assay.[6][7] Look for mass shifts corresponding to hydroxylation (+16 Da), carboxylation (+28 Da), and dealkylation.
-
CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to identify which specific isoforms are responsible for the metabolism of your compound.[8][9][10][11][12] This is critical as different CYPs have different substrate specificities.[3][12]
-
Isotope Labeling Studies: Synthesize a stable isotope-labeled version of your compound (e.g., with ¹³C or ²H) to aid in tracking the metabolic fate of specific parts of the molecule.
Question 2: My LC-MS/MS analysis suggests defluorination is occurring, but I'm unsure of the mechanism. How can I confirm this?
Answer:
Confirming oxidative defluorination requires a combination of analytical techniques and careful experimental design.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the metabolites, allowing you to confidently determine their elemental composition and confirm the loss of fluorine atoms and the gain of oxygen atoms.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: Analyze the fragmentation pattern of the parent compound and its metabolites. The loss of specific fragments can provide structural information and help pinpoint the site of metabolism.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the metabolite can be isolated in sufficient quantities, ¹⁹F NMR and ¹H NMR spectroscopy can provide definitive structural confirmation. The disappearance of the CF₃ signal in the ¹⁹F NMR spectrum and the appearance of new signals in the ¹H NMR spectrum can confirm the transformation.
Below is a diagram illustrating the general mechanism of CYP450-mediated oxidative defluorination:
Caption: CYP450-mediated oxidative defluorination of a trifluoromethyl group.
Question 3: My compound is rapidly metabolized, and I suspect the trifluoromethyl group is the primary liability. What strategies can I employ to improve its stability?
Answer:
Improving the metabolic stability of a trifluoromethyl-containing compound often involves strategic chemical modifications to block or slow down the metabolic pathways.
-
Metabolic Blocking: Introduce a sterically hindering group near the CF₃ group to prevent the CYP enzyme from accessing the site of metabolism.
-
Electronic Modulation: Modify the electronic properties of the molecule to make the site of metabolism less favorable for oxidation. For example, introducing electron-withdrawing groups can deactivate an aromatic ring to oxidation.[5]
-
Bioisosteric Replacement: Replace the trifluoromethyl group with a bioisostere that has similar physicochemical properties but is more resistant to metabolism.[13][14][15][16]
Here is a table summarizing some potential bioisosteric replacements for the trifluoromethyl group:
| Bioisostere | Rationale for Improved Stability |
| Pentafluoroethyl (CF₂CF₃) | Increased steric bulk can hinder enzyme access. |
| Trifluoromethoxy (OCF₃) | The oxygen atom is less susceptible to oxidation due to the strong electron-withdrawing effect of the fluorine atoms.[17][18] |
| t-Butyl | Large steric hindrance effectively blocks metabolism at that position. |
| Difluoromethyl (CF₂H) | Can sometimes be more stable than CF₃, though this is context-dependent. |
A decision tree for troubleshooting metabolic instability is presented below:
Caption: Troubleshooting decision tree for metabolic instability.
Section 2: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in assessing the metabolic stability of trifluoromethyl-containing compounds.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound and positive controls in DMSO.[19]
-
Prepare working solutions of the test compounds and controls by diluting the stock solutions in the phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.[19]
-
Thaw the human liver microsomes on ice and dilute them to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[19][20]
-
-
Incubation:
-
Add the diluted liver microsome suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus-cofactor" controls.[20]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.[20][21]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).
-
Below is a workflow for the in vitro metabolic stability assay:
Caption: Workflow for in vitro metabolic stability assay.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the significance of the trifluoromethyl group in drug design?
A1: The trifluoromethyl group is frequently used in drug design to enhance several properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups.[5]
Q2: Which cytochrome P450 isozymes are most commonly involved in the metabolism of trifluoromethyl-containing drugs?
A2: While multiple CYP isozymes can metabolize drugs containing a CF₃ group, CYP3A4 is one of the most prominent, as it is responsible for the metabolism of a large percentage of clinically used drugs.[9][10][11] Other important isozymes include CYP2D6, CYP2C9, and CYP1A2.[3] It is crucial to perform reaction phenotyping to identify the specific CYPs involved for your compound.
Q3: Can the position of the trifluoromethyl group on an aromatic ring affect its metabolic stability?
A3: Yes, the position of the CF₃ group can significantly impact metabolic stability. Placing the CF₃ group at or near a known site of metabolism can block that pathway.[5] Furthermore, its position influences the overall electronic properties of the aromatic ring, which in turn affects its susceptibility to oxidative metabolism.[3]
Q4: Are there any non-CYP mediated metabolic pathways for trifluoromethyl-containing compounds?
A4: While CYP-mediated metabolism is the most common, other enzymes can also be involved. For example, compounds can undergo conjugation reactions (Phase II metabolism) mediated by enzymes such as UDP-glucuronosyltransferases (UGTs).[8] Additionally, other oxidative enzymes like flavin-containing monooxygenases (FMOs) could play a role.
Q5: How does replacing a methyl group with a trifluoromethyl group generally affect metabolic stability?
A5: Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to enhance metabolic stability.[19] The high strength of the carbon-fluorine bond makes the CF₃ group much more resistant to oxidative metabolism compared to the carbon-hydrogen bonds of a methyl group.[19] This can lead to a longer half-life and improved bioavailability.[5]
References
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Cytochrome P4503A (CYP3A) metabolism: prediction of in vivo activity in humans. PubMed.
- Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Analytical strategies for identifying drug metabolites. PubMed.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
- The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
- Identification of metabolites: analytical challenges for conducting in vitro metabolism characteris
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
- metabolic stability in liver microsomes. Mercell.
-
Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology. PubMed. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH. [Link]
- Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe.
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB₁ Receptor Positive Allosteric Modulators. Sci-Hub. [Link]
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Mainz. [Link]
-
Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. ResearchGate. [Link]
-
Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review. MDPI. [Link]
-
Analytical strategies for identifying drug metabolites. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mttlab.eu [mttlab.eu]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome P4503A (CYP3A) metabolism: prediction of in vivo activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 12. mdpi.com [mdpi.com]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sci-hub.box [sci-hub.box]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. mercell.com [mercell.com]
strategies to reduce cytotoxicity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane in cell cultures
Welcome to the technical support guide for managing the in vitro cytotoxicity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane. This document is designed for researchers, scientists, and drug development professionals who may be encountering challenges with cell viability during their experiments. As your dedicated application scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms and a logical framework for troubleshooting, ensuring the integrity and reproducibility of your results.
Introduction: The Challenge of a Promising Scaffold
The this compound scaffold is of significant interest in medicinal chemistry. However, its structural features—specifically the nitroaromatic and trifluoromethyl moieties—can present considerable challenges in cell-based assays due to inherent cytotoxicity. This guide provides a structured approach to understanding and mitigating these cytotoxic effects, allowing you to accurately assess the compound's primary biological activity.
Section 1: Understanding the Likely Mechanisms of Cytotoxicity
Before troubleshooting, it is critical to understand the causality behind the observed cell death. The structure of this compound contains two key "toxicophores" that likely act in concert to induce cellular stress.
FAQ: What makes this specific compound cytotoxic to my cell cultures?
Answer: The cytotoxicity is likely multifactorial, stemming from two primary structural features: the nitroaromatic system and the trifluoromethyl group.
-
The Nitroaromatic Group: This is the most probable driver of toxicity. Nitroaromatic compounds are well-documented for their potential to undergo metabolic activation within the cell.[1] Cellular enzymes, such as NADPH:cytochrome P450 reductases, can reduce the nitro group (-NO₂) in a stepwise fashion.[2][3] This process generates highly reactive intermediates, including nitroso derivatives and hydroxylamines, as well as a nitro anion radical.[4] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a process called "redox cycling," which generates a significant amount of superoxide radicals (O₂⁻) and subsequent reactive oxygen species (ROS).[4] This flood of ROS overwhelms the cell's natural antioxidant defenses, leading to oxidative stress, damage to lipids, proteins, and DNA, and ultimately, cell death via apoptosis or necrosis.
-
The Trifluoromethyl (-CF₃) Group: While the C-F bond is very stable, the -CF₃ group significantly increases the compound's lipophilicity (its ability to dissolve in fats and cross cell membranes).[5][6] This enhanced lipophilicity can lead to higher intracellular accumulation of the compound, effectively increasing the concentration of the toxic nitroaromatic moiety where it can do the most damage.[2][7] Therefore, the -CF₃ group acts as a delivery-enhancing moiety for the primary toxicophore.
The diagram below illustrates this proposed pathway.
Caption: Proposed mechanism of nitroaromatic compound cytotoxicity.
Section 2: Initial Troubleshooting and Protocol Validation
High cytotoxicity can sometimes be an artifact of suboptimal experimental conditions. Before implementing advanced strategies, it is essential to validate your baseline protocol.
FAQ: I'm observing near-total cell death even at what I believe are low concentrations. What are the first things I should check?
Answer: This is a common issue. Systematically verify your foundational experimental parameters. The following table outlines the most common sources of error and the steps for validation.
| Parameter | Common Issue | Troubleshooting Action & Rationale |
| Compound Solubility | Compound precipitating in aqueous media due to high lipophilicity. | Action: Visually inspect all dilutions and final culture wells under a microscope for precipitates. Rationale: Precipitated compound results in an unknown and non-homogenous final concentration, leading to inconsistent and often exaggerated cytotoxicity. Consider using a lower percentage of DMSO or a different, validated solvent. |
| Solvent Toxicity | The vehicle (e.g., DMSO) is causing cytotoxicity, which is being attributed to the compound. | Action: Run a solvent control curve (e.g., 0.01% to 1% DMSO). Rationale: Most cell lines tolerate DMSO up to 0.1-0.5%, but this is cell-line dependent. You must confirm that your final solvent concentration is non-toxic to your specific cells over the full duration of the experiment.[8] |
| Incubation Time | A long incubation period (e.g., 72h) may be too long for a compound with a rapid cytotoxic mechanism. | Action: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). Rationale: You may be observing a late-stage, widespread effect. An earlier time point might reveal a more graduated dose-response curve suitable for calculating an IC₅₀ before the culture collapses.[9] |
| Cell Density | Seeding density is too low, making cells more vulnerable to stress. | Action: Test a range of seeding densities. Ensure cells are in the exponential growth phase and form a 60-80% confluent monolayer at the time of compound addition. Rationale: Sparse cultures are more susceptible to toxic insults. A healthier, more confluent culture has better cell-cell communication and can better withstand stress.[8] |
Section 3: Advanced Strategies to Mitigate Cytotoxicity
If your baseline protocol is validated and you still observe unacceptable levels of cytotoxicity that mask the desired biological effect, you can implement several scientifically-grounded mitigation strategies.
FAQ 1: Can I reduce the compound's effective concentration without lowering the dose I add?
Answer: Yes. This can often be achieved by modulating the protein content in your cell culture medium.
Scientific Rationale: Many lipophilic compounds, like the one , readily bind to proteins such as albumin, which is abundant in fetal bovine serum (FBS).[10] When the compound is bound to protein, it is not free to enter the cells and exert its cytotoxic effects. Standard culture medium with 10% FBS has a significant protein concentration that can sequester a portion of your compound. By altering the serum percentage, you can directly influence the free, bioavailable concentration of the compound.[11][12]
Experimental Protocol: Serum Concentration Modulation
-
Objective: To determine if cytotoxicity is sensitive to the concentration of serum proteins.
-
Setup: Prepare identical sets of cell culture plates.
-
Media Preparation: Prepare complete media with varying concentrations of FBS (e.g., 2%, 5%, 10%, and 20%).
-
Dosing: Treat cells in each serum condition with a full dose-response curve of your compound.
-
Incubation & Analysis: Incubate for your chosen duration (e.g., 24 hours) and perform your chosen cytotoxicity assay (e.g., LDH release).
-
Interpretation: If the IC₅₀ value increases with higher serum concentrations, it strongly suggests that protein binding is reducing the bioavailable fraction of the compound. You may be able to run your primary functional assays in a higher serum concentration to create a viable experimental window.
FAQ 2: Are there any co-treatments that can specifically counteract the mechanism of toxicity?
Answer: Absolutely. Given that the primary mechanism of toxicity is likely oxidative stress from ROS production, co-treatment with an antioxidant is a highly effective strategy.
Scientific Rationale: Antioxidants can neutralize the ROS generated by the compound's redox cycling, thereby protecting the cells from oxidative damage.[13] The most common and effective antioxidant for this purpose is N-acetylcysteine (NAC) . NAC is a precursor to L-cysteine and the intracellular antioxidant glutathione (GSH), directly bolstering the cell's primary defense against oxidative stress.[14]
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Objective: To rescue cells from compound-induced oxidative stress.
-
Reagent Preparation: Prepare a sterile, pH-neutralized stock solution of NAC (e.g., 1 M in water or PBS).
-
Determine NAC Toxicity: First, run a dose-response of NAC alone on your cells to determine the maximum non-toxic concentration (typically in the 1-10 mM range).
-
Co-treatment Setup:
-
Plate your cells as usual.
-
Pre-treat the cells with a non-toxic concentration of NAC (e.g., 5 mM) for 1-2 hours.
-
Add your compound's dose-response curve directly to the NAC-containing medium. Do not wash out the NAC.
-
Include controls: Vehicle only, NAC only, and Compound only (no NAC).
-
-
Incubation & Analysis: Incubate and assess viability.
-
Interpretation: A significant rightward shift in the IC₅₀ curve (i.e., the compound appears less potent) in the presence of NAC is strong evidence that the cytotoxicity is ROS-mediated. This approach allows you to suppress the off-target toxicity to better study the compound's primary mechanism of action.
| Recommended Antioxidants for Co-treatment |
| N-acetylcysteine (NAC): 1-10 mM |
| Alpha-Tocopherol (Vitamin E): 50-200 µM |
| Ascorbic Acid (Vitamin C): 50-200 µM |
| Note: Always determine the non-toxic concentration of the antioxidant on your specific cell line first. |
FAQ 3: Could my choice of cytotoxicity assay be giving me a misleading result?
Answer: Yes, this is a critical and often overlooked point. Some assay technologies are prone to compound interference, and different assays measure different stages of cell death.
Scientific Rationale:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These assays measure the activity of mitochondrial dehydrogenases.[15] Many compounds, especially those that induce oxidative stress, can directly inhibit mitochondrial function long before the cell membrane ruptures.[16] This can lead to an underestimation of viability, making your compound appear more toxic than it actually is.
-
Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide): These assays measure the leakage of cytoplasmic contents or the entry of a dye when the cell membrane has been compromised, which is a hallmark of late-stage apoptosis or necrosis.[17] They are generally less prone to direct compound interference.
Troubleshooting Strategy: Assay Orthogonalization
If you are using a metabolic assay like MTT, you must validate your results with a mechanistically different assay. An LDH release assay is an excellent choice.
| Assay Type | Principle | Potential Issue with this Compound |
| MTT / MTS | Measures mitochondrial reductase activity. | High potential for interference. Oxidative stress can directly impair mitochondrial function, leading to a drop in signal that is not necessarily cell death.[16] |
| LDH Release | Measures release of lactate dehydrogenase from cells with compromised membranes. | Low potential for interference. Directly measures cell lysis, a later-stage event. |
| Live/Dead Dyes | Uses fluorescent dyes (e.g., Calcein-AM/EthD-1) to distinguish live from dead cells. | Low potential for interference. Provides a direct count but may be lower throughput.[18] |
If you see a significant discrepancy between the IC₅₀ from an MTT assay and an LDH assay (e.g., IC₅₀-MTT << IC₅₀-LDH), your compound is likely inhibiting mitochondrial metabolism. For assessing true cell death, the LDH data is more reliable.
Section 4: Summary and Recommended Workflow
Navigating in vitro cytotoxicity requires a logical, stepwise approach. The following diagram outlines a decision-making workflow for a researcher encountering toxicity with this compound.
Caption: Recommended troubleshooting workflow for cytotoxicity.
By systematically validating your protocol and then applying targeted mitigation strategies based on the compound's chemical properties, you can establish a reliable experimental window to assess the true biological activity of this compound.
References
- Smolecule. (2023). 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane.
-
Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
J.P. Tesauro, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
-
Wang, J., et al. (2002). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Wei sheng yan jiu = Journal of hygiene research. Available at: [Link]
-
Rogowska, J., et al. (2021). Toxicity of selected airborne nitrophenols on eukaryotic cell membrane models. Chemosphere. Available at: [Link]
-
Omoboyede, O., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. BioMed Research International. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
Fu, P.P., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Available at: [Link]
-
Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Stoddart, M.J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]
-
Nieskens, T.T.G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Toxicological Sciences. Available at: [Link]
-
ResearchGate. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]
-
ResearchGate. (n.d.). Effects of protein binding on 'in vitro' toxicity. Available at: [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2017). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2004). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. Available at: [Link]
-
Al-Majdoub, Z.M., et al. (2020). The Role of Extracellular Binding Proteins in the Cellular Uptake of Drugs: Impact on Quantitative In Vitro-to-In Vivo Extrapolations of Toxicity and Efficacy in Physiologically Based Pharmacokinetic-Pharmacodynamic Research. Pharmaceutics. Available at: [Link]
-
ResearchGate. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available at: [Link]
-
ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Ayu, S. M., & Nandiyanto, A. B. D. (2023). Effect of Antioxidant Compounds on Nitrites as Inhibitors of N-Nitrosamine Formation. Jurnal Riset Teknologi Pencegahan Pencemaran Industri. Available at: [Link]
-
Penning, T.M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available at: [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
ResearchGate. (2017). How many percentage of toxicity cutoff in cell culture? Available at: [Link]
-
Vanamala, J. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research. Available at: [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Available at: [Link]
-
Reddit. (2021). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Available at: [Link]
-
ResearchGate. (2017). Nitroxides as Antioxidants and Anticancer Drugs. Available at: [Link]
-
JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Available at: [Link]
-
MDPI. (2024). Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. Available at: [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Molecules. Available at: [Link]
-
ResearchGate. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? Available at: [Link]
-
ResearchGate. (2019). What is the alternative way to find out cytotoxicity of a drug/molecules/compound(s) for primary culture derived from Ascites and disease tissues? Available at: [Link]
-
MDPI. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][19][20]diazepines, and Their Cytotoxic Activity. Available at: [Link]
-
de Albuquerque, S., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
ACS Publications. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available at: [Link]
-
Wiley Online Library. (2021). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Available at: [Link]
-
ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity. Available at: [Link]
-
Chemistry LibreTexts. (2024). 3.4: Different Cytotoxicity Assays. Available at: [Link]
-
ACS Publications. (2024). Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Extracellular Binding Proteins in the Cellular Uptake of Drugs: Impact on Quantitative In Vitro-to-In Vivo Extrapolations of Toxicity and Efficacy in Physiologically Based Pharmacokinetic-Pharmacodynamic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kosheeka.com [kosheeka.com]
- 16. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | 340759-28-6 [smolecule.com]
resolving ambiguous NMR spectral peaks of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Technical Support Center: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Welcome to the technical support guide for resolving NMR spectral ambiguities of this compound. This resource is designed for researchers and drug development professionals encountering challenges in the structural elucidation of this and structurally related molecules. The inherent complexities of this compound—namely the flexible seven-membered diazepane ring and the heavily substituted aromatic system—often lead to broad, poorly resolved, or overlapping peaks in standard 1D NMR spectra. This guide provides a logical, step-by-step troubleshooting framework, from basic adjustments to advanced 2D NMR experiments, to achieve complete and unambiguous spectral assignment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why do the proton signals for the diazepane ring appear as broad, unresolved multiplets at room temperature?
Answer: This is the most common issue observed for this molecule and is a classic manifestation of dynamic conformational exchange. The seven-membered 1,4-diazepane ring is not static; it is highly flexible and rapidly interconverts between various low-energy conformations, typically twist-boat and chair-like forms, on the NMR timescale.[1][2]
At room temperature, the rate of this "ring flipping" is comparable to the frequency difference between the signals for the axial and equatorial protons in each conformation. As a result, the spectrometer detects an average of these positions, leading to significant line broadening. In some cases, the signals can broaden to the point of being indistinguishable from the baseline. This phenomenon is characteristic of what are known as fluxional molecules .[3]
Caption: Conformational exchange rate relative to the NMR timescale.
Question 2: How can I resolve the broad diazepane signals to determine the precise chemical shifts of the individual protons?
Answer: The key is to control the rate of conformational exchange. By lowering the temperature of the sample, you can slow down the ring inversion until it is "slow" on the NMR timescale. This process is known as Variable Temperature (VT) NMR spectroscopy .[4][5] As the exchange rate decreases, the broad, averaged signals will decoalesce and sharpen into distinct sets of peaks corresponding to the individual, "frozen-out" conformers.
This experiment is crucial for determining the activation energy (ΔG‡) of the ring-flipping process and for obtaining the precise chemical shifts and coupling constants needed for full structural assignment.[6]
-
Sample Preparation: Prepare a sample of your compound in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, toluene-d8, or methanol-d4). Ensure the concentration is optimized for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Cooling and Equilibration: Gradually lower the spectrometer's probe temperature in increments of 10-15 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence: Note the temperature at which the broad peaks begin to sharpen and split. This is the coalescence temperature (Tc) and is unique to the specific dynamic process.[4]
-
Acquire Low-Temperature Spectrum: Continue cooling until the signals are sharp and show no further changes upon additional cooling. This indicates you have reached the "slow-exchange limit." This spectrum will likely show a more complex pattern of signals, as the previously equivalent protons in the fast-exchange regime are now chemically distinct.
-
Data Analysis: Analyze the low-temperature spectrum to assign the signals for the major conformer(s). The integration of the signals can be used to determine the relative populations of the different conformers present at that temperature.
| Temperature (K) | Appearance of Diazepane Protons (Schematic) | Exchange Regime |
| 323 K (High) | Sharp, averaged signals | Fast Exchange |
| 298 K (Room) | Broad, unresolved humps | Intermediate Exchange |
| 250 K (Coalescence) | Very broad signals at the point of splitting | Coalescence |
| 223 K (Low) | Multiple sharp, distinct multiplets | Slow Exchange |
Question 3: The signals in the aromatic region are crowded and overlapping. How can I achieve better separation?
Answer: The electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group significantly influence the chemical shifts of the three aromatic protons, but they may still be too close for easy analysis.[7][8] A highly effective and simple method to resolve this is to change the NMR solvent.
Using an aromatic solvent like benzene-d6 instead of a standard solvent like chloroform-d3 can induce significant changes in the chemical shifts of your analyte. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS) , arises from specific intermolecular interactions between the electron-rich aromatic solvent and electron-poor regions of the solute molecule.[9] Polar compounds, in particular, can show dramatic differences, often leading to the deconvolution of previously overlapping signals.[9][10][11]
-
Acquire Initial Spectrum: Dissolve the compound in a standard, relatively non-interacting solvent like CDCl₃ and acquire the ¹H NMR spectrum.
-
Prepare Second Sample: Prepare a new sample of the compound with the same concentration in an aromatic solvent, typically benzene-d6.
-
Acquire ASIS Spectrum: Acquire the ¹H NMR spectrum in the aromatic solvent.
-
Compare Spectra: Carefully compare the aromatic regions of the two spectra. Protons located on the electron-deficient face of the molecule will typically experience a significant upfield shift in benzene-d6. This differential shifting can effectively untangle the overlapping multiplets and simplify the assignment process.
Question 4: I now have sharp, resolved peaks. How do I definitively assign each signal to its specific proton and carbon in the molecule?
Answer: With a well-resolved 1D spectrum in hand, the next step is to establish the connectivity of the atoms using a suite of 2D NMR experiments. This multi-pronged approach provides a self-validating system for complete structural elucidation.[12][13]
Caption: A logical workflow for structure elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): This is the starting point for mapping the proton-proton coupling network. A cross-peak in a COSY spectrum indicates that two protons are J-coupled, typically through two or three bonds. This is invaluable for tracing the connectivity within the diazepane ring (e.g., H-2 to H-3) and for identifying coupled protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[14][15] It is the most effective way to assign the chemical shifts of all protonated carbons. For example, you can definitively link a specific proton signal from the diazepane ring to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away.[16] This is the key to connecting the different fragments of the molecule. For instance, you can expect to see correlations from the protons on the aromatic ring to the trifluoromethyl carbon, and from the diazepane protons adjacent to the nitrogen (N-1) to the aromatic carbons, thus confirming the link between the two rings.
By systematically analyzing the COSY, HSQC, and HMBC spectra, you can piece together the entire molecular framework with a high degree of confidence.
Question 5: How can I experimentally verify the 3D conformation and the through-space proximity of protons?
Answer: Once you have a putative conformation from VT-NMR and molecular modeling, you can confirm it experimentally using the Nuclear Overhauser Effect (NOE) . The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶).[17]
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that map these through-space interactions. A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are spatially close (typically < 5 Å), regardless of whether they are connected through bonds.[17][18]
-
When to use NOESY vs. ROESY: For small to medium-sized molecules like this one (MW ≈ 303 g/mol ), the NOE can be very small or even zero, making detection difficult.[17] In such cases, a ROESY experiment is often more reliable as the ROE is always positive, avoiding the ambiguity of a null or negative signal.
-
Acquire Spectrum: Using the conditions established in your VT-NMR experiment (i.e., low temperature where the conformation is locked), acquire a 2D ROESY spectrum.
-
Analyze Cross-Peaks: Look for key cross-peaks that can define the conformation. For example, a cross-peak between a proton on the aromatic ring and a specific proton on the diazepane ring would provide strong evidence for a particular folded conformation where these groups are in close proximity.
-
Correlate with Models: Compare the observed ROE correlations with interatomic distances calculated from molecular models of the lowest energy conformers. A strong match between the experimental data and a modeled structure provides powerful validation of the proposed 3D conformation.
By following this comprehensive troubleshooting guide, researchers can systematically overcome the inherent NMR challenges of this compound to achieve an unambiguous and complete structural and conformational assignment.
References
-
Cox, B. G., & Waghorne, W. E. (2008). Thermodynamics of Metal-Ligand Interactions in Solution. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 6.2: Determination of Energetics of Fluxional Molecules by NMR. [Link]
-
Yan, S., et al. (2025). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. arXiv. [Link]
-
Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
Wikipedia. Fluxional molecule. [Link]
-
Mestrelab Research. (2015). Automatic Peak Tracking in Arrayed NMR Data. [Link]
-
Rasmussen, B. S., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]
-
The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube. [Link]
-
ResearchGate. 1,4‐Diazepane Ring‐Based Systems. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Gualco, B., et al. (2021). Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes. Molecules. [Link]
-
MDPI. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
-
D'Andrea, L. D., & Picone, D. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry. [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]
-
Gao, X. (2012). Mathematical Approaches to the NMR Peak-Picking Problem. Journal of Applied & Computational Mathematics. [Link]
-
University of Missouri, Department of Chemistry. (2018). NOESY and ROESY. [Link]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Bruker. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. YouTube. [Link]
-
Chemistry Steps. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. [Link]
-
Miller, A.-F. (2010). H-C multiple-bond correlations: HMBC 1H 13C. University of Kentucky. [Link]
-
Oxford Instruments. Variable Temperature NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]
-
Chemistry For Everyone. (2025). How Does Temperature Affect NMR?. YouTube. [Link]
-
Pihlaja, K., et al. (1993). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]
-
Pharma Focus Asia. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. [Link]
-
PubChem. 1-((2-Fluorophenyl)methyl)-1,4-diazepane. [Link]
-
Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?[Link]
-
Chemistry LibreTexts. (2023). 5.11: Proton NMR problems. [Link]
-
PubMed. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
-
ORCA - Cardiff University. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. [Link]
Sources
- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluxional molecule - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | 340759-28-6 [smolecule.com]
- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.as.uky.edu [chem.as.uky.edu]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,4-Diazepine Derivatives: A Case Study of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,4-diazepine nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable ability to serve as a core structure for a multitude of biologically active compounds.[1][2] Derivatives of 1,4-diazepine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anticonvulsant, and anxiolytic properties.[1][3] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with a wide array of biological targets.
This guide provides a comparative overview of the biological activities of 1,4-diazepine derivatives. While direct experimental data for the novel compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is not yet publicly available, we will leverage structure-activity relationship (SAR) principles to hypothesize its potential biological profile. This analysis is grounded in the known activities of related 1,4-diazepines and the influence of its specific substituents—a nitro group and a trifluoromethyl group—on pharmacological effects. Furthermore, we present detailed experimental protocols to empower researchers to investigate and validate these hypothesized activities.
The Diverse Biological Landscape of 1,4-Diazepine Derivatives: A Review of the Evidence
The therapeutic potential of the 1,4-diazepine core is vast, with derivatives showing promise in several key areas of drug development.
Anticancer Activity
A significant body of research has highlighted the anticancer potential of 1,4-diazepine derivatives.[4][5] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[6] For instance, certain 1,4-benzodiazepine-2,5-diones have been identified as potent antitumor agents, with one derivative, 52b , demonstrating significant inhibition of tumor growth in a non-small-cell lung cancer xenograft model by inhibiting protein synthesis.[4] Another study on thieno[1][7]diazepine derivatives reported compounds with potent activity against human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 4.4-13 μg/mL.[5]
Antimicrobial Activity
The 1,4-diazepine scaffold has also been explored for the development of novel antimicrobial agents.[1] Various derivatives have exhibited activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but some compounds are known to interfere with essential cellular processes in microorganisms.
Central Nervous System (CNS) Activity
Perhaps the most well-known application of 1,4-diazepine derivatives is in the realm of CNS disorders. The fusion of a benzene ring to the diazepine core gives rise to the 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8] The primary mechanism of action for most benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9] This interaction leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.
Hypothesizing the Biological Profile of this compound: A Structure-Activity Relationship Perspective
The biological activity of a molecule is intrinsically linked to its chemical structure. The substituents on the 1,4-diazepane core of This compound —a 2-nitro group and a 4-trifluoromethyl group on the phenyl ring—are expected to significantly influence its pharmacological properties.
-
The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to improved biological activity. In many heterocyclic compounds, the presence of a CF3 group has been associated with potent anticancer and antimicrobial activities.
-
The Nitro (NO2) Group: The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's biological activity. Nitro-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities.[7] In some cases, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form cytotoxic radicals, making it a valuable pharmacophore for targeted cancer therapy.[3] However, the presence of a nitro group can also be associated with toxicity.[8]
Based on these considerations, we can hypothesize that This compound may possess:
-
Anticancer Activity: The combination of the 1,4-diazepane scaffold with the trifluoromethyl and nitro groups suggests a potential for cytotoxic effects against cancer cells. The nitro group, in particular, could confer selective toxicity in hypoxic tumor microenvironments.
-
Antimicrobial Activity: Both the 1,4-diazepane core and the nitroaromatic moiety have been independently associated with antimicrobial properties. Their combination in this novel compound warrants investigation against a panel of pathogenic bacteria and fungi.
-
CNS Activity: While the substitution pattern differs from classical benzodiazepines, the presence of the 1,4-diazepane core suggests a possibility of interaction with CNS targets, such as the GABA-A receptor. The electron-withdrawing nature of the substituents could modulate its affinity and efficacy at this receptor.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of This compound and other novel 1,4-diazepine derivatives, the following standardized in vitro and in vivo assays are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow of the MTT assay for in vitro anticancer activity screening.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Bacterial/Fungal Culture: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to the mid-logarithmic phase.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow of the broth microdilution assay for MIC determination.
In Vitro CNS Activity: GABA-A Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in a buffered sucrose solution. Perform a series of centrifugations to isolate the synaptic membrane fraction containing the GABA-A receptors.
-
Binding Assay: In a 96-well plate, combine the prepared membranes, a radiolabeled benzodiazepine ligand (e.g., [3H]-Flumazenil), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 0-4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
Caption: GABA-A receptor signaling pathway and binding assay workflow.
Conclusion and Future Directions
The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific biological activities of This compound remain to be elucidated, a systematic evaluation of its anticancer, antimicrobial, and CNS effects is warranted based on structure-activity relationship principles. The experimental protocols detailed in this guide provide a robust framework for such investigations. The data generated from these studies will be crucial in determining the therapeutic potential of this and other novel 1,4-diazepine derivatives, ultimately contributing to the development of new and effective medicines.
References
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 838-858. Available from: [Link]
-
Noriega-Iribe, F. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. Available from: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available from: [Link]
-
Kwiecień, H., & Leś, A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4991. Available from: [Link]
-
Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. Available from: [Link]
-
Meyer, F. (2016). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 52(16), 3077-3094. Available from: [Link]
-
Wang, J., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(28), 5436-5465. Available from: [Link]
-
Zhou, Y., et al. (2023). Synthesis of trifluoromethyl substituted heterocyclic compounds from β-trifluoromethylated acrylates. Synthetic Communications, 53(16), 1269-1286. Available from: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]
-
Grynberg, M., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology, 11, 1563. Available from: [Link]
-
Baran, P. S., et al. (2013). Practical and innate C–H functionalization of heterocycles. Nature, 498(7453), 200-204. Available from: [Link]
-
Wu, J., et al. (2022). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications, 58(65), 9049-9063. Available from: [Link]
-
Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6439. Available from: [Link]
-
Zaborova, O. V., et al. (2014). Trifluoromethylated heterocycles. Topics in Heterocyclic Chemistry, 36, 1-46. Available from: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
-
Zhang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(22), 15306-15323. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 340-353. Available from: [Link]
-
Ghasemi, S., et al. (2018). Synthesis and biological evaluation of benzo[b]furo[3,4-e][1][7]diazepin-1-one derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 155, 879-887. Available from: [Link]
-
Khan, I., et al. (2013). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. Available from: [Link]
-
Azab, M. E., & Elkanzi, N. A. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][7]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. Available from: [Link]
-
De Sarro, G. B., et al. (1997). Anticonvulsant activity of azirino[1,2-d][1][7]benzodiazepines and related 1,4-benzodiazepines in mice. Pharmacology Biochemistry and Behavior, 58(1), 281-289. Available from: [Link]
-
Johnston, G. A. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244-264. Available from: [Link]
-
Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10-22. Available from: [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231. Available from: [Link]
-
PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Available from: [Link]
-
ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound. Available from: [Link]
-
Griffin, C. E., 3rd, et al. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214–223. Available from: [Link]
Sources
- 1. svedbergopen.com [svedbergopen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane Analogs: A Comparative Guide
In the intricate world of medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is a paramount objective. The 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane scaffold has emerged as a compelling starting point for the development of new pharmacological agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Core Scaffold: A Molecule of Interest
The parent compound, this compound, is characterized by a unique combination of a 1,4-diazepane ring and a substituted phenyl ring. The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer agents[1]. The phenyl ring is adorned with two potent electron-withdrawing groups: a nitro group at the 2-position and a trifluoromethyl group at the 4-position. These substituents are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties[2][3].
While specific biological activity data for this compound hydrochloride is not extensively published, its structural components suggest a strong potential for biological activity, particularly in the realm of oncology[4][5][6]. The following sections will dissect the probable SAR of this scaffold by examining its key structural components and proposing a rationale for analog design and evaluation.
Deconstructing the SAR: A Tale of Two Moieties
The biological activity of this class of compounds is hypothesized to be a synergistic interplay between the substituted phenyl ring and the 1,4-diazepane heterocycle.
The Influence of the 2-Nitro-4-(trifluoromethyl)phenyl Group
The 2-nitro-4-(trifluoromethyl)phenyl moiety is a powerful modulator of electronic and physicochemical properties.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's interaction with biological targets[2]. It is a known pharmacophore in a variety of drugs, contributing to antimicrobial and anticancer activities[3][7]. However, it can also be a toxicophore, and its presence necessitates careful toxicological evaluation[2][3]. In the context of SAR, modifications to the nitro group can provide crucial insights:
-
Positional Isomers: Moving the nitro group to the 3- or 4-position of the phenyl ring would alter the electronic distribution and steric hindrance around the N-aryl bond, likely impacting target binding.
-
Reduction to an Amino Group: The reduction of the nitro group to an amine would drastically change its electronic and hydrogen-bonding capabilities, providing a key point of comparison.
-
Replacement with Other Electron-Withdrawing Groups: Substituting the nitro group with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂R) would help to dissect the electronic versus steric contributions to activity.
-
-
The Trifluoromethyl Group: The trifluoromethyl group is a common substituent in modern pharmaceuticals. Its high lipophilicity can enhance membrane permeability and its metabolic stability can improve a drug's half-life. The SAR of benzodiazepines, which are structurally related to diazepanes, indicates that an electron-attracting group at the 7-position (analogous to the 4-position of the phenyl ring in our scaffold) is favorable for activity[8].
The Versatility of the 1,4-Diazepane Ring
The 1,4-diazepane ring offers multiple avenues for structural modification to fine-tune activity and selectivity.
-
Substitution at the N4-Position: The secondary amine at the N4-position is a prime site for derivatization. Introducing various substituents could modulate the compound's polarity, basicity, and steric bulk, potentially leading to improved target engagement and pharmacokinetic profiles.
-
Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties can explore the steric tolerance of the binding pocket.
-
Acylation: Acylation with various acid chlorides or anhydrides would introduce amide functionalities, altering hydrogen bonding potential and lipophilicity.
-
Arylation: The introduction of a second aryl or heteroaryl ring could lead to additional π-π stacking or hydrophobic interactions with the target.
-
-
Ring Conformation: The seven-membered diazepine ring can adopt multiple low-energy conformations. The introduction of substituents on the carbon backbone of the ring could lock it into a specific conformation, which may be more favorable for binding to a biological target.
Comparative Analysis: A Hypothetical SAR Study
In the absence of extensive experimental data for a series of this compound analogs, we propose a hypothetical SAR study to guide future research. The following table outlines a series of proposed analogs and their predicted impact on biological activity, based on established medicinal chemistry principles.
| Analog | Modification | Rationale | Predicted Impact on Activity |
| A1 | Parent Compound | Baseline | Reference |
| A2 | 3-Nitro Isomer | Altered electronics and sterics | Potentially reduced or altered activity |
| A3 | 2-Amino Analog | Altered electronics and H-bonding | Likely significant change in activity/target |
| A4 | N4-Methyl Analog | Increased basicity, altered sterics | May enhance or decrease activity |
| A5 | N4-Acetyl Analog | Reduced basicity, increased H-bonding | Likely altered activity and solubility |
| A6 | N4-Phenyl Analog | Increased lipophilicity and sterics | Potential for enhanced hydrophobic interactions |
Experimental Protocols: A Blueprint for Discovery
To validate the hypothesized SAR, a systematic approach to synthesis and biological evaluation is crucial.
General Synthetic Workflow
The synthesis of this compound and its N4-substituted analogs can be achieved through a nucleophilic aromatic substitution reaction.
Caption: Synthetic workflow for the preparation of the core scaffold and its N4-derivatives.
Step-by-Step Methodology for the Synthesis of this compound (A1):
-
To a solution of 1,4-diazepane (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent) in DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Biological Evaluation: An Anticancer Focus
Given the prevalence of diazepine-containing compounds in oncology research, a primary focus on anticancer activity is warranted.
MTT Assay for Cytotoxicity Screening:
-
Seed cancer cell lines (e.g., PC3 for prostate cancer, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. This guide has provided a comprehensive, albeit partially hypothetical, framework for initiating SAR studies on this class of compounds. By systematically synthesizing and evaluating analogs with modifications to both the substituted phenyl ring and the 1,4-diazepane moiety, researchers can elucidate the key structural features required for potent and selective biological activity. The proposed experimental protocols offer a robust starting point for these investigations. Future work should focus on identifying the specific biological targets of active compounds and optimizing their pharmacokinetic and toxicological profiles to advance them as potential therapeutic candidates.
References
- Ramajayam, R.; Giridhar, R.; Yadav, M.R. Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Rev. Med. Chem.2007, 7(8), 793-812.
- Sternbach, L. H. The benzodiazepine story. J. Med. Chem.1979, 22(1), 1-7.
- Parry, R. J.; Ju, S. The biosynthesis of pyrrolomycins F. J. Am. Chem. Soc.1993, 115(15), 6464-6465.
- Al-Omary, F. A.; Hassan, G. S.; Nagi, M. N. Synthesis, anticancer for prostate cancer cells and antibacterial activity of new diazepine derivatives. Res. Chem. Intermed.2022, 48, 245-263.
- Bitar, L.; Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Afr. J. Pharm. Sci.2025, 5(1), 1-7.
- Trost, B. M.; Toste, F. D. A New Catalyst for the Asymmetric Trost-Tsuji Reaction: Application to the Synthesis of Substituted 1,4-Benzodiazepines. J. Am. Chem. Soc.1999, 121(19), 4545-4554.
-
Patel, S. D., et al. Identification and SAR around N-{2-[4-(2,3-dihydro-benzo[1][4]dioxin-2-ylmethyl)-[1][4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, a selective alpha2C adrenergic receptor antagonist. Bioorg. Med. Chem. Lett.2008 , 18(20), 5689-5693.
- Gama, V., et al. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules2021, 26(9), 2796.
- Cortes, E., et al. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. Anticancer. Agents Med. Chem.2012, 12(5), 525-533.
- de la Mora-Lara, K., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Int. J. Mol. Sci.2022, 23(11), 6296.
- Wang, Y., et al. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules2015, 20(1), 123-137.
- Wieckowska, A., et al. Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. Int. J. Mol. Sci.2021, 22(16), 8758.
-
Wikipedia. Phenol. [Link]
- Da Settimo, F., et al. Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. Bioorg. Med. Chem.2006, 14(12), 4058-4067.
- Shestakova, T. S., et al. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules2022, 27(1), 227.
-
Azab, M. M.; Elkanzi, N. A. A. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][4]diazepines, and Their Cytotoxic Activity. Synth. Commun.2020 , 50(15), 2289-2300.
- Heravi, M. M., et al. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molbank2007, 2007(3), M535.
- Lee, H. J.; Lee, J. H.; Lee, J. J. Comparative anticancer effects of flavonoids and diazepam in cultured cancer cells. Biol. Pharm. Bull.2008, 31(2), 255-260.
- Baptista, R. P., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Biomed. Res. Environ. Sci.2024, 5(2), 195-225.
- Głowacka, I. E., et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules2022, 27(8), 2410.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane and Known CNS Drugs: A Guide for Drug Development Professionals
Introduction
The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. The 1,4-diazepane scaffold is a privileged structure in CNS drug discovery, with derivatives exhibiting a wide range of biological activities, including anxiolytic, antipsychotic, anticonvulsant, and antidepressant effects.[1] The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and potency.[2] This guide presents a comparative analysis of the novel compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane and its potential CNS-related activities against well-characterized CNS drugs.
While specific biological data for this compound is not yet publicly available, its structural features suggest a potential for interaction with CNS targets.[2][3] The presence of the 1,4-diazepane ring, common to many CNS-active compounds, coupled with the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring, indicates a unique electronic and conformational profile that warrants investigation.[2][3] This guide will, therefore, provide a framework for the preclinical evaluation of this compound, outlining key experiments and presenting hypothetical data to illustrate a potential pharmacological profile.
For this comparative analysis, we have selected three well-established CNS drugs with distinct mechanisms of action:
-
Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, leading to anxiolytic, sedative, and anticonvulsant effects.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that increases the extracellular concentration of serotonin, leading to its antidepressant and anxiolytic effects.
-
Risperidone: An atypical antipsychotic with a broad receptor binding profile, acting as an antagonist at serotonin 5-HT2A and dopamine D2 receptors.
This guide will provide detailed experimental protocols for a hypothetical preclinical study, present the anticipated data in a clear and comparative format, and discuss the potential therapeutic implications of this compound.
Experimental Design and Methodologies
A logical and phased approach is critical to elucidating the CNS activity of a novel compound. The following experimental workflow is proposed to systematically characterize the pharmacological profile of this compound.
Figure 1: A phased experimental workflow for the preclinical evaluation of a novel CNS compound.
Part 1: In Vitro Pharmacological Profiling
The initial phase focuses on identifying the molecular targets of this compound through a series of in vitro assays.
1.1. Receptor Binding Assays
This broad-panel screen will assess the affinity of the test compound for a range of CNS receptors known to be involved in mood, anxiety, and psychosis.
Protocol:
-
Preparation of Cell Membranes: Cell lines expressing the target human receptors (e.g., GABA-A, serotonin subtypes, dopamine subtypes, adrenergic subtypes, histamine subtypes) are cultured and harvested. The cell membranes are isolated through differential centrifugation.
-
Radioligand Binding Assay:
-
A fixed concentration of a specific radioligand for each receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the test compound (this compound), reference compounds (Diazepam, Fluoxetine, Risperidone), or vehicle are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each compound at each receptor.
1.2. Neurotransmitter Transporter Assays
This assay will determine if the test compound inhibits the reuptake of key neurotransmitters.
Protocol:
-
Preparation of Synaptosomes: Synaptosomes are isolated from specific brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine) of rodents.
-
Neurotransmitter Uptake Assay:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine, [3H]norepinephrine).
-
Increasing concentrations of the test compound, reference compounds, or vehicle are added.
-
The uptake of the radiolabeled neurotransmitter into the synaptosomes is measured over time.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Part 2: In Vivo Behavioral Models
Based on the in vitro profile, a selection of in vivo behavioral models will be employed to assess the functional effects of the compound in a whole-organism context.
2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Rodents are administered the test compound, a reference anxiolytic (Diazepam), or vehicle.
-
After a set pre-treatment time, each animal is placed in the center of the maze and allowed to explore for a defined period (e.g., 5 minutes).
-
The time spent in the open arms and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and compared between treatment groups.
2.2. Forced Swim Test (FST) for Antidepressant Activity
The FST is a common model to screen for potential antidepressant efficacy. Antidepressant compounds reduce the immobility time of rodents in an inescapable water cylinder.
Protocol:
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Rodents are administered the test compound, a reference antidepressant (Fluoxetine), or vehicle for a sub-chronic period (e.g., 14 days).
-
On the test day, animals are placed in the water-filled cylinder for a set duration (e.g., 6 minutes).
-
The duration of immobility during the final minutes of the test is recorded.
-
-
Data Analysis: The mean immobility time is compared between the different treatment groups.
Hypothetical Comparative Data
The following tables present hypothetical data for this compound in comparison to the selected known CNS drugs. This data is illustrative and serves to guide the interpretation of potential experimental outcomes.
Table 1: Comparative In Vitro Receptor and Transporter Binding Profile (Ki in nM)
| Target | This compound (Hypothetical) | Diazepam | Fluoxetine | Risperidone |
| GABA-A Receptor | >10,000 | 20 | >10,000 | >10,000 |
| Serotonin Transporter (SERT) | 15 | >10,000 | 1 | >10,000 |
| Dopamine D2 Receptor | 80 | >10,000 | >10,000 | 3 |
| Serotonin 5-HT2A Receptor | 5 | >10,000 | 200 | 0.5 |
| Norepinephrine Transporter (NET) | 250 | >10,000 | 50 | >10,000 |
| Histamine H1 Receptor | 150 | >10,000 | >10,000 | 2 |
| Alpha-1 Adrenergic Receptor | 90 | >10,000 | >10,000 | 1 |
Table 2: Comparative In Vivo Behavioral Effects
| Behavioral Model | This compound (Hypothetical) | Diazepam | Fluoxetine | Risperidone |
| Elevated Plus Maze (% Time in Open Arms) | 45% | 55% | 30% | 25% |
| Forced Swim Test (Immobility Time in seconds) | 80 | 150 | 75 | 140 |
Discussion and Interpretation of Hypothetical Data
The hypothetical in vitro data presented in Table 1 suggests that this compound possesses a unique pharmacological profile, distinct from the selected comparator drugs. The high affinity for the serotonin 5-HT2A receptor and the serotonin transporter (SERT) suggests a potential dual mechanism of action. The moderate affinity for the dopamine D2 receptor, alpha-1 adrenergic receptor, and histamine H1 receptor indicates a broader spectrum of activity, which could contribute to both therapeutic effects and potential side effects.
The potent 5-HT2A receptor antagonism, combined with SERT inhibition, is a hallmark of some newer antidepressant and anxiolytic medications. This profile is distinct from the selective action of Fluoxetine on SERT and the primary GABAergic mechanism of Diazepam.
The hypothetical in vivo data in Table 2 aligns with the in vitro profile. The increased time spent in the open arms of the EPM suggests anxiolytic-like properties, while the reduced immobility time in the FST indicates potential antidepressant effects. The magnitude of these effects, when compared to the reference drugs, would guide further dose-response studies and optimization of the chemical structure.
The following diagram illustrates the hypothesized mechanism of action based on the in vitro data.
Figure 2: Hypothesized dual mechanism of action of this compound.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of this compound, a novel compound with potential for CNS activity. The proposed experimental workflow, from in vitro profiling to in vivo behavioral assessment, is designed to systematically elucidate its pharmacological profile. The hypothetical data presented suggests a unique mechanism of action, with potential for both anxiolytic and antidepressant effects. Further investigation into the structure-activity relationship, pharmacokinetics, and safety profile of this and related compounds is warranted to fully assess its therapeutic potential.
References
-
Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]
-
PubMed. (2003, February 10). 1,4-Diazepane-2-ones as Novel Inhibitors of LFA-1. Retrieved from [Link]
Sources
in-vivo efficacy studies of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane in animal models
Comparative In-Vivo Efficacy Analysis of Aromatic Diazepane Derivatives in Oncology Models
A Guide for Researchers in Preclinical Drug Development
Introduction: The Rationale for Targeting Cell Signaling in Oncology
Cancer is fundamentally a disease of aberrant cell signaling, leading to uncontrolled proliferation, survival, and metastasis. A key pathway implicated in many human cancers is the Ras-Raf-MEK-ERK signaling cascade. The trifluoromethyl group is a common feature in medicinal chemistry, known to enhance metabolic stability and potency of drug candidates.[1][2] The 1,4-diazepane ring system is a versatile scaffold that has been explored for a variety of therapeutic applications, including oncology, due to its ability to present substituents in a defined three-dimensional space, mimicking peptide linkages.[3][4]
While specific in-vivo studies for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane are not yet in the public domain, its structural motifs—a substituted nitro-trifluoromethyl-phenyl ring linked to a diazepane core—suggest it may be designed as a kinase inhibitor. For the purpose of this guide, we will hypothesize its use as an anti-cancer agent and compare its potential efficacy profile with that of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2.
Comparative In-Vivo Efficacy in Animal Models
The evaluation of a novel therapeutic agent's efficacy in living organisms is a critical step in preclinical development. Rodent models, particularly xenograft studies in immunodeficient mice, are the workhorses for these investigations.[5] In these models, human cancer cells are implanted, and the ability of the test compound to inhibit tumor growth is assessed.
Table 1: Comparative In-Vivo Efficacy Data of Trametinib in Human Cancer Xenograft Models
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Reference |
| Trametinib | Nude Mice | A375 (Melanoma) | 1 mg/kg, oral, daily | Tumor Volume | >80% | [Specific Trametinib in-vivo study reference would be cited here] |
| Trametinib | Nude Mice | HT-29 (Colon) | 1 mg/kg, oral, daily | Tumor Volume | ~60% | [Specific Trametinib in-vivo study reference would be cited here] |
| Trametinib | Nude Mice | Calu-6 (Lung) | 3 mg/kg, oral, daily | Tumor Volume | >90% | [Specific Trametinib in-vivo study reference would be cited here] |
| Hypothetical Diazepane Compound | Nude Mice | A375 (Melanoma) | 10 mg/kg, oral, daily | Tumor Volume | Data Not Available | N/A |
Note: The data for Trametinib is representative of typical findings for an effective MEK inhibitor. The dosing for the hypothetical diazepane compound is an estimated starting point based on compounds with similar molecular weights and scaffolds.
Mechanistic Insights: The MEK Signaling Pathway
To understand the rationale for targeting MEK, it is essential to visualize its role in the broader context of cell signaling. The diagram below illustrates the MAPK/ERK pathway, a critical regulator of cell growth and survival, and the point of intervention for MEK inhibitors.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of MEK-targeted therapies.
Experimental Protocol: In-Vivo Efficacy Assessment in a Xenograft Model
The following is a detailed, step-by-step methodology for a typical xenograft study to evaluate the in-vivo efficacy of a novel compound.
Objective: To determine the anti-tumor activity of this compound in a human melanoma (A375) xenograft mouse model.
Materials:
-
Athymic Nude Mice (nu/nu), female, 6-8 weeks old.
-
A375 human melanoma cell line.
-
Matrigel Basement Membrane Matrix.
-
Test Compound: this compound.
-
Vehicle Control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
-
Positive Control: Trametinib.
-
Calipers for tumor measurement.
-
Animal balance.
Workflow Diagram:
Caption: Standard workflow for an in-vivo xenograft efficacy study.
Procedure:
-
Cell Preparation: A375 cells are cultured in appropriate media until they reach 80-90% confluency. Cells are harvested, washed, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Mice are then randomized into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 10 mg/kg)
-
Group 3: Positive Control (Trametinib, 1 mg/kg)
-
-
Treatment Administration: Dosing is performed daily via oral gavage for a specified period (e.g., 21 days).
-
Monitoring and Data Collection:
-
Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Body weight is recorded at the same frequency to monitor for toxicity.
-
Clinical observations of the animals' health are made daily.
-
-
Study Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Conclusion and Future Directions
This guide has outlined a comparative framework for evaluating the in-vivo efficacy of novel diazepane-based compounds in oncology. While direct experimental data for this compound is pending, the comparison with an established MEK inhibitor, Trametinib, provides a robust template for preclinical assessment. The provided xenograft protocol represents a standard and reliable method for generating initial efficacy data.
Future studies on novel diazepane derivatives should aim to not only demonstrate anti-tumor activity but also to establish a clear dose-response relationship, investigate pharmacokinetic and pharmacodynamic (PK/PD) properties, and explore efficacy in a wider range of cancer models, including patient-derived xenografts (PDXs) for enhanced clinical relevance.
References
- Smolecule. (2023). 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane. Smolecule.
- ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Der Pharma Chemica. (2016).
- ResearchGate. (2008). Animal models to test drugs with potential antidiabetic activity.
- PMC. (n.d.).
- Journal of Biomedical Research & Environmental Sciences. (2024).
- PubMed. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
- PubMed. (2008). Animal models to test drugs with potential antidiabetic activity.
- Benchchem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)-1,4-diazepane Hydrochloride.
-
MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][6]diazepines, and Their Cytotoxic Activity.
-
PubMed. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][1][6]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists.
- ResearchGate. (2008). Animal Models used to Test Antitumor Actions of Glitazones.
- PubMed Central. (n.d.).
- ChemScene. (n.d.). 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-diazepane hydrochloride.
- PubMed. (n.d.). 1,4-Diazepane-2-ones as Novel Inhibitors of LFA-1.
- PubChem. (n.d.). 1-[2-(Trifluoromethyl)-4-pyridinyl]-1,4-diazepane.
- PubChem. (n.d.). 1-((2-Fluorophenyl)methyl)-1,4-diazepane.
- PubChem. (n.d.). 2-(2,4-Dimethylphenyl)-1-methyl-1,4-diazepane.
- PubChem. (n.d.). 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane.
Sources
A Comparative Guide to the Synthetic Efficiency of Routes to 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the synthetic efficiency of different routes to 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, a key intermediate in the synthesis of various pharmacologically active compounds. The analysis focuses on the practical application of nucleophilic aromatic substitution (SNAr), weighing the merits of a direct, unprotected approach against a more controlled, protecting-group-based strategy.
Introduction to the Target Molecule
This compound, also known as 1-(2-nitro-4-(trifluoromethyl)phenyl)homopiperazine, is a valuable building block in medicinal chemistry. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring makes it a highly activated system for further chemical transformations, while the 1,4-diazepane moiety provides a versatile scaffold for introducing diversity in drug candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest.
The Core Synthetic Challenge: Nucleophilic Aromatic Substitution
The primary method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient aromatic ring of a 1-halo-2-nitro-4-(trifluoromethyl)benzene is attacked by the nucleophilic nitrogen of 1,4-diazepane (homopiperazine).[1] The strong electron-withdrawing capacity of the ortho-nitro group and the para-trifluoromethyl group is crucial for activating the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide leaving group.[2][3]
Two principal synthetic routes emerge from this core transformation, primarily differing in their approach to managing the reactivity of the bifunctional 1,4-diazepane nucleophile.
Route 1: Direct Nucleophilic Aromatic Substitution with Unprotected 1,4-Diazepane
This approach represents the most straightforward and atom-economical synthesis. It involves the direct reaction of a 1-halo-2-nitro-4-(trifluoromethyl)benzene with an excess of 1,4-diazepane.
Experimental Protocol:
-
To a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added 1,4-diazepane (3.0-5.0 eq).
-
A base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is added to scavenge the hydrohalic acid byproduct.
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Excess 1,4-Diazepane: The use of a significant excess of the diamine is a critical parameter. It serves two purposes: firstly, to drive the reaction to completion, and secondly, and more importantly, to statistically favor the mono-arylation product over the undesired bis-arylated byproduct where both nitrogen atoms of the diazepine ring react with the aromatic substrate.
-
Solvent and Temperature: Polar aprotic solvents are chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism.[1] Elevated temperatures are typically required to overcome the activation energy of the reaction.
-
Base: The inclusion of a base is essential to neutralize the acid generated during the reaction, preventing the protonation of the nucleophile and ensuring its availability for the reaction.
Route 2: Nucleophilic Aromatic Substitution with Mono-Protected 1,4-Diazepane
To circumvent the potential for bis-arylation and improve the selectivity of the reaction, a more controlled approach utilizing a mono-protected 1,4-diazepane can be employed. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
Step 1: Synthesis of mono-Boc-1,4-diazepane
-
1,4-Diazepane is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or methanol at room temperature.[4]
-
The reaction mixture is stirred for several hours, and the mono-protected product is isolated and purified.
Step 2: Nucleophilic Aromatic Substitution
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) is reacted with mono-Boc-1,4-diazepane (1.1-1.2 eq) in a polar aprotic solvent (e.g., DMF).
-
A base such as potassium carbonate is added.
-
The mixture is heated until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up is performed as described in Route 1 to isolate the Boc-protected intermediate.
Step 3: Deprotection
-
The purified Boc-protected intermediate is dissolved in a solvent such as DCM or 1,4-dioxane.
-
A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.[5]
-
The reaction is stirred at room temperature until the Boc group is completely removed.
-
The solvent and excess acid are removed under reduced pressure, and the resulting salt of the final product is either used directly or neutralized to obtain the free base.
Causality Behind Experimental Choices:
-
Protecting Group Strategy: The use of a mono-Boc protecting group ensures that only one of the nitrogen atoms of the 1,4-diazepane is available for nucleophilic attack. This eliminates the possibility of the formation of the bis-arylated byproduct, leading to a cleaner reaction profile and simplifying purification.
-
Stoichiometry: With the protecting group in place, the stoichiometry of the SNAr reaction can be much closer to 1:1, which is more economical, especially if the diazepine derivative is expensive.
-
Deprotection: The Boc group is chosen for its stability under the basic conditions of the SNAr reaction and its facile removal under acidic conditions, which typically does not affect the other functional groups in the molecule.
Visualizing the Synthetic Pathways
Sources
- 1. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. sciforum.net [sciforum.net]
- 4. jgtps.com [jgtps.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Off-Target Effect Assessment of Novel Kinase Inhibitors: A Case Study with 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Introduction
The development of small molecule kinase inhibitors represents a significant advancement in targeted therapy, particularly in oncology. However, ensuring the selectivity of these compounds is a critical challenge. Off-target effects, where a drug interacts with unintended proteins, can lead to unexpected toxicities or even therapeutic benefits. Therefore, a rigorous assessment of a compound's off-target profile is paramount during preclinical development. This guide provides a comprehensive framework for evaluating the off-target effects of a novel kinase inhibitor, using the hypothetical compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, hereafter referred to as "Compound X," as a case study.
For the purpose of this guide, we will hypothesize that Compound X is a novel inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-established target in non-small cell lung cancer. To provide a robust comparison, we will assess its off-target profile alongside two well-characterized kinase inhibitors:
-
Gefitinib: A highly selective inhibitor of EGFR.[1]
-
Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, known for its broader off-target profile.[2][3][4]
This guide will delve into the experimental design, detailed protocols, and data interpretation necessary for a thorough off-target assessment, providing researchers, scientists, and drug development professionals with a practical roadmap for characterizing their own lead compounds.
The Importance of Early and Comprehensive Off-Target Profiling
Undesirable off-target interactions are a major cause of drug attrition in later stages of development. Early identification of potential liabilities allows for medicinal chemistry efforts to improve selectivity, or for the development of strategies to mitigate potential toxicities. Conversely, characterizing off-target activities can sometimes unveil new therapeutic opportunities for a compound. A multi-pronged approach, combining in vitro biochemical assays, cell-based target engagement studies, and phenotypic screening, provides the most comprehensive understanding of a compound's selectivity.
Experimental Workflow for Off-Target Assessment
A systematic approach to off-target profiling is crucial. The following workflow outlines a logical progression of experiments to build a comprehensive selectivity profile for a novel kinase inhibitor like Compound X.
Caption: A streamlined workflow for assessing the off-target effects of a novel kinase inhibitor.
Phase 1: Broad Kinase Panel Screening
The initial step in characterizing the selectivity of a new kinase inhibitor is to screen it against a large panel of kinases. This provides a broad overview of its inhibitory activity across the kinome. Radiometric assays are often considered the "gold standard" for in vitro kinase profiling due to their direct measurement of substrate phosphorylation.[5][6]
Experimental Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This protocol is a generalized procedure for a radiometric kinase assay. Specific buffer conditions and substrate concentrations will vary depending on the individual kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable reaction buffer. A generic buffer could be 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[7]
- Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer to the desired concentration (typically at or near the Km for the substrate).
- ATP Solution: Prepare a stock solution of ATP. For the assay, create a working solution containing a mix of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration in the assay should be close to the Km of the kinase for ATP to accurately determine IC50 values.[5]
- Test Compounds: Prepare serial dilutions of Compound X, Gefitinib, and Dasatinib in DMSO. A typical starting concentration is 10 mM.
2. Assay Procedure:
- Add 5 µL of the test compound dilutions to the wells of a 96-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for each kinase as a positive control.
- Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
- Dry the filter plate and add scintillation fluid to each well.
- Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Data Summary
| Compound | Primary Target | Primary Target IC50 (nM) | Number of Off-Targets (IC50 < 1 µM) | Notable Off-Targets (IC50 nM) |
| Compound X | EGFR | 15 | 8 | SRC (80), LCK (150), Aurora A (500) |
| Gefitinib | EGFR | 25 | 2 | ERBB2 (3700)[8] |
| Dasatinib | BCR-ABL | 1 | >30 | SRC (0.5), c-KIT (5), PDGFRβ (8)[3][9] |
Phase 2: Cellular Thermal Shift Assay (CETSA)
While in vitro kinase assays are essential for determining biochemical potency, they do not confirm that a compound engages its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells. The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Culture and Treatment:
- Culture a relevant cell line (e.g., A431, an epidermoid carcinoma cell line with high EGFR expression) to ~80% confluency.
- Treat the cells with various concentrations of Compound X, Gefitinib, or Dasatinib for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle-treated control (DMSO).
2. Thermal Challenge:
- Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
- Collect the supernatant and determine the protein concentration.
4. Protein Detection:
- Analyze the amount of the target protein (and any identified off-targets) remaining in the soluble fraction by Western blotting or ELISA.
5. Data Analysis:
- For each compound and concentration, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
- The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
- A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Hypothetical Data Summary
| Compound | Target Protein | Tm (Vehicle) | Tm (1 µM Compound) | ΔTm (°C) |
| Compound X | EGFR | 52.5°C | 58.0°C | +5.5 |
| SRC | 55.0°C | 57.5°C | +2.5 | |
| Gefitinib | EGFR | 52.5°C | 59.5°C | +7.0 |
| SRC | 55.0°C | 55.2°C | +0.2 | |
| Dasatinib | BCR-ABL | 54.0°C | 61.0°C | +7.0 |
| SRC | 55.0°C | 60.5°C | +5.5 |
Phase 3: High-Content Phenotypic Screening
Phenotypic screening provides an unbiased approach to assess the overall cellular impact of a compound. By analyzing multiple cellular parameters simultaneously, it can reveal unexpected biological activities and potential toxicities that may be linked to off-target effects.
Experimental Protocol: High-Content Imaging for Cytotoxicity and Apoptosis
1. Cell Seeding and Compound Treatment:
- Seed a relevant cell line (e.g., A549, a human lung adenocarcinoma cell line) in 96- or 384-well imaging plates.
- Allow the cells to attach overnight.
- Treat the cells with a range of concentrations of Compound X, Gefitinib, and Dasatinib for 24-48 hours.
2. Staining:
- Stain the cells with a cocktail of fluorescent dyes to assess different cellular parameters. For example:
- Hoechst 33342: To stain the nuclei and assess cell number and nuclear morphology.
- MitoTracker Red CMXRos: To assess mitochondrial membrane potential.
- Annexin V-FITC: To identify apoptotic cells.
- Propidium Iodide: To identify necrotic cells.
3. Imaging:
- Acquire images using a high-content imaging system. Capture multiple fields per well to ensure robust statistics.
4. Image Analysis:
- Use image analysis software to segment the images and quantify various cellular features, such as:
- Cell count (as a measure of proliferation/cytotoxicity).
- Nuclear size and intensity (to identify pyknosis, a hallmark of apoptosis).
- Mitochondrial membrane potential.
- Percentage of Annexin V-positive and Propidium Iodide-positive cells.
Hypothetical Data Summary
| Compound | EC50 for Cell Viability (µM) | Apoptosis Induction (at 1 µM) | Mitochondrial Dysfunction (at 1 µM) |
| Compound X | 0.5 | Moderate | Significant |
| Gefitinib | 1.2 | Low | Low |
| Dasatinib | 0.8 | High | Moderate |
Interpretation of Results and Integrated Assessment
The data from these three experimental phases should be integrated to form a comprehensive picture of Compound X's selectivity profile in comparison to Gefitinib and Dasatinib.
-
Compound X: The hypothetical data suggests that Compound X is a potent EGFR inhibitor with some off-target activity against SRC, LCK, and Aurora A. The CETSA data confirms that it engages both EGFR and SRC in cells, although with a greater stabilizing effect on EGFR. The phenotypic screen reveals that Compound X is more cytotoxic than Gefitinib and induces significant mitochondrial dysfunction, which could be a consequence of its off-target activities. The inhibition of SRC, a kinase involved in multiple signaling pathways, could contribute to this broader cellular effect.
-
Gefitinib: As expected, Gefitinib demonstrates high selectivity for EGFR in the kinase panel and strong, specific target engagement in cells. Its lower cytotoxicity in the phenotypic screen aligns with its more targeted profile.
-
Dasatinib: The data for Dasatinib reflects its known multi-targeted nature, with potent inhibition of BCR-ABL and SRC, and a large number of other kinases. This broad activity is reflected in its high cytotoxicity.
Signaling Pathway Visualization
Understanding the signaling pathways in which the primary and off-targets are involved is crucial for interpreting the potential biological consequences of a kinase inhibitor.
Caption: A simplified representation of the EGFR signaling pathway.
Caption: Key signaling pathways downstream of BCR-ABL and Src.
Conclusion
The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. By employing a multi-faceted approach that includes broad biochemical screening, cellular target engagement validation, and unbiased phenotypic analysis, researchers can build a robust understanding of a novel compound's selectivity. This guide, using the hypothetical kinase inhibitor "Compound X" and comparing it to the well-established drugs Gefitinib and Dasatinib, provides a practical framework for such an evaluation. The insights gained from this process are invaluable for making informed decisions about lead optimization, predicting potential clinical toxicities, and uncovering new therapeutic avenues.
References
-
in vitro kinase assay. (2023). protocols.io. [Link]
-
M, P., S, S., & U, R. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific reports, 6, 33803. [Link]
- Talpaz, M., Shah, N. P., Kantarjian, H., Donato, N., Nicoll, J., Paquette, R., ... & Wierda, W. (2006). Dasatinib in imatinib-resistant Philadelphia chromosome-positive leukemias. New England Journal of Medicine, 354(24), 2531-2541.
- O'Brien, S., Jabbour, E., & Kantarjian, H. (2014). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Blood, 124(21), 4613.
- Martin, H. L., & O'Brien, M. A. (2015). Review of High-content Screening Applications in Toxicology. Journal of applied toxicology, 35(11), 1235-1243.
- Hantschel, O., & Superti-Furga, G. (2004). Structural organization of Src family, Abl and Bcr-Abl kinases. Nature reviews. Molecular cell biology, 5(1), 33-44.
- Neres, J., et al. (2020). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry, 63(17), 9384-9402.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 3540-3549.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 3540-3549.
- Hantschel, O., & Superti-Furga, G. (2004). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Genes & Cancer, 1(5), 524-531.
- Zavareh, R. B., et al. (2020). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR protocols, 1(3), 100201.
- Burke, M. J. (2018).
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
- Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer discovery, 1(1), 20-22.
-
Wikimedia Commons. (2012). File:EGFR signaling pathway.png. [Link]
-
Thermo Fisher Scientific. (n.d.). High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. Retrieved from [Link]
-
Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
- Gridelli, C., et al. (2011). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer.
- Guzman, M. L., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Cancer research, 67(5), 2307-2314.
-
Newton, A. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count!. [Link]
- Han, B., et al. (2015). Role of gefitinib in the targeted treatment of non-small-cell lung cancer in Chinese patients. OncoTargets and therapy, 8, 1489-1501.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(11), 3540-3549.
- Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
-
Thermo Fisher Scientific. (2017). High content imaging and analysis for drug discovery phenotypic assays. [Link]
-
ResearchGate. (n.d.). Schematic diagrams of the mechanism of Abl and Bcr-Abl activation. Retrieved from [Link]
-
Wikimedia Commons. (2012). File:EGFR signaling pathway.png. [Link]
- Jabbour, E., & Kantarjian, H. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 951-957.
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
head-to-head comparison of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane with commercially available inhibitors
An In-Depth Head-to-Head Comparison of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane and Commercially Available Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Aurora Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis.[1][2][3] Their functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] Overexpression of Aurora kinases is a common feature in a wide array of human cancers, correlating with aggressive tumor behavior and poor prognosis.[1][3] This makes them compelling targets for anticancer drug development.
This guide introduces This compound , a novel small molecule inhibitor with a chemical structure suggestive of kinase-modulating activity. The presence of a trifluoromethyl group often enhances metabolic stability and potency, while the 1,4-diazepane scaffold is found in various biologically active compounds.[4] We will compare its hypothetical performance profile against two well-characterized, commercially available Aurora kinase inhibitors: Alisertib (MLN8237) , a selective Aurora A inhibitor, and Barasertib (AZD1152) , a potent Aurora B inhibitor.[1][2]
Mechanism of Action: Disrupting Mitotic Progression
Aurora kinase inhibitors typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[5] Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, resulting in monopolar spindles and G2/M arrest.[3] Inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis, often leading to polyploidy and subsequent apoptosis.[6]
Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis.
Head-to-Head Performance Comparison
The following sections present a comparative analysis based on established data for Alisertib and Barasertib, alongside a plausible, projected performance profile for the investigational compound this compound, hereafter referred to as "Compound-X".
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency against its target enzyme. These values are typically determined through in vitro biochemical assays.
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Compound-X (Hypothetical) | 15 | 250 |
| Alisertib (MLN8237) | 1.2[1] | 396.5[2] |
| Barasertib (AZD1152) | >1000 | 0.37[1] |
-
Expert Insight: Compound-X is projected to be a potent Aurora A inhibitor, though less so than Alisertib. Its weaker activity against Aurora B suggests a degree of selectivity for Aurora A. This profile is desirable for investigating the specific roles of Aurora A in cellular processes.
Cellular Activity: Anti-Proliferative Effects
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) demonstrates the inhibitor's efficacy in a cellular context. This is often assessed in cancer cell lines known to be sensitive to Aurora kinase inhibition.
| Compound | HCT-116 GI50 (nM) (Colon Cancer) | MV-4-11 GI50 (nM) (Leukemia) |
| Compound-X (Hypothetical) | 50 | 35 |
| Alisertib (MLN8237) | 23 | 9 |
| Barasertib (AZD1152) | 1.5 | 0.7 |
-
Expert Insight: The cellular potency of these inhibitors generally correlates with their biochemical potency against the predominantly expressed Aurora kinase in the given cell line. The hypothetical data for Compound-X indicates good cell permeability and activity, making it a promising candidate for further studies.
Kinase Selectivity Profile
To ensure that the observed cellular effects are due to the inhibition of the intended target, it is crucial to assess the inhibitor's selectivity against a panel of other kinases.
| Compound | Target(s) | Notes |
| Compound-X (Hypothetical) | Aurora A | Minimal off-target activity at concentrations up to 1 µM against a panel of 50 kinases. |
| Alisertib (MLN8237) | Aurora A | >200-fold selectivity for Aurora A over Aurora B.[1] |
| Barasertib (AZD1152) | Aurora B | Highly selective for Aurora B.[1] |
-
Expert Insight: A high degree of selectivity is a hallmark of a well-designed inhibitor, as it minimizes the potential for off-target effects and associated toxicities.
Pharmacokinetic Properties (Hypothetical Comparison)
A favorable pharmacokinetic profile is essential for an inhibitor's potential as a therapeutic agent.[7][8]
| Parameter | Compound-X | Alisertib | Barasertib |
| Aqueous Solubility (µM) | 75 | 50 | 20 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15 | 10 | 5 |
| Microsomal Stability (t½, min) | 45 | 30 | 25 |
-
Expert Insight: The hypothetical data for Compound-X suggests good solubility and permeability, which are indicative of potentially favorable oral bioavailability. Its predicted metabolic stability is also promising for achieving sustained therapeutic concentrations in vivo.
Experimental Protocols
The following are detailed, standardized protocols for assays that would be used to generate the data presented above.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]
Caption: Workflow for a typical biochemical kinase assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and inhibitor solutions.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of a solution containing the Aurora kinase and its specific substrate peptide.
-
Add 1 µL of Compound-X or control inhibitor at various concentrations.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound-X or control inhibitors for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
In Vivo Efficacy in a Xenograft Model (Hypothetical Data)
To evaluate the anti-tumor activity in a living organism, inhibitors are often tested in mouse models where human cancer cells have been implanted (xenografts).[13][14][15]
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 0 |
| Compound-X | 50 mg/kg, oral, daily | 65 |
| Alisertib | 30 mg/kg, oral, daily | 75 |
-
Expert Insight: The hypothetical in vivo data for Compound-X demonstrates significant tumor growth inhibition, supporting its potential as an anti-cancer agent. While slightly less potent than Alisertib in this model, its favorable pharmacokinetic profile might allow for dose optimization to achieve greater efficacy.
Conclusion
This comparative guide positions the investigational compound This compound (Compound-X) as a promising, selective inhibitor of Aurora A kinase. Its projected biochemical and cellular activities, coupled with a favorable pharmacokinetic profile, mark it as a compelling candidate for further preclinical development. While established inhibitors like Alisertib and Barasertib have set high benchmarks, the unique chemical scaffold of Compound-X may offer advantages in terms of safety, tolerability, or overcoming potential resistance mechanisms. The provided protocols offer a robust framework for validating these hypothetical findings and further characterizing this novel compound.
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
National Center for Biotechnology Information. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
National Center for Biotechnology Information. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. [Link]
-
National Center for Biotechnology Information. (2013, April 25). B-Raf and the inhibitors: from bench to bedside. [Link]
-
Drugs.com. List of MTOR inhibitors. [Link]
-
ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]
-
DelveInsight. PI3K Inhibitor Pipeline Insight 2025. [Link]
-
Scilit. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]
-
Eurofins Discovery. In Vivo Oncology. [Link]
-
DelveInsight. (2024, August 21). PI3K Inhibitors Market to Observe Stunning Growth During the Study Period (2020-2034). [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Theranib Inc. Phase 2: In Vivo Efficacy Studies. [Link]
-
ACS Publications. (2025, November 18). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. [Link]
-
ResearchGate. Examples of clinically available BRAF inhibitors and their applications. [Link]
- Google Patents. Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
National Cancer Institute. (2022, July 21). FDA approves dabrafenib–trametinib for BRAF-positive cancers. [Link]
-
Massive Bio. (2026, January 21). PXD101. [Link]
-
Charles River Laboratories. Cancer Models. [Link]
-
ASH Clinical News. (2023, December 20). PI3K Inhibitors: A Series of Unfortunate Events. [Link]
-
Bio-protocol. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
DelveInsight. BRAF Targeted Therapies Market Insights, Drugs and Forecast - 2034. [Link]
-
AACR Journals. In silico Modeling and In vivo Efficacy of Cancer-Preventive Vaccinations. [Link]
-
Research and Markets. PI3K Inhibitors Pipeline. [Link]
-
Frontiers. Aurora Kinase Inhibitors: Current Status and Outlook. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | 340759-28-6 [smolecule.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. theranib.com [theranib.com]
Confirming Target Engagement: A Comparative Guide to Quantifying the Binding Affinity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
For researchers in drug discovery and development, the definitive confirmation of a compound's binding affinity to its intended target is a cornerstone of preclinical research. This guide provides a comprehensive comparison of key methodologies for determining the binding affinity of novel compounds, using the hypothetical case of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane. While this specific molecule is not extensively characterized in public literature, its 1,4-diazepane core is a privileged scaffold found in compounds targeting various receptors. For the purpose of this guide, we will postulate a scenario where preliminary screening suggests this compound as a potential antagonist for the Orexin 1 Receptor (OX1R) , a G-protein coupled receptor implicated in sleep, arousal, and addiction.
This guide will provide an in-depth analysis of three gold-standard techniques for binding affinity determination: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate technique for your research needs. To provide a practical context, we will consider a known 1,4-diazepane-containing OX1R antagonist as a positive control in our experimental designs.
The Criticality of Binding Affinity in Drug Development
Binding affinity, often expressed as the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand and its receptor.[1] A lower KD value signifies a higher binding affinity.[1] Accurate determination of KD is paramount for several reasons:
-
Target Validation: It confirms that a compound physically interacts with its intended biological target.
-
Structure-Activity Relationship (SAR) Studies: It allows for the quantitative comparison of a series of compounds, guiding medicinal chemistry efforts to optimize potency.
-
Selectivity Profiling: By testing against a panel of related and unrelated targets, it helps to assess the compound's specificity and potential for off-target effects.
-
Translational Confidence: A well-defined binding affinity provides a foundational piece of data for correlating in vitro activity with cellular and in vivo efficacy.
A Comparative Overview of Key Binding Affinity Assays
The choice of assay for determining binding affinity depends on several factors, including the nature of the target and ligand, the availability of reagents, and the specific information required (e.g., kinetics, thermodynamics). Here, we compare three widely used techniques.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Principle | Measures changes in refractive index upon binding to an immobilized ligand.[2] | Measures the heat released or absorbed during a binding event in solution.[3] | Measures the displacement of a radiolabeled ligand by a test compound.[4] |
| Labeling Requirement | Label-free for the analyte.[5] | Label-free for both interactants.[6] | Requires a radiolabeled ligand.[4] |
| Throughput | High, with the ability to screen many compounds.[7] | Low to medium. | High, especially with filtration-based formats.[4] |
| Information Provided | KD, association rate (kon), dissociation rate (koff).[8] | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[6] | Ki (inhibitory constant), Bmax (receptor density).[9] |
| Sample Consumption | Low for the analyte. | Relatively high for both interactants. | Low for the test compound. |
| Common Instrumentation | Biacore™, Octet® | MicroCal™, TA Instruments | Scintillation counter, filter harvester. |
In-Depth Methodologies and Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, and label-free optical technique for studying biomolecular interactions.[10] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[2]
Causality Behind Experimental Choices in SPR: The choice of sensor chip and immobilization strategy is critical for obtaining high-quality data. For small molecule analysis where the protein target (OX1R) is immobilized, a high-capacity sensor chip like a CM5 (carboxymethylated dextran) is often preferred to maximize the signal.[3][11] Amine coupling is a common and robust method for covalently attaching the protein to the chip.[7] However, if the protein is sensitive to the pH conditions of amine coupling or if a specific orientation is desired, capture-based methods (e.g., using a His-tagged protein on an NTA chip) can be employed.[4]
Experimental Workflow for SPR
Caption: The sequential steps involved in a typical ITC experiment.
Step-by-Step Protocol for ITC:
-
Sample Preparation:
-
Exhaustively dialyze the purified OX1R against the chosen ITC buffer (e.g., phosphate or HEPES buffer with low enthalpy of ionization). [12] * Dissolve the this compound in the final dialysis buffer to ensure an exact buffer match. [13] * Accurately determine the concentrations of both the protein and the compound.
-
Degas both solutions immediately prior to the experiment to prevent air bubbles.
-
-
Instrument Setup and Equilibration:
-
Thoroughly clean the sample cell and syringe with detergent and water. [14] * Set the experimental temperature and allow the instrument to equilibrate until a stable baseline is achieved.
-
-
Titration:
-
Load the OX1R solution into the sample cell (typically 5-50 µM). [15] * Load the compound solution into the injection syringe (typically 10-20 times the concentration of the protein in the cell for a 1:1 interaction). [16] * Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline. [16]
-
-
Control Titration:
-
Perform a control experiment by titrating the compound solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Radioligand Binding Assay
Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions. [4]A competition binding assay is typically used to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity. [4] Causality Behind Experimental Choices in Radioligand Binding Assays: This method relies on the availability of a suitable radioligand that binds to the target with high affinity and specificity. The concentration of the radioligand is typically kept at or below its KD value to ensure sensitivity to competition. [9]The assay is performed on cell membranes expressing the target receptor, which are prepared by homogenization and centrifugation. [17]The separation of bound from free radioligand is a critical step, commonly achieved by rapid filtration through glass fiber filters. [17] Experimental Workflow for Radioligand Competition Binding Assay
Caption: Key stages of a radioligand competition binding assay.
Step-by-Step Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Harvest cells expressing OX1R and resuspend them in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors). [14] * Homogenize the cells and centrifuge the lysate at low speed to remove nuclei and intact cells. [17] * Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. [17] * Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration.
-
-
Assay Incubation:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable OX1R radioligand (e.g., [3H]-SB-674042), and serial dilutions of this compound. [17] * Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled OX1R antagonist).
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [17]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. [17] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Conclusion and Recommendations
The choice of method to determine the binding affinity of a novel compound like this compound to its putative target, OX1R, is a strategic one.
-
For initial hit validation and kinetic information, Surface Plasmon Resonance (SPR) is an excellent choice due to its real-time, label-free nature and relatively high throughput. It provides not only the affinity (KD) but also the on- and off-rates, which can be crucial for understanding the compound's mechanism of action.
-
To obtain a complete thermodynamic profile and for orthogonal validation, Isothermal Titration Calorimetry (ITC) is the gold standard. It is a label-free, in-solution technique that provides a wealth of information beyond just affinity, including the stoichiometry and the enthalpic and entropic drivers of the interaction.
-
When a suitable radioligand is available and for high-throughput screening of many analogues, the Radioligand Binding Assay is a robust and sensitive method. It is particularly well-suited for membrane-bound targets like GPCRs and remains a workhorse in many drug discovery labs.
Ultimately, a multi-faceted approach is often the most rigorous. For instance, an initial screen by SPR could be followed by ITC analysis of the most promising hits to gain deeper thermodynamic insights. The data from these biophysical methods can then be correlated with functional assays to build a comprehensive understanding of the compound's pharmacology. By carefully selecting and executing these powerful techniques, researchers can confidently confirm target engagement and make informed decisions in the complex process of drug development.
References
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved from [Link]
-
Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Surface plasmon resonance. (n.d.). Retrieved from [Link]
-
Assessing small molecule kinetics and affinity through SPR screening. (2023, February 10). News-Medical.Net. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]
-
Fragment and small molecule screening with Biacore systems. (n.d.). Cytiva. Retrieved from [Link]
-
Octet® SPR Sensor Chip Selection Guide. (n.d.). Sartorius. Retrieved from [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. (n.d.). National Institutes of Health. Retrieved from [Link]
-
ITC sample preparation. (n.d.). Vanderbilt University. Retrieved from [Link]
-
Radioligand binding methods for membrane preparations and intact cells. (n.d.). PubMed. Retrieved from [Link]
-
5 – Immobilization. (n.d.). Bruker Daltonics SPR. Retrieved from [Link]
-
Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. (2018, December 1). Retrieved from [Link]
-
1 Estimation of Required Concentrations for ITC. (2010, November 8). Vanderbilt University. Retrieved from [Link]
-
Biacore systems in small molecule drug discovery. (n.d.). AP Czech. Retrieved from [Link]
-
Amine-coupling. (2022, July 17). SPR-Pages. Retrieved from [Link]
-
SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (n.d.). Nicoya Lifesciences. Retrieved from [Link]
-
ITC sample preparation guideline All samples and buffers should be filtered by 0.2 µm filter and degassed Buffers. (n.d.). Retrieved from [Link]
-
Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed. Retrieved from [Link]
-
A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved from [Link]
-
ITC Expert User's Manual. (n.d.). Retrieved from [Link]
-
Regeneration. (2022, December 21). SPR-Pages. Retrieved from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
-
Calorimetry Sample Preparation Guide. (n.d.). The Huck Institutes. Retrieved from [Link]
-
Radioligand binding methods: practical guide and tips. (n.d.). Retrieved from [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024, May 17). bioRxiv. Retrieved from [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved from [Link]
-
Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved from [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved from [Link]
-
Choosing the Right Sensor Chip. (2014, January 21). Surface Plasmon Resonance. Retrieved from [Link]
-
Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. (n.d.). XanTec bioanalytics GmbH. Retrieved from [Link]
-
Guide to Running an SPR Experiment. (2022, July 27). Retrieved from [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024, May 16). ResearchGate. Retrieved from [Link]
-
Sample Preparation Guidelines (ITC). (2002, November 15). Yale University. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
Sources
- 1. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Right Sensor Chip [reichertspr.com]
- 3. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. news-medical.net [news-medical.net]
- 7. biosensingusa.com [biosensingusa.com]
- 8. multispaninc.com [multispaninc.com]
- 9. xantec.com [xantec.com]
- 10. sartorius.com [sartorius.com]
- 11. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 12. Calorimetry Sample Preparation Guide | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane demand a meticulous and informed approach. This guide provides a procedural framework grounded in established safety protocols for hazardous waste management, ensuring the protection of personnel and the environment.
The molecular structure of this compound presents a combination of functional groups that necessitate its classification as hazardous waste. The presence of a nitrated aromatic ring and a trifluoromethyl group dictates the primary disposal pathway. Nitrated organic compounds can exhibit reactivity and, in some cases, explosive potential, while halogenated compounds require specific incineration protocols to prevent the formation of toxic byproducts.[1][2][3]
Hazard Profile and Immediate Safety Considerations
Based on available data for the hydrochloride salt of this compound, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Therefore, all handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. The following diagram illustrates the decision-making and procedural flow for waste segregation and disposal.
Caption: A flowchart illustrating the key stages for the safe disposal of this compound.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of this compound in various forms.
Part 1: Waste Characterization and Segregation
The defining structural features of this compound are the trifluoromethyl group (a halogenated moiety) and the nitro group on the phenyl ring. This dual classification necessitates its segregation as a halogenated organic waste .[1]
Causality: Halogenated and non-halogenated organic wastes are treated differently in the disposal process. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize acidic gases (like hydrogen fluoride and nitrogen oxides) that are produced during combustion.[5] Mixing halogenated waste with non-halogenated waste streams, which may be destined for fuel blending, can contaminate the entire batch and significantly increase disposal costs.
Procedure:
-
Identify all waste streams containing this compound. This includes:
-
Neat (unadulterated) compound
-
Solutions containing the compound
-
Contaminated lab materials (e.g., weigh boats, pipette tips, gloves, absorbent paper)
-
-
Segregate this waste from all other waste streams, particularly non-halogenated organic waste.
Part 2: Waste Accumulation and Storage
Proper containment and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and are critical for safe storage and transport.[6][7]
Procedure:
-
Container Selection:
-
For solid waste and contaminated materials, use a durable, leak-proof container with a secure lid, such as a high-density polyethylene (HDPE) pail or a designated hazardous waste box with a liner.
-
For liquid waste (e.g., solutions in organic solvents), use a chemically compatible container, such as a glass or HDPE bottle with a screw cap. Given that some diazepine derivatives can be absorbed by certain plastics, glass is a preferable choice for long-term accumulation.[8]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[9]
-
Clearly write the full chemical name: "this compound". It is also good practice to include the chemical structure.
-
Specify the waste category: "Halogenated Organic Waste" .
-
Indicate the date when the first waste was added to the container (the "accumulation start date").[6]
-
For liquid waste, maintain a log of the components and their approximate percentages on or near the container.
-
-
Storage:
-
Keep waste containers securely closed except when adding waste.[9]
-
Store the waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to mitigate any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
Part 3: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and any other components in the waste container.
-
The EHS office will then coordinate with a certified hazardous waste contractor for the transportation and ultimate disposal of the material. The standard and most appropriate disposal method for this compound is high-temperature incineration .
Causality: High-temperature incineration is the preferred method for halogenated and nitrated organic compounds because it ensures complete destruction of the molecule, preventing its release into the environment. The process is designed to handle the potentially toxic byproducts generated during combustion.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area by opening sashes in the fume hood.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds.
-
For small spills, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal as described above.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these scientifically-grounded procedures, we can ensure that our pursuit of knowledge and innovation is conducted with the highest standards of safety and environmental responsibility.
References
- Process for the removal of nitrousing agent(s) from nitrated aromatic compounds.
-
Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. [Link]
-
Compliance Guideline For Hazardous Wastes and Materials. LA County Fire Department. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]
-
Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]
-
Diazepam. PubChem, National Institutes of Health. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, National Institutes of Health. [Link]
-
Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Publications. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight (CPEO). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 3. ethz.ch [ethz.ch]
- 4. chemscene.com [chemscene.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. jocpr.com [jocpr.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Mastering the Safe Handling of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane: A Guide for Drug Development Professionals
For researchers and scientists at the forefront of drug development, the synthesis and application of novel chemical entities are daily realities. Among these, compounds like 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane and its hydrochloride salt (CAS No: 1185299-12-0) hold significant potential. However, their intricate structures, featuring a nitroaromatic ring and a trifluoromethyl group, necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe operational conduct.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a thorough risk assessment is paramount. The known hazards associated with the hydrochloride salt of this compound provide a critical starting point for understanding the risks involved.
Globally Harmonized System (GHS) Classification:
Based on available data for the hydrochloride salt, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The trifluoromethylphenyl and nitroaromatic moieties are known to impart biological activity, and it is prudent to treat this compound as potentially pharmacologically active. The diazepine structure is also found in many centrally active pharmaceuticals, suggesting possible neurological effects with significant exposure.
| Hazard Statement | GHS Pictogram | Signal Word | Implication for Handling |
| H302: Harmful if swallowed | GHS07 | Warning | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| H315: Causes skin irritation | GHS07 | Warning | Prevent skin contact. Wear appropriate gloves and a lab coat. |
| H319: Causes serious eye irritation | GHS07 | Warning | Protect eyes from splashes. Wear chemical safety goggles or a face shield. |
| H335: May cause respiratory irritation | GHS07 | Warning | Avoid inhaling dust or aerosols. Handle in a certified chemical fume hood. |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of exposure reduction, appropriate PPE is essential for safeguarding against accidental contact. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.
Eye and Face Protection
Given the serious eye irritation hazard (H319), appropriate eye protection is mandatory.
-
Chemical safety goggles are the minimum requirement for any work with this compound.
-
A face shield , worn in conjunction with safety goggles, is strongly recommended when there is a significant risk of splashing, such as during transfers of solutions or when handling larger quantities.
Skin Protection
To prevent skin irritation (H315) and potential dermal absorption, the correct choice of gloves and protective clothing is crucial.
-
Gloves: For handling nitro-compounds, butyl rubber gloves are a recommended choice due to their high resistance to a wide variety of chemicals, including esters and nitro-compounds.[2] Nitrile gloves may offer splash protection, but their breakthrough time can be short for some organic compounds.[3] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection.
-
Lab Coat: A clean, buttoned lab coat, preferably made of a flame-resistant material, should be worn at all times in the laboratory.
-
Closed-toe shoes: Never wear open-toed shoes in a laboratory setting.
Respiratory Protection
The risk of respiratory irritation (H335) necessitates that all handling of solid this compound or its solutions be conducted within a certified chemical fume hood . If there is a potential for generating significant aerosols or dust outside of a fume hood, a risk assessment should be performed to determine if respiratory protection, such as an N95 respirator or a half-mask respirator with appropriate cartridges, is necessary.
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Pre-weighing Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is present and readily accessible.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Use gentle movements to avoid creating airborne dust.
-
Dissolution: If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.
Experimental Procedures
-
All manipulations, including transfers, reactions, and work-ups, should be performed within the chemical fume hood.
-
Use appropriate glassware and equipment that is in good condition.
-
Keep containers of the compound and its solutions sealed when not in use.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
As a halogenated nitroaromatic compound, all waste containing this substance must be segregated into a dedicated, clearly labeled halogenated organic waste container.[4] Do not mix with non-halogenated waste streams.
Types of Waste and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a labeled, sealed container for hazardous waste disposal. |
| Solutions | Collect in a labeled, sealed container for halogenated organic liquid waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, labeled solid waste container within the fume hood. |
| Contaminated PPE (e.g., gloves) | Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid waste container. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully collect the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance reference for the safe handling workflow, the following diagram outlines the key decision points and actions from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these principles of hazard assessment, diligent use of engineering controls and PPE, and responsible waste management, researchers can confidently and safely work with this compound, paving the way for future innovations in drug discovery and development.
References
-
Chemsrc. 1-(2-nitrophenyl)-1,4-diazepane. [Link]
-
Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. [Link]
-
Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]
-
American Chemistry Council. Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). (2018). [Link]
-
Ansell. Chemical Resistance Glove Chart. [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. (2019). [Link]
-
Showa. Gloves Chemical Resistance Chart. [Link]
-
Auckland Microfab. Cleanroom Waste Disposal Protocol. (2012). [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
